Product packaging for Einecs 285-118-2(Cat. No.:CAS No. 85029-95-4)

Einecs 285-118-2

Cat. No.: B12675143
CAS No.: 85029-95-4
M. Wt: 356.41 g/mol
InChI Key: FEEXJOLKHCHAEX-UHFFFAOYSA-N
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Description

Einecs 285-118-2 is a useful research compound. Its molecular formula is C14H32N2O8 and its molecular weight is 356.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32N2O8 B12675143 Einecs 285-118-2 CAS No. 85029-95-4

Properties

CAS No.

85029-95-4

Molecular Formula

C14H32N2O8

Molecular Weight

356.41 g/mol

IUPAC Name

hexanedioic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2

InChI Key

FEEXJOLKHCHAEX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of EINECS 285-118-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and properties of the substance identified by EINECS number 285-118-2. This compound is chemically defined as the 1:2 salt of adipic acid and 2,2'-iminodiethanol, also known as diethanolamine. Its CAS number is 85029-95-4 and it possesses the molecular formula C14H32N2O8. This document will dissect the individual components of this salt, detail their physicochemical properties, and illustrate their interaction to form the core structure.

Core Structure and Components

EINECS 285-118-2 is an ionic compound formed through an acid-base reaction between one molecule of adipic acid and two molecules of diethanolamine. Adipic acid, a dicarboxylic acid, donates its two acidic protons to the basic secondary amine groups of two separate diethanolamine molecules. This proton transfer results in the formation of an adipate dianion and two diethanolammonium cations. The electrostatic attraction between these oppositely charged ions constitutes the primary bonding in this salt.

Adipic Acid: The Dicarboxylic Acid Backbone

Adipic acid, systematically named hexanedioic acid, is a linear dicarboxylic acid with the chemical formula C6H10O4.[1][2][3] It presents as a white crystalline solid at room temperature.[1][3] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends. This symmetrical structure is fundamental to its ability to form salts with two equivalents of a base.

Diethanolamine: The Amino Alcohol Counterion

Diethanolamine (DEA) is an organic compound with the formula HN(CH2CH2OH)2.[4] It is both a secondary amine and a diol, making it a bifunctional molecule.[4] Pure diethanolamine is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature.[4] The nitrogen atom in diethanolamine has a lone pair of electrons, which imparts its basic properties and allows it to accept a proton.

Physicochemical Properties

The properties of this compound are derived from the characteristics of its constituent ions. A comprehensive summary of the quantitative data for adipic acid and diethanolamine is presented below.

Table 1: Physicochemical Properties of Adipic Acid

PropertyValue
IUPAC NameHexanedioic acid[1][3]
CAS Number124-04-9[1]
Molecular FormulaC6H10O4[1][2][3]
Molecular Weight146.14 g/mol [1]
Melting Point152.1 °C[3]
Boiling Point337.5 °C[1][3]
Solubility in Water24 g/L at 25 °C[3]
pKa14.41[3]
pKa25.41[3]

Table 2: Physicochemical Properties of Diethanolamine

PropertyValue
IUPAC Name2-(2-hydroxyethylamino)ethanol
CAS Number111-42-2[5]
Molecular FormulaC4H11NO2[5]
Molecular Weight105.14 g/mol
Melting Point28 °C[5][6]
Boiling Point217 °C at 150 mmHg[6]
Density1.097 g/mL at 25 °C[6]
pKa8.96[7]
Solubility in WaterMiscible[6]

Formation of this compound

The formation of the 1:2 salt of adipic acid and diethanolamine is a classic acid-base neutralization reaction. The two carboxylic acid protons of adipic acid are transferred to the nitrogen atoms of two diethanolamine molecules. This workflow can be visualized as follows:

G cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (C6H10O4) Adipate Adipate Dianion (C6H8O4)2- Adipic_Acid->Adipate Proton Donation (2H+) Diethanolamine_1 Diethanolamine (C4H11NO2) Diethanolammonium_1 Diethanolammonium Cation (C4H12NO2)+ Diethanolamine_1->Diethanolammonium_1 Proton Acceptance (H+) Diethanolamine_2 Diethanolamine (C4H11NO2) Diethanolammonium_2 Diethanolammonium Cation (C4H12NO2)+ Diethanolamine_2->Diethanolammonium_2 Proton Acceptance (H+) Salt This compound (C14H32N2O8) Adipate->Salt Diethanolammonium_1->Salt Diethanolammonium_2->Salt

Caption: Formation of this compound from Adipic Acid and Diethanolamine.

Experimental Protocols

General Synthesis Protocol:

  • Dissolution: Adipic acid is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be required to achieve complete dissolution.

  • Addition of Base: Two molar equivalents of diethanolamine are slowly added to the adipic acid solution with constant stirring.

  • Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature or slightly elevated temperature to ensure complete reaction. The pH of the solution can be monitored to confirm neutralization.

  • Isolation: The resulting salt can be isolated by removal of the solvent under reduced pressure. Depending on the solvent used, the product may precipitate out of solution upon cooling and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final, high-purity salt.

Note: The specific conditions, including solvent, temperature, and reaction time, would need to be optimized for large-scale production to ensure high yield and purity. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

References

An In-depth Technical Guide to the Chemical Properties of Adipic Acid Diethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid diethanolamine salt is an organic salt formed from the neutralization reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. This compound finds applications in various industries, including cosmetics and personal care products, where it can function as a pH adjuster, buffering agent, or dispersant.[1] This technical guide provides a comprehensive overview of the known chemical properties of adipic acid diethanolamine salt, drawing from available data on the salt itself and its constituent components. It is designed to be a valuable resource for researchers and professionals involved in formulation science, drug development, and chemical analysis.

Core Chemical Properties

The fundamental chemical identity of adipic acid diethanolamine salt is established by its molecular formula, weight, and structure, which is a combination of its parent acid and base.[2]

Table 1: Core Chemical Identifiers [2]

PropertyValue
IUPAC Name hexanedioic acid;2-(2-hydroxyethylamino)ethanol
Molecular Formula C₁₀H₂₁NO₆
Molecular Weight 251.28 g/mol
CAS Number 29867-71-8
Component Compounds Adipic Acid (CID: 196), Diethanolamine (CID: 8113)

Physicochemical Properties

The physicochemical properties of the salt are crucial for its handling, formulation, and application. While specific experimental data for the isolated salt is limited in publicly available literature, properties can be inferred from its components and general chemical principles.

Table 2: Physicochemical Properties of Adipic Acid Diethanolamine Salt and its Components

PropertyAdipic AcidDiethanolamineAdipic Acid Diethanolamine Salt (Inferred/Reported)
Physical State White crystalline solid[3][4]White solid, often found as a colorless, viscous liquid[5][6]Likely a solid or viscous liquid, with good solubility.[1]
Melting Point 152.1 °C[4]28 °C[7]Not explicitly found in searches.
Boiling Point 337.5 °C[4]217 °C at 150 mmHg[7]Not explicitly found in searches.
Solubility in Water 24 g/L at 25 °C[4]Miscible[5]The solubility of adipic acid increases significantly in aqueous diethanolamine solutions with rising temperature and amine concentration.[8]
pKa pKa₁ = 4.41, pKa₂ = 5.41[6]8.88[7]As a salt of a weak acid and weak base, it will act as a buffer. The pH of its aqueous solution will depend on the relative strengths of the acidic and basic components.
Stability Stable under recommended storage conditions.[3]Stable, but incompatible with carbon dioxide, strong acids, and strong oxidizing agents.[7]Described as a stable compound.[1]

Chemical Synthesis and Reactions

The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction.

Synthesis Workflow

The synthesis involves the reaction of adipic acid with diethanolamine, typically in a suitable solvent. The reaction is an exothermic neutralization.

Synthesis_Workflow Adipic_Acid Adipic Acid (C₆H₁₀O₄) Mixing Mixing & Reaction (e.g., in aqueous solution) Adipic_Acid->Mixing Diethanolamine Diethanolamine (C₄H₁₁NO₂) Diethanolamine->Mixing Salt Adipic Acid Diethanolamine Salt (C₁₀H₂₁NO₆) Mixing->Salt

Caption: Synthesis of Adipic Acid Diethanolamine Salt.

Acid-Base Equilibrium

The salt exists in equilibrium with its constituent acid and base in solution. The di-anionic form of adipate and the protonated form of diethanolamine will be present.

Acid_Base_Equilibrium cluster_adipic Adipic Acid Deprotonation cluster_dea Diethanolamine Protonation Adipic_Acid HOOC(CH₂)₄COOH Adipate_mono ⁻OOC(CH₂)₄COOH Adipic_Acid->Adipate_mono -H⁺ (pKa₁=4.41) Adipate_di ⁻OOC(CH₂)₄COO⁻ Adipate_mono->Adipate_di -H⁺ (pKa₂=5.41) DEA HN(CH₂CH₂OH)₂ DEA_H H₂N⁺(CH₂CH₂OH)₂ DEA->DEA_H +H⁺ (pKa=8.88)

Caption: Acid-Base Equilibria of Components.

Experimental Protocols

Determination of Melting Point (General Protocol)

The melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, powdered salt is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[4][9]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9]

Determination of Aqueous Solubility (General Protocol)

The equilibrium solubility method can be used to determine the aqueous solubility.

  • Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][10]

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the salt in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration.[2][10]

  • Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.

Acid-Base Titration for pKa Determination (Conceptual Workflow)

While the pKa values of the parent compounds are known, the titration of the salt itself can provide insights into its buffering capacity. A potentiometric titration would be the method of choice.

Titration_Workflow Start Dissolve Salt in Water Titrate_Acid Titrate with Strong Acid (e.g., HCl) Start->Titrate_Acid Titrate_Base Titrate with Strong Base (e.g., NaOH) Start->Titrate_Base Measure_pH Measure pH continuously Titrate_Acid->Measure_pH Titrate_Base->Measure_pH Plot Plot pH vs. Titrant Volume Measure_pH->Plot Analyze Determine Equivalence Points and pKa values Plot->Analyze

Caption: Workflow for Potentiometric Titration.

Spectroscopic Data (Predicted)

While experimental spectra for the salt are not available, the expected features can be predicted based on the functional groups of its components.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The spectrum would be expected to show a broad O-H stretching band from the hydroxyl groups of diethanolamine and any residual water. The characteristic C=O stretch of the carboxylic acid in adipic acid (around 1700 cm⁻¹) would be replaced or accompanied by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. N-H stretching from the protonated amine and C-N stretching would also be present.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the methylene protons of both the adipate and diethanolamine moieties. The chemical shifts of protons adjacent to the carboxylate and amine groups would be different from those in the free acid and amine.

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylate and the various methylene carbons in both parts of the salt.

Conclusion

Adipic acid diethanolamine salt is a compound formed through a well-understood acid-base reaction. Its properties, particularly its solubility and buffering capacity, are derived from its constituent adipic acid and diethanolamine molecules. While specific experimental data for the pure salt is not extensively documented in public literature, this guide provides a robust framework for its characterization based on the properties of its components and established analytical methodologies. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties of this salt for advanced applications.

References

An In-depth Technical Guide to the Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the compound formed between adipic acid and 2,2'-iminodiethanol in a 1:2 molar ratio. The information is tailored for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily serving as a monomer for the production of nylon 6,6 and polyurethanes.[1][2] Its two carboxylic acid groups allow for the formation of salts with bases.[3] 2,2'-iminodiethanol, commonly known as diethanolamine (DEA), is an organic compound that is both a secondary amine and a diol.[4] It acts as a weak base and is utilized in various applications, including as a surfactant and a corrosion inhibitor.[4]

The compound "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is an organic salt formed through the acid-base neutralization of one molecule of adipic acid with two molecules of diethanolamine. This guide details the synthesis of this compound, presents its physicochemical properties, and discusses its potential relevance in various scientific and industrial fields.

Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

The synthesis of this compound is based on a straightforward acid-base neutralization reaction. The dicarboxylic acid, adipic acid, reacts with the amino alcohol, diethanolamine, to form a di-salt.

Reaction Scheme:

HOOC-(CH₂₄-COOH + 2 HN(CH₂CH₂OH)₂ → [⁻OOC-(CH₂)₄-COO⁻][H₂N⁺(CH₂CH₂OH)₂]₂

Experimental Protocol:

The following is a detailed methodology for the laboratory-scale synthesis of the target compound.

Materials:

  • Adipic Acid (C₆H₁₀O₄), ≥99% purity

  • 2,2'-iminodiethanol (Diethanolamine, C₄H₁₁NO₂), ≥99% purity

  • Ethanol (C₂H₅OH), 95% or absolute

  • Deionized water

  • Magnetic stirrer with heating plate

  • Reaction flask (e.g., 250 mL round-bottom flask)

  • Condenser

  • Crystallization dish

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution of Adipic Acid: In a 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of 95% ethanol. Gently heat the mixture to approximately 50-60 °C with stirring to ensure complete dissolution.

  • Addition of Diethanolamine: In a separate beaker, weigh out 21.03 g (0.2 mol) of diethanolamine. Slowly add the diethanolamine to the stirred adipic acid solution. An exothermic reaction may be observed.

  • Reaction: Fit the flask with a condenser and continue to stir the reaction mixture at 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Crystallization: After the reaction period, transfer the clear solution to a crystallization dish. Allow the solution to cool slowly to room temperature. For enhanced crystal formation, the dish can be placed in a refrigerator (4 °C) overnight.

  • Isolation of the Product: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: The final product should be a white crystalline solid. Characterization can be performed using techniques such as melting point determination, FTIR spectroscopy, and NMR spectroscopy.

Physicochemical Properties

A summary of the key quantitative data for the reactants and the resulting product is provided in the tables below for easy comparison.

Table 1: Physicochemical Properties of Reactants

PropertyAdipic Acid2,2'-iminodiethanol (Diethanolamine)
Molecular Formula C₆H₁₀O₄C₄H₁₁NO₂
Molar Mass 146.14 g/mol [2]105.14 g/mol [4]
Appearance White crystalline solid[1]White solid or colorless viscous liquid[4]
Melting Point 152.1 °C[2]28 °C[5]
Boiling Point 337.5 °C[2]270 °C
Solubility in Water 24 g/L at 25 °C[2]Soluble[4]
pKa pKa₁ = 4.41, pKa₂ = 5.41[2]8.88 at 25 °C

Table 2: Predicted Physicochemical Properties of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

PropertyValue
Molecular Formula C₁₄H₃₂N₂O₈
Molar Mass 356.41 g/mol
Appearance White crystalline solid (predicted)
Melting Point Not available
Solubility Likely soluble in water and polar organic solvents

Characterization

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the salt. The spectrum of the product would be expected to show the disappearance of the broad O-H stretch from the carboxylic acid groups of adipic acid and the appearance of characteristic peaks for the ammonium salt and the hydroxyl groups of diethanolamine.

  • Expected Adipic Acid Peaks: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch at around 1700 cm⁻¹.

  • Expected Diethanolamine Peaks: A broad O-H stretch around 3350 cm⁻¹ and an N-H stretch around 3280 cm⁻¹.

  • Expected Product Peaks: The disappearance of the carboxylic acid O-H stretch. The appearance of a broad N⁺-H stretch from the ammonium ion. The C=O stretch of the carboxylate anion will shift to a lower wavenumber (around 1550-1610 cm⁻¹). The O-H stretch from the diethanolamine moiety will remain.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can further confirm the structure of the salt.

  • ¹H NMR: The acidic proton of adipic acid will disappear. The chemical shifts of the protons on the carbon atoms adjacent to the carboxylate groups in adipic acid and the amino group in diethanolamine will be shifted compared to the starting materials due to the change in the electronic environment upon salt formation.

  • ¹³C NMR: Similar shifts in the carbon signals, particularly for the carbonyl carbon of adipic acid and the carbons adjacent to the nitrogen in diethanolamine, are expected.

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific signaling pathways or significant biological activities associated with "adipic acid, compound with 2,2'-iminodiethanol (1:2)". This is consistent with its nature as a simple organic salt. Adipic acid itself is used as an excipient in some pharmaceutical formulations to improve stability and control release.[3][6] Diethanolamine and its derivatives have been investigated for various biological activities, including antimicrobial properties. However, the 1:2 salt with adipic acid is not prominent in this area of research. Its primary applications are likely in industrial chemistry, potentially as a pH buffering agent, a component in coatings, or as an intermediate in the synthesis of other compounds.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for Adipic Acid Diethanolamine Salt (1:2) cluster_reactants Reactants cluster_process Process cluster_product Product adipic_acid Adipic Acid (1 mol) dissolution Dissolution in Ethanol (50-60 °C) adipic_acid->dissolution dea Diethanolamine (2 mol) dea->dissolution reaction Neutralization Reaction (1-2 hours) dissolution->reaction crystallization Cooling and Crystallization reaction->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Ethanol filtration->washing drying Vacuum Drying (40-50 °C) washing->drying final_product Adipic Acid, Compound with 2,2'-iminodiethanol (1:2) (White Crystalline Solid) drying->final_product

Caption: Synthesis workflow for the 1:2 salt of adipic acid and diethanolamine.

Diagram 2: Logical Relationship of Components

ComponentRelationship Component Relationship in the Final Product cluster_adipic_acid Adipic Acid Moiety cluster_dea Diethanolamine Moiety product Adipic Acid, Compound with 2,2'-iminodiethanol (1:2) adipate Adipate Dianion [⁻OOC-(CH₂)₄-COO⁻] product->adipate 1x dea1 Diethanolammonium Cation [H₂N⁺(CH₂CH₂OH)₂] product->dea1 2x dea2 Diethanolammonium Cation [H₂N⁺(CH₂CH₂OH)₂]

Caption: Stoichiometric relationship of the components in the final salt.

Conclusion

The synthesis of "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is a reproducible and straightforward process based on acid-base neutralization. This technical guide provides a detailed protocol for its preparation and outlines the expected physicochemical properties and characterization data. While this compound does not appear to have direct applications in signaling pathways or as a primary active pharmaceutical ingredient, its properties may be of interest for formulation science, materials science, and industrial chemistry. The provided data and methodologies offer a solid foundation for further research and development involving this compound.

References

In-Depth Technical Guide: Physicochemical and Toxicological Profile of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS Number 85029-95-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for the compound with CAS number 85029-95-4 is limited in publicly accessible scientific literature. This guide provides available information on the compound and presents a detailed analysis of its constituent components, adipic acid and 2,2'-iminodiethanol (diethanolamine), to offer a foundational understanding.

Executive Summary

This technical guide provides a detailed overview of the known properties of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2), identified by CAS number 85029-95-4. Due to the scarcity of specific data for this compound, this document also furnishes an in-depth review of its individual components: adipic acid (the acidic component) and 2,2'-iminodiethanol (the basic component). This component-based analysis offers valuable insights into the potential characteristics and behavior of the target compound. The guide includes structured data tables for easy comparison of physicochemical and toxicological properties, descriptions of general experimental protocols, and visualizations of the compound's formation and a generic experimental workflow.

Compound Identification

The substance with CAS number 85029-95-4 is a compound formed from the reaction of one mole of hexanedioic acid with two moles of 2,2'-iminobis[ethanol].

  • IUPAC Name: Hexanedioic acid; 2-(2-hydroxyethylamino)ethanol (1:2)

  • Synonyms: Adipic acid, compound with 2,2'-iminodiethanol (1:2)

  • Molecular Formula: C₁₄H₃₂N₂O₈

  • Molecular Weight: 356.41 g/mol

Physicochemical Properties

Table 3.1: Physicochemical Properties of Adipic Acid (CAS: 124-04-9)
PropertyValueReference
Molecular FormulaC₆H₁₀O₄--INVALID-LINK--
Molecular Weight146.14 g/mol --INVALID-LINK--
AppearanceWhite crystalline solid--INVALID-LINK--
Melting Point152.1 °C--INVALID-LINK--
Boiling Point337.5 °C--INVALID-LINK--
Density1.36 g/cm³--INVALID-LINK--
Solubility in Water24 g/L at 25 °C--INVALID-LINK--
pKa₁4.41--INVALID-LINK--
pKa₂5.41--INVALID-LINK--
Table 3.2: Physicochemical Properties of 2,2'-Iminodiethanol (CAS: 111-42-2)
PropertyValueReference
Molecular FormulaC₄H₁₁NO₂--INVALID-LINK--
Molecular Weight105.14 g/mol --INVALID-LINK--
AppearanceWhite solid or colorless liquid--INVALID-LINK--
Melting Point28 °C--INVALID-LINK--
Boiling Point268-270 °C--INVALID-LINK--
Density1.097 g/cm³--INVALID-LINK--
Solubility in WaterMiscible--INVALID-LINK--
pKa8.88--INVALID-LINK--

Toxicological Profile

Similar to the physicochemical data, specific toxicological studies on CAS 85029-95-4 are not widely reported. The following tables summarize the toxicological data for its components.

Table 4.1: Toxicological Data for Adipic Acid
EndpointValueSpeciesRouteReference
LD₅₀5560 mg/kgRatOral--INVALID-LINK--
Eye IrritationCauses serious eye irritationRabbitEye--INVALID-LINK--
Skin IrritationMay cause skin irritationRabbitSkin--INVALID-LINK--
Table 4.2: Toxicological Data for 2,2'-Iminodiethanol
EndpointValueSpeciesRouteReference
LD₅₀710 mg/kgRatOral--INVALID-LINK--
Skin Corrosion/IrritationCauses skin irritationRabbitSkin--INVALID-LINK--
Serious Eye DamageCauses serious eye damageRabbitEye--INVALID-LINK--
CarcinogenicitySuspected of causing cancer----INVALID-LINK--
STOT (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure----INVALID-LINK--

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of CAS 85029-95-4 are not detailed in the available literature. However, general methodologies for determining the properties of such a compound would follow standard laboratory procedures.

Synthesis

A general approach to the synthesis of this compound would involve the neutralization reaction of adipic acid with diethanolamine in a 1:2 molar ratio, typically in a suitable solvent.

  • Materials: Adipic acid, 2,2'-iminodiethanol, a suitable solvent (e.g., ethanol or water).

  • Procedure:

    • Dissolve adipic acid in the chosen solvent with stirring.

    • Slowly add a solution of diethanolamine (in a 2:1 molar excess) to the adipic acid solution.

    • The reaction is typically exothermic; temperature control may be necessary.

    • Continue stirring for a set period to ensure complete reaction.

    • The product can be isolated by solvent evaporation or precipitation followed by filtration.

    • The resulting solid would be washed and dried under vacuum.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm salt formation.

  • Melting Point Analysis: To determine the melting range as an indicator of purity.

  • Elemental Analysis: To confirm the empirical formula.

Visualizations

Formation of the Compound

The following diagram illustrates the acid-base reaction between adipic acid and diethanolamine to form the target compound.

G Adipic_Acid Adipic Acid (Hexanedioic acid) Salt Hexanedioic acid, compd. with 2,2'-iminobis[ethanol] (1:2) (CAS 85029-95-4) Adipic_Acid->Salt Acid-Base Reaction Diethanolamine 2,2'-Iminodiethanol (Diethanolamine) (2 eq.) Diethanolamine->Salt

Caption: Formation of the target compound from its precursors.

General Experimental Workflow for Compound Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a chemical compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation Reactants Adipic Acid + 2,2'-Iminodiethanol Reaction Controlled Reaction (Solvent, Temp) Reactants->Reaction Isolation Isolation & Purification (Evaporation/Filtration) Reaction->Isolation Structural Structural Analysis (NMR, FTIR) Isolation->Structural Physical Physical Properties (Melting Point, Solubility) Isolation->Physical Purity Purity Assessment (Elemental Analysis, HPLC) Isolation->Purity Toxicology Toxicological Screening Purity->Toxicology Application Application Testing Purity->Application

Caption: A generic workflow for chemical synthesis and analysis.

Conclusion

While a complete dataset for Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS 85029-95-4) is not currently available in the public domain, an understanding of its potential properties can be inferred from its constituent components, adipic acid and diethanolamine. This guide provides a comprehensive summary of the available information and a framework for the potential synthesis and characterization of this compound. Further experimental investigation is required to fully elucidate the physicochemical and toxicological profile of this specific substance.

An In-depth Technical Guide to the Reaction of Adipic Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between adipic acid and diethanolamine. The primary product of this reaction is a polyesteramide, a polymer with a range of applications stemming from its versatile chemical nature. This document details the synthesis, key reaction parameters, product characteristics, and experimental considerations.

Core Reaction and Product

The reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and a diol, is a polycondensation reaction. This process involves the formation of both ester and amide linkages, resulting in a polyesteramide polymer. The reaction proceeds with the elimination of water.

The properties of the resulting polycondensate, such as its acid value, molecular weight, and viscosity, are highly dependent on the reaction conditions. These properties, in turn, dictate the material's suitability for various applications.[1][2][3]

Synthesis and Experimental Protocol

The synthesis of the adipic acid and diethanolamine polycondensate is typically achieved through a melt polycondensation process. The following protocol is a generalized procedure based on available literature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reactants Adipic Acid + Diethanolamine heating Heat to 120-160°C reactants->heating catalyst p-Toluenesulfonic Acid (optional) catalyst->heating vacuum Apply Vacuum heating->vacuum monitoring Monitor Acid Value vacuum->monitoring cooling Cool Reaction Mixture monitoring->cooling Desired Acid Value Reached analysis Characterize Product (FTIR, NMR, etc.) cooling->analysis

Caption: Generalized workflow for the synthesis of adipic acid-diethanolamine polycondensate.

Materials:

  • Adipic Acid

  • Diethanolamine

  • p-Toluenesulfonic acid (catalyst, optional)

  • Nitrogen gas supply

  • Titration apparatus for acid value determination

Procedure:

  • Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of adipic acid and diethanolamine.

  • Inert Atmosphere: The reactor is flushed with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

  • Heating and Esterification: The mixture is heated to a temperature in the range of 120-160°C.[2] This initial phase primarily involves the esterification reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethanolamine. Water is formed as a byproduct and is continuously removed.

  • Amidation and Polycondensation: As the temperature is maintained or increased, amidation between the carboxylic acid groups and the secondary amine group of diethanolamine occurs, alongside further esterification, leading to the growth of the polymer chain.

  • Vacuum Application: To facilitate the removal of water and drive the equilibrium towards product formation, a vacuum is typically applied during the later stages of the reaction.[2]

  • Monitoring the Reaction: The progress of the polycondensation is monitored by periodically taking samples and determining the acid value. The acid value decreases as the reaction proceeds and the molecular weight of the polymer increases.[2][3]

  • Termination and Cooling: Once the desired acid value is reached, the reaction is terminated by cooling the mixture. The final product is a viscous liquid or a solid, depending on the molecular weight.

Key Reaction Parameters and Their Effects

The properties of the final polyesteramide product are significantly influenced by several key reaction parameters.

Table 1: Influence of Reaction Parameters on Polycondensate Properties

ParameterEffect on Reaction and Product PropertiesReference(s)
Temperature Higher temperatures (e.g., 160°C) increase the reaction rate and lead to a faster decrease in the acid value. However, excessively high temperatures can lead to gelation.[2][2]
Time Longer reaction times generally result in a lower acid value and higher molecular weight, up to a certain point. Prolonged reaction times can also lead to gelation.[2][2]
Vacuum Level A higher vacuum level enhances the removal of water, shifting the reaction equilibrium towards the formation of higher molecular weight polymers and a lower acid value.[2][4][2][4]
Catalyst The use of a catalyst, such as p-toluene sulfonic acid, can accelerate the polycondensation reaction. The amount of catalyst influences the rate of acid value reduction.[2][4][2][4]

Logical Relationship of Reaction Parameters

G cluster_inputs Reaction Inputs cluster_outputs Product Properties Temp Temperature AcidValue Acid Value Temp->AcidValue inversely affects Time Time Time->AcidValue inversely affects Vacuum Vacuum Vacuum->AcidValue inversely affects Catalyst Catalyst Catalyst->AcidValue inversely affects MolWeight Molecular Weight AcidValue->MolWeight is inversely proportional to

References

Technical Guide: Physical Characteristics of EINECS 285-118-2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide addresses the physical characteristics of the chemical substance identified by EINECS number 285-118-2. Extensive searches of publicly available chemical databases and scientific literature have revealed that this substance is chemically defined as "adipic acid, compound with 2,2'-iminodiethanol (1:2)," with the corresponding CAS number 85029-95-4. However, specific experimental data on the physical properties of this particular compound are not available in the public domain. This guide, therefore, provides a detailed summary of the physical characteristics of its individual constituent components: adipic acid and 2,2'-iminodiethanol (also known as diethanolamine). Furthermore, it outlines general experimental protocols for the determination of key physical properties and presents a conceptual workflow for the physical characterization of a chemical substance. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

EINECS 285-118-2 is the European Inventory of Existing Commercial Chemical Substances registration number for the compound formed by the 1:2 reaction of adipic acid and 2,2'-iminodiethanol. A thorough understanding of the physical characteristics of a chemical entity is fundamental for its application in research and development, particularly in the pharmaceutical industry where properties such as solubility, melting point, and boiling point are critical for formulation, processing, and bioavailability.

Due to the absence of specific experimental data for this compound, this guide will focus on the well-documented physical properties of its precursors. It is important to note that the properties of the final compound will be different from those of its individual components due to the chemical interactions and the formation of a new chemical entity.

Physical Characteristics of Constituent Components

The following sections detail the physical properties of adipic acid and 2,2'-iminodiethanol.

Adipic Acid

Adipic acid is a white crystalline solid. It is the organic compound with the formula (CH₂)₄(COOH)₂.

Physical PropertyValue
Molecular Formula C₆H₁₀O₄
Molar Mass 146.14 g/mol
Appearance White crystalline powder
Melting Point 152.1 °C
Boiling Point 337.5 °C
Solubility in Water 1.4 g/100 mL at 15 °C
Density 1.36 g/cm³
pKa₁ 4.43
pKa₂ 5.41
2,2'-Iminodiethanol (Diethanolamine)

Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. It is a white solid at room temperature, but its tendency to absorb water and supercool means it is often encountered as a colorless, viscous liquid.

Physical PropertyValue
Molecular Formula C₄H₁₁NO₂
Molar Mass 105.14 g/mol
Appearance White solid or colorless viscous liquid
Melting Point 28 °C
Boiling Point 268.8 °C
Solubility in Water Miscible
Density 1.097 g/cm³
pKa 8.88

General Experimental Protocols for Physical Characterization

In the absence of specific experimental data for this compound, this section provides generalized methodologies for determining the key physical characteristics of a chemical compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance in that solvent at that temperature.

Conceptual Workflow for Physical Characterization

The following diagram illustrates a general workflow for the determination of the physical characteristics of a new chemical entity.

G Conceptual Workflow for Physical Characterization cluster_synthesis Sample Preparation cluster_char Physical Characterization cluster_data Data Analysis & Reporting A Synthesis & Purification of Compound B Purity Assessment (e.g., HPLC, NMR) A->B Verify Purity C Melting Point Determination B->C Proceed if Pure D Boiling Point Determination B->D E Solubility Profiling B->E F Other Properties (e.g., Density, pKa) B->F G Data Compilation & Analysis C->G D->G E->G F->G H Technical Data Sheet Generation G->H Summarize Findings

Caption: Conceptual workflow for the physical characterization of a chemical compound.

Conclusion

While specific physical characteristics for this compound are not documented in publicly accessible literature, an understanding of its constituent components, adipic acid and 2,2'-iminodiethanol, provides a foundational basis for anticipating its general properties. The experimental protocols and workflow detailed in this guide offer a systematic approach for the empirical determination of these crucial parameters, which is an essential step in the research and development of any new chemical entity. It is recommended that these experimental determinations be carried out to fully characterize this compound for any future applications.

Technical Guide: Solubility of Adipic Acid Diethanolamine Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the adipic acid diethanolamine compound. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Introduction

The compound formed by the reaction of adipic acid and diethanolamine is an acid-base salt. Adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol, react to form a compound with potential applications in various fields, including as a surfactant, emulsifying agent, and in the formulation of personal care products.[1][2] Understanding the solubility of this compound is critical for its application, formulation, and process design. This guide summarizes the available quantitative solubility data and provides detailed methodologies for its determination.

Quantitative Solubility Data

The solubility of adipic acid in aqueous solutions of diethanolamine (DEA) is significantly influenced by both the concentration of the diethanolamine solution and the temperature.[3] The reaction between adipic acid and diethanolamine, an organic base, forms a more polar salt, which enhances the solubility of adipic acid in the aqueous amine solution compared to its solubility in water alone.[4] As the temperature increases, the solubility of adipic acid in these solutions also shows a marked increase.[3]

Below is a summary of the quantitative solubility data for adipic acid in aqueous diethanolamine solutions at various concentrations and temperatures.

Temperature (°C)Solubility in Water ( g/100g H₂O)Solubility in 0.2 mol/L DEA ( g/100g solution)Solubility in 0.4 mol/L DEA ( g/100g solution)Solubility in 3.0 mol/L DEA ( g/100g solution)
302.510.218.150.5
403.815.325.858.2
505.822.536.266.8
608.932.850.175.1
7013.546.567.283.0
8020.564.086.590.1
9030.885.1107.096.2

Data extracted from "Investigation on solubility of hydroxy dibasic acids in alkanolamine solutions".[3]

Experimental Protocols

This section details the methodologies for the synthesis of the adipic acid diethanolamine compound and the determination of its solubility.

Synthesis of Adipic Acid Diethanolamine Compound (General Procedure)

The adipic acid diethanolamine compound is formed through a simple acid-base neutralization reaction.

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Diethanolamine (C₄H₁₁NO₂)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter

Procedure:

  • Prepare an aqueous solution of diethanolamine of the desired concentration (e.g., 0.2 mol/L, 0.4 mol/L, or 3.0 mol/L).

  • Slowly add a stoichiometric amount of adipic acid to the diethanolamine solution while stirring continuously.

  • Continue stirring the mixture at room temperature to ensure the complete reaction. The formation of the salt can be monitored by the dissolution of the adipic acid and changes in the pH of the solution.

  • The resulting solution contains the adipic acid diethanolamine salt. For obtaining the solid salt, the water can be removed under reduced pressure using a rotary evaporator.

Determination of Solubility

A common method for determining the solubility of a solid in a liquid is the isothermal equilibrium method.[5]

Materials:

  • Adipic acid diethanolamine compound (solid)

  • Aqueous diethanolamine solutions of known concentrations (solvent)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature water bath

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Titration apparatus (burette, flask)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH) for titration

  • pH indicator (e.g., phenolphthalein)

Procedure:

  • Add an excess amount of the solid adipic acid diethanolamine compound to a known volume of the aqueous diethanolamine solution in the jacketed glass vessel.

  • Set the constant temperature water bath to the desired temperature and allow the vessel to equilibrate.

  • Stir the mixture vigorously to facilitate the dissolution of the solid.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration of the solute remains constant.

  • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

  • Accurately weigh the collected sample.

  • Determine the concentration of the adipic acid in the sample by acid-base titration with a standardized sodium hydroxide solution.

  • The solubility is then calculated from the concentration of the adipic acid in the saturated solution and expressed in the desired units (e.g., g/100g of solution).

Visualizations

Synthesis of Adipic Acid Diethanolamine Salt

The formation of the adipic acid diethanolamine salt is a straightforward acid-base reaction.

Synthesis Adipic_Acid Adipic Acid (C₆H₁₀O₄) Salt Adipic Acid Diethanolamine Salt (C₁₀H₂₁NO₆) Adipic_Acid->Salt + Diethanolamine Diethanolamine (C₄H₁₁NO₂) Diethanolamine->Salt

Caption: Formation of Adipic Acid Diethanolamine Salt.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of the compound.

Solubility_Workflow A 1. Add excess solute to solvent in a jacketed vessel B 2. Equilibrate at constant temperature with stirring A->B C 3. Allow undissolved solid to settle B->C D 4. Withdraw and filter a sample of the supernatant C->D E 5. Weigh the sample D->E F 6. Determine concentration by titration E->F G 7. Calculate solubility F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

References

An In-depth Technical Guide to the Spectroscopic Data of Einecs 285-118-2 (Fatty acids, C16-18, esters with pentaerythritol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Einecs 285-118-2, chemically identified as Fatty acids, C16-18, esters with pentaerythritol. This substance is a complex mixture of tetraesters formed from the reaction of pentaerythritol with C16 to C18 fatty acids, including saturated (palmitic, stearic) and unsaturated (oleic, linoleic) acids. Due to its nature as a mixture, the spectroscopic data presented herein are representative of its major components.

Chemical Identity
  • Einecs Number: 285-118-2

  • CAS Number: 85116-93-4

  • Description: A mixture of fatty acid esters of pentaerythritol, primarily containing C16 and C18 chains.

Spectroscopic Data

The spectroscopic data for this substance is best understood by examining its principal components. The following tables summarize the key spectroscopic features for representative C18 esters: pentaerythritol tetrastearate (saturated) and pentaerythritol tetraoleate (unsaturated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the fatty acid esters of pentaerythritol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]

Table 1: ¹H NMR Spectroscopic Data for Pentaerythritol Tetrastearate

Chemical Shift (ppm)MultiplicityAssignment
~2.28t-CH ₂-COO-
~1.62m-CH₂-CH ₂-COO-
~1.25s (broad)-(CH ₂)n- (methylene chain)
~0.88t-CH ₃ (terminal methyl)
~4.05sC(CH ₂-O-)₄

Table 2: ¹³C NMR Spectroscopic Data for Pentaerythritol Tetrastearate

Chemical Shift (ppm)Assignment
~173.3C =O (ester carbonyl)
~62.3C(C H₂-O-)₄
~43.2C (CH₂-O-)₄
~34.2-C H₂-COO-
~31.9Methylene chain carbons
~29.7Methylene chain carbons
~29.4Methylene chain carbons
~29.1Methylene chain carbons
~24.9-CH₂-C H₂-COO-
~22.7-C H₂-CH₃
~14.1-C H₃ (terminal methyl)

Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The successful synthesis of the ester is primarily confirmed by the appearance of a strong absorption band for the ester carbonyl group (C=O) typically between 1740-1741 cm⁻¹.[2]

Table 3: Key IR Absorption Bands for Pentaerythritol Esters

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretching (asymmetric, CH₂)
~2850StrongC-H stretching (symmetric, CH₂)
~1740StrongC=O stretching (ester carbonyl)
~1465MediumC-H bending (CH₂)
~1160StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of pentaerythritol tetraesters.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the mixture, as it separates the different fatty acid esters before detection.

Table 4: Characteristic Mass Fragments for Fatty Acid Esters of Pentaerythritol

m/zInterpretation
85Common fragment for these esters
113Common fragment for these esters
[M-RCOO]⁺Loss of one fatty acid chain

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Composition

This protocol outlines the derivatization of the fatty acid esters to fatty acid methyl esters (FAMEs) for GC analysis, which is a common method for determining the fatty acid profile of complex lipids.[4]

Objective: To identify and quantify the individual fatty acid components of the pentaerythritol ester mixture.

Methodology:

  • Transesterification to FAMEs:

    • Weigh approximately 100 mg of the sample into a reaction vial.

    • Add 5 mL of isooctane and dissolve the sample.

    • Add 0.5 mL of 2 M methanolic potassium hydroxide solution.[5]

    • Shake the vial vigorously for 5-10 minutes at room temperature.[5]

    • Allow the phases to separate. The upper isooctane layer contains the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the upper isooctane layer into the GC-MS system.

    • GC Conditions (Example):

      • Column: BPX-70 fused silica capillary column (30 m x 0.25 mm x 0.25 µm)[4]

      • Carrier Gas: Helium

      • Oven Program: Initial temperature of 115°C for 2 min, ramp at 10°C/min to 200°C and hold for 18.5 min, then ramp at 60°C/min to 245°C and hold for 4 min.[4]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-400

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Isooctane A->B C Add Methanolic KOH B->C D Shake Vigorously C->D E Phase Separation D->E F Inject Upper Layer E->F Transfer FAMEs G GC Separation F->G H MS Detection G->H I Data Analysis H->I NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Raw Data (FT, Phasing, Baseline) C->D E Reference Spectra D->E FTIR_Workflow A Place Sample on ATR Crystal B Acquire IR Spectrum A->B C Identify Characteristic Bands B->C

References

In-Depth Technical Guide: Adipic Acid Diethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid diethanolamine salt is an organic compound formed through the neutralization reaction of adipic acid, a dicarboxylic acid, with diethanolamine, a secondary amine and diol. This salt possesses properties derived from both its acidic and basic components, making it a subject of interest for various applications, including as a potential component in pharmaceutical formulations, as a pH buffering agent, or as an intermediate in chemical synthesis. This guide provides a comprehensive overview of its molecular characteristics, a general synthesis protocol, and relevant physicochemical data.

Core Data

The fundamental properties of adipic acid, diethanolamine, and their resulting 1:1 salt are summarized below.

PropertyAdipic AcidDiethanolamineAdipic Acid Diethanolamine Salt (1:1)
Molecular Formula C₆H₁₀O₄C₄H₁₁NO₂C₁₀H₂₁NO₆
Molecular Weight 146.14 g/mol 105.14 g/mol 251.28 g/mol [1]
IUPAC Name Hexanedioic acid2-(2-hydroxyethylamino)ethanolhexanedioic acid;2-(2-hydroxyethylamino)ethanol[1]
CAS Number 124-04-9111-42-229867-71-8[1]
Appearance White crystalline powderWhite solid or colorless, viscous liquidNot readily available
Melting Point 152.1 °C~28 °CNot readily available
Boiling Point 337.5 °C268-270 °CNot readily available
Solubility in Water Slightly solubleSolubleExpected to be soluble

Synthesis and Experimental Protocols

The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction. While specific, detailed experimental protocols for this particular salt are not widely published, a general laboratory-scale synthesis can be outlined as follows.

Objective:

To synthesize adipic acid diethanolamine salt in a 1:1 molar ratio.

Materials:
  • Adipic Acid (C₆H₁₀O₄), high purity

  • Diethanolamine (HN(CH₂CH₂OH)₂), high purity

  • Suitable solvent (e.g., ethanol, isopropanol, or water)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:
  • Molar Calculation: Calculate the required mass of adipic acid and diethanolamine for a 1:1 molar ratio. For example, to synthesize 0.1 moles of the salt, you would use 14.61 g of adipic acid and 10.51 g of diethanolamine.

  • Dissolution: In the round-bottom flask, dissolve the calculated amount of adipic acid in a minimal amount of the chosen solvent with gentle heating and stirring.

  • Reaction: Slowly add the diethanolamine to the adipic acid solution while continuously stirring. The addition may be exothermic, so it is advisable to add it dropwise or in small portions, monitoring the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form spontaneously, the solution can be further cooled in an ice bath or by adding a small seed crystal.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified salt in a vacuum oven at a low temperature or in a desiccator to a constant weight.

Characterization:

The identity and purity of the synthesized salt can be confirmed using various analytical techniques, including:

  • Melting Point Determination: A sharp melting point indicates a pure compound.

  • Infrared (IR) Spectroscopy: To confirm the formation of the salt by observing the characteristic peaks for the carboxylate and ammonium groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Elemental Analysis: To confirm the elemental composition.

Salt Formation Pathway

The reaction between adipic acid and diethanolamine to form the 1:1 salt involves the transfer of a proton from one of the carboxylic acid groups of adipic acid to the basic nitrogen atom of diethanolamine. This results in the formation of an ionic bond between the adipate anion and the diethanolammonium cation.

Salt_Formation cluster_products Product Adipic_Acid Adipic Acid (C₆H₁₀O₄) Salt Adipic Acid Diethanolamine Salt (C₁₀H₂₁NO₆) Adipic_Acid->Salt + Diethanolamine Diethanolamine (C₄H₁₁NO₂) Diethanolamine->Salt

Caption: Formation of Adipic Acid Diethanolamine Salt.

Safety Information

As there is limited specific safety data available for adipic acid diethanolamine salt, it is prudent to handle the compound with care, following standard laboratory safety procedures. The safety profiles of the individual reactants should be considered.

  • Adipic Acid: May cause serious eye irritation.[2][3][4] It is a combustible solid.[3]

  • Diethanolamine: Causes serious eye damage and may cause respiratory irritation. It is harmful if swallowed and in contact with skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these chemicals and their reaction product. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheets (SDS) for adipic acid and diethanolamine.

References

Unlocking Potential: A Technical Guide to the Research Applications of EINECS 285-118-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EINECS 285-118-2, chemically identified as adipic acid, compound with 2,2'-iminodiethanol (1:2) (CAS No. 85029-95-4), is a substance with underexplored potential in direct research applications. While literature specifically investigating this salt is limited, a comprehensive analysis of its constituent parts—adipic acid and diethanolamine—and their derivatives reveals promising avenues for research and development. This technical guide consolidates the available information, focusing on inferred applications and the detailed study of a key derivative, the polycondensate of adipic acid and diethanolamine.

Core Compound Properties and Inferred Applications

This compound is a salt formed from the reaction of adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. The properties of these individual components provide a foundation for understanding the potential uses of the compound.

Adipic Acid: A cornerstone of the polymer industry, adipic acid is a primary monomer in the production of nylon-6,6 and polyurethanes.[1][2][3][4][5][6] Its dicarboxylic nature allows for the formation of polyesters and polyamides. Furthermore, it is utilized as a food additive for flavor and as a gelling aid, and in pharmaceutical formulations to create pH-independent, controlled-release matrix tablets.[2][7]

Diethanolamine (DEA): DEA is widely used as a surfactant, corrosion inhibitor, and an intermediate in the production of diethanolamides, which are common ingredients in cosmetics and shampoos.[1] It is also employed in gas treatment processes to remove hydrogen sulfide and carbon dioxide from natural gas.

Based on these functionalities, potential research applications for this compound could be explored in:

  • Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

  • Materials Science: In the formulation of coatings, adhesives, and plasticizers.

  • Drug Delivery: As an excipient in controlled-release formulations, leveraging the properties of adipic acid.

  • Surfactant Systems: In the development of new emulsifiers or detergents.

Featured Research Application: Polycondensate as a Microcapsule Dispersant

A key area of investigation involving the reaction of adipic acid and diethanolamine is the formation of a polycondensate, which has demonstrated utility as a dispersant in the preparation of physical blowing microcapsules.[8][9][10]

Quantitative Data

The performance of the polycondensate as a dispersant is closely linked to its acid value, which is influenced by the reaction conditions.

ParameterOptimal Range for Dispersant Function
Acid Value75.7–104.0 mg KOH/g

Table 1: Optimal Acid Value for Adipic Acid-Diethanolamine Polycondensate as a Dispersant in Microcapsule Preparation.[9][10]

Experimental Protocols

Synthesis of Adipic Acid and Diethanolamine Polycondensate:

This protocol is based on the investigation into the polycondensation of adipic acid and diethanolamine.[8][10]

Materials:

  • Adipic Acid

  • Diethanolamine

  • p-Toluene sulfonic acid (catalyst)

Procedure:

  • Combine adipic acid and diethanolamine in a reaction vessel.

  • Add a catalytic amount of p-toluene sulfonic acid.

  • Heat the mixture under a controlled temperature range. The reaction temperature is a critical factor influencing the final acid value.

  • Apply a vacuum to facilitate the removal of condensation byproducts (e.g., water) and drive the polymerization reaction. The level of vacuum and reaction time are key parameters to control the degree of polymerization and the resulting acid value.

  • Monitor the acid value of the polycondensate at regular intervals until it falls within the desired range (75.7–104.0 mg KOH/g).

  • Cool the resulting water-soluble polymer for subsequent use as a dispersant.

Preparation of Physical Blowing Microcapsules using the Polycondensate Dispersant:

The synthesized polycondensate is utilized to stabilize the emulsion during the microencapsulation process.

Procedure:

  • Prepare an aqueous solution of the adipic acid-diethanolamine polycondensate.

  • Disperse the core material (the substance to be encapsulated) in this solution to form an emulsion.

  • Initiate the polymerization of the shell material at the oil-water interface of the emulsion.

  • The polycondensate acts as a dispersant, preventing the agglomeration of droplets and ensuring the formation of single-cored microcapsules.

  • The resulting microcapsules can be collected and dried. The particle size, size distribution, and morphology of the microcapsules are observed using optical and electron microscopy to evaluate the effectiveness of the dispersant.[8][10]

Visualizing the Process and Potential

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of the polycondensate and its application workflow.

Polycondensation_Reaction Adipic_Acid Adipic Acid Reaction_Vessel Polycondensation (Heat, Vacuum) Adipic_Acid->Reaction_Vessel Diethanolamine Diethanolamine Diethanolamine->Reaction_Vessel Catalyst p-Toluene sulfonic acid Catalyst->Reaction_Vessel Polycondensate Adipic Acid-Diethanolamine Polycondensate Reaction_Vessel->Polycondensate Water Water (byproduct) Reaction_Vessel->Water

Synthesis of the Adipic Acid-Diethanolamine Polycondensate.

Microencapsulation_Workflow cluster_preparation Preparation cluster_process Process cluster_product Product & Analysis Polycondensate_Sol Polycondensate Solution (Aqueous Dispersant) Emulsification Emulsification Polycondensate_Sol->Emulsification Core_Material Core Material (e.g., Oil) Core_Material->Emulsification Polymerization Shell Polymerization Emulsification->Polymerization Stabilized Emulsion Microcapsules Single-Cored Microcapsules Polymerization->Microcapsules Analysis Microscopy Analysis (Size, Morphology) Microcapsules->Analysis

Workflow for Microencapsulation using the Polycondensate Dispersant.

Conclusion and Future Directions

While direct research on this compound is nascent, the foundational chemistry of its components, adipic acid and diethanolamine, suggests a range of potential applications in polymer science, materials research, and drug delivery. The detailed investigation of the adipic acid-diethanolamine polycondensate as a microcapsule dispersant provides a tangible example of the functional materials that can be derived from this compound.

Future research should focus on characterizing the specific properties of the this compound salt itself, including its thermal stability, solubility, and reactivity. Such studies will be crucial in unlocking its full potential and moving beyond inferred applications to direct, evidence-based uses in scientific and industrial settings. Drug development professionals, in particular, may find value in exploring this compound as a novel excipient for controlled-release applications, building upon the established use of adipic acid in this field.

References

Methodological & Application

Application Notes and Protocols for the Polycondensation of Adipic Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyesteramides derived from the polycondensation of adipic acid and diethanolamine. The resulting polymer, a poly(ester amide), possesses a combination of desirable properties from both polyesters and polyamides, making it a promising candidate for various biomedical applications, including drug delivery and tissue engineering.[1][2][3]

Introduction to Adipic Acid and Diethanolamine-Based Polyesteramides

Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique chemical structure imparts a blend of advantageous characteristics, including biodegradability, biocompatibility, and good thermal and mechanical properties.[1][2][3] The polycondensation of adipic acid, a dicarboxylic acid, with diethanolamine, a diol containing a secondary amine, results in a PEA with potential for use in the development of novel drug delivery systems and as a scaffold material for tissue regeneration.[4][5][6] The presence of ester bonds allows for hydrolytic degradation, while the amide groups contribute to the material's strength and thermal stability.[1]

Reaction Scheme and Polymer Structure

The polycondensation reaction between adipic acid and diethanolamine proceeds with the formation of ester and amide linkages, releasing water as a byproduct. The general reaction is as follows:

reaction_scheme adipic_acid HOOC-(CH2)4-COOH Adipic Acid polymer -[OOC-(CH2)4-CONH-(CH2CH2O)2]n- Polyesteramide adipic_acid->polymer + diethanolamine HN(CH2CH2OH)2 Diethanolamine diethanolamine->polymer water + nH2O Water polymer->water

Caption: Polycondensation of adipic acid and diethanolamine.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of the polyesteramide from adipic acid and diethanolamine.

Materials and Equipment
Material/EquipmentSpecifications
Adipic Acid≥99% purity
Diethanolamine≥99% purity
Catalyst (e.g., p-Toluenesulfonic acid)Reagent grade
Nitrogen GasHigh purity
Three-neck round-bottom flaskAppropriate volume
Mechanical StirrerWith glass rod and paddle
Heating Mantle with Temperature ControllerAccurate to ±1°C
Distillation Head and CondenserFor water removal
Vacuum PumpCapable of reaching <1 mmHg
Schlenk LineFor inert atmosphere operations
Analytical BalanceAccurate to ±0.001 g
GlasswareStandard laboratory glassware
Synthesis of Polyesteramide via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method to synthesize high molecular weight polyesteramide.[2][7]

Workflow Diagram:

synthesis_workflow start Start charge_reactants Charge Adipic Acid, Diethanolamine, and Catalyst into Reactor start->charge_reactants inert_atmosphere Establish Inert Atmosphere (N2 Purge) charge_reactants->inert_atmosphere first_stage First Stage: Oligomerization (e.g., 150-160°C, atmospheric pressure) inert_atmosphere->first_stage water_removal_1 Remove Water by Distillation first_stage->water_removal_1 second_stage Second Stage: Polycondensation (e.g., 180-200°C, gradual vacuum) water_removal_1->second_stage water_removal_2 Continue Water Removal under Vacuum second_stage->water_removal_2 polymer_isolation Cool and Isolate Polymer water_removal_2->polymer_isolation purification Purify Polymer (e.g., by precipitation) polymer_isolation->purification drying Dry Purified Polymer under Vacuum purification->drying end End drying->end

Caption: Melt polycondensation workflow.

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of adipic acid and diethanolamine. A slight excess of the diol component may be used to compensate for any loss during the reaction.

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging the Reactor: Charge the adipic acid, diethanolamine, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol% of the diacid) into the reaction flask.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

  • First Stage (Oligomerization):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to 150-160°C.

    • Maintain this temperature for 2-4 hours. During this stage, water will be formed and should be collected in the receiving flask.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This helps to efficiently remove the water of condensation and drive the polymerization reaction towards higher molecular weights.

    • Continue the reaction under high vacuum for an additional 4-8 hours, or until the desired viscosity is achieved. The viscosity of the melt will noticeably increase as the polymer chain length grows.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or water).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Polyesteramide

The synthesized polymer should be characterized to determine its physicochemical properties.

PropertyAnalytical TechniqueExpected Outcome/Information
Chemical Structure FTIR, ¹H NMR, ¹³C NMRConfirmation of ester and amide bond formation and absence of monomer peaks.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the polymer's decomposition temperature.
Crystallinity X-ray Diffraction (XRD)Assessment of the crystalline or amorphous nature of the polymer.

Quantitative Data

The following table summarizes the expected properties of the polyesteramide synthesized from adipic acid and diethanolamine. These values are based on typical results for similar polyesteramides and should be confirmed by experimental analysis.[8][9]

ParameterExpected Value Range
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw) 20,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) 10 - 40 °C
Melting Temperature (Tm) 100 - 150 °C (if crystalline)
Decomposition Temperature (Td) > 250 °C

Applications in Drug Development

The polyesteramide derived from adipic acid and diethanolamine holds significant promise for various biomedical applications, particularly in drug delivery.

Signaling Pathway for Drug Delivery

While this specific polymer does not directly interact with a signaling pathway, its role as a drug delivery vehicle can be conceptualized as follows:

drug_delivery_pathway cluster_formulation Drug Formulation cluster_delivery Systemic Delivery cluster_cellular_uptake Cellular Interaction cluster_drug_release Intracellular Drug Action drug Therapeutic Agent nanoparticle Drug-Loaded Nanoparticle drug->nanoparticle polymer Adipic Acid-Diethanolamine Polyesteramide polymer->nanoparticle administration Administration (e.g., intravenous) nanoparticle->administration circulation Systemic Circulation administration->circulation targeting Targeting to Disease Site (Passive or Active) circulation->targeting cellular_uptake Cellular Uptake (e.g., endocytosis) targeting->cellular_uptake endosome Endosomal Entrapment cellular_uptake->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape drug_release Drug Release (via polymer degradation) endosomal_escape->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Drug delivery logical workflow.

Potential Drug Delivery Applications
  • Controlled Release: The biodegradable nature of the polyesteramide allows for the sustained release of encapsulated drugs as the polymer matrix degrades over time.

  • Nanoparticle Formulation: The polymer can be formulated into nanoparticles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Targeted Delivery: The surface of the polyesteramide nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific disease sites, such as tumors.

  • Gene Delivery: Cationic versions of the polymer could potentially be developed to complex with nucleic acids for gene therapy applications.

Biocompatibility and Biodegradation

Polyesteramides are generally considered to be biocompatible, and their degradation products, such as adipic acid and diethanolamine, are typically metabolized or cleared by the body.[4][5] The degradation of the polymer occurs primarily through the hydrolysis of the ester bonds, leading to a gradual erosion of the polymer matrix. The rate of degradation can be tailored by controlling the molecular weight and crystallinity of the polymer.

Conclusion

The polycondensation of adipic acid and diethanolamine offers a versatile method for synthesizing a biodegradable and biocompatible polyesteramide with significant potential in the field of drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of this promising biomaterial. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy in various drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Polyesteramides using N,N'-bis(2-hydroxyethyl)oxamide (Einecs 285-118-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesteramides utilizing N,N'-bis(2-hydroxyethyl)oxamide, registered under Einecs 285-118-2. This document is intended to guide researchers in the preparation and characterization of these versatile polymers, which hold potential for various applications, including in the biomedical and pharmaceutical fields.

Introduction

Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique combination of functional groups imparts a desirable balance of properties, including good thermal and mechanical strength, biodegradability, and biocompatibility. The inclusion of amide groups often leads to enhanced intermolecular hydrogen bonding, contributing to higher melting points and improved mechanical performance compared to their polyester counterparts.

N,N'-bis(2-hydroxyethyl)oxamide is a diol containing a central oxamide group. Its chemical structure makes it a valuable monomer for introducing amide functionalities into a polymer chain through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyesteramides can be further modified, for instance, through chain extension reactions to achieve higher molecular weights and tailor their properties for specific applications.

Synthesis of Polyesteramides via Melt Polycondensation

A common and effective method for the synthesis of polyesteramides from N,N'-bis(2-hydroxyethyl)oxamide is melt polycondensation. This solvent-free technique involves heating the monomers together under vacuum to drive the polymerization reaction by removing the condensation byproduct, typically water.

A representative synthesis involves the reaction of N,N'-bis(2-hydroxyethyl)oxamide with a dicarboxylic acid, such as adipic acid, and a diol, like 1,4-butanediol. The ratio of these monomers can be varied to control the properties of the resulting polymer.

Chemical Reaction

cluster_reactants Reactants cluster_process Process cluster_products Products A N,N'-bis(2-hydroxyethyl)oxamide (this compound) P Melt Polycondensation A->P B Adipic Acid B->P C 1,4-Butanediol C->P D Polyesteramide Prepolymer P->D E Water (byproduct) P->E cluster_synthesis Synthesis cluster_purification Purification & Processing cluster_characterization Characterization A Monomer Selection (N,N'-bis(2-hydroxyethyl)oxamide, Adipic Acid, 1,4-Butanediol) B Melt Polycondensation (Prepolymer Synthesis) A->B C Chain Extension (Optional) B->C D Precipitation in a non-solvent (e.g., Methanol) B->D Prepolymer C->D High MW Polymer E Drying under Vacuum D->E F Spectroscopic Analysis (FTIR, NMR) E->F G Molecular Weight Determination (GPC/SEC) E->G H Thermal Analysis (DSC, TGA) E->H I Mechanical Testing E->I

Application Notes and Protocols: Adipic Acid and Diethanolamine as Precursors for Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Einecs 285-118-2 as a Monomer for Polyurethanes

This compound: Adipic acid, compound with 2,2'-iminodiethanol (1:2) CAS Number: 85029-95-4 Chemical Formula: C14H32N2O8

Introduction

The chemical substance identified by EINECS number 285-118-2 is the salt "adipic acid, compound with 2,2'-iminodiethanol (1:2)". While this salt itself is not directly employed as a monomer in the conventional sense for polyurethane synthesis, its individual components—adipic acid and diethanolamine—are crucial precursors in the formation of polyurethane materials. Adipic acid is a fundamental building block for polyester polyols, which constitute the soft segment of many polyurethanes.[1][2][3] Diethanolamine, a diol with a secondary amine group, can function as a chain extender or crosslinker, influencing the hard segment of the polyurethane network.[4][5][6]

These application notes will detail the roles of adipic acid and diethanolamine in the synthesis of polyurethanes and provide generalized experimental protocols for researchers, scientists, and drug development professionals interested in formulating these versatile polymers.

1. Role of Adipic Acid in Polyurethane Synthesis

Adipic acid, a dicarboxylic acid, is a primary component in the manufacture of polyester polyols.[2][7][8] These polyester polyols are then reacted with diisocyanates to form the polyurethane polymer.[2][9] The properties of the final polyurethane, such as flexibility, durability, and resistance to environmental factors, are significantly influenced by the structure of the polyester polyol derived from adipic acid.[2]

Polyester polyols are synthesized through the polycondensation reaction of a dicarboxylic acid (like adipic acid) with a diol (such as ethylene glycol, diethylene glycol, or 1,4-butanediol).[1][10][11] By carefully selecting the diol and the molar ratio of the reactants, the molecular weight, functionality, and degree of branching of the polyester polyol can be controlled, thereby tailoring the characteristics of the resulting polyurethane.[1][12]

Table 1: Typical Properties of Adipic Acid-Based Polyester Polyols for Polyurethane Applications

PropertyValue RangeSignificance in Polyurethane Formulation
Hydroxyl Value (mg KOH/g) 30 - 65Determines the stoichiometry with the isocyanate component; influences the crosslink density and mechanical properties.
Acid Value (mg KOH/g) < 1.0A low acid value is crucial for preventing unwanted side reactions and ensuring the stability of the final polymer.
Viscosity (mPa·s at 75°C) 300 - 1000Affects the processability and mixing with the isocyanate component.
Molecular Weight ( g/mol ) 2000 - 4000Influences the flexibility and elongation of the polyurethane; higher molecular weight generally leads to softer, more flexible foams.
Functionality 2.0 - 2.5A functionality of 2 results in linear polymers, while higher values lead to branched or crosslinked networks, increasing rigidity.

2. Role of Diethanolamine in Polyurethane Synthesis

Diethanolamine (DEA) is a bifunctional molecule containing two hydroxyl groups and a secondary amine group.[6] In polyurethane systems, it can act as a chain extender or a crosslinker.[4] The hydroxyl groups react with isocyanate groups to form urethane linkages, while the secondary amine can also react with isocyanates, though typically at a different rate. This reactivity allows DEA to be incorporated into the polyurethane backbone, influencing the polymer's morphology and mechanical properties.

The use of diethanolamine can impact the hydrogen bonding within the hard domains of the polyurethane, affecting properties such as the glass transition temperature and the degree of microphase separation between the hard and soft segments.[5]

3. Experimental Protocols

The following are generalized protocols for the synthesis of a polyester polyol from adipic acid and a diol, and the subsequent formation of a polyurethane. These should be adapted and optimized for specific research and development needs.

3.1. Synthesis of Adipic Acid-Based Polyester Polyol

This protocol describes the synthesis of a linear polyester polyol from adipic acid and diethylene glycol.

Materials:

  • Adipic Acid

  • Diethylene Glycol (DEG)

  • Esterification catalyst (e.g., titanium-based catalyst)

  • Nitrogen gas inlet

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation column.

Procedure:

  • Charge the reaction vessel with adipic acid and diethylene glycol in the desired molar ratio (a slight excess of the glycol is typically used to ensure hydroxyl termination).

  • Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the mixture gradually to 150-180°C to initiate the esterification reaction. Water will begin to distill off.

  • Once the initial water evolution subsides, add the esterification catalyst.

  • Slowly increase the temperature to 200-230°C while continuously removing the water of condensation.

  • To drive the reaction to completion, apply a vacuum to remove the final traces of water and excess diethylene glycol.

  • Monitor the reaction by measuring the acid value and hydroxyl value of the product. The reaction is considered complete when the target values are reached.

  • Cool the resulting polyester polyol under a nitrogen atmosphere and store it in a sealed, dry container.

3.2. Synthesis of Polyurethane Elastomer

This protocol describes the preparation of a polyurethane elastomer using the synthesized polyester polyol and a diisocyanate.

Materials:

  • Synthesized Adipic Acid-Based Polyester Polyol

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (e.g., 1,4-Butanediol or Diethanolamine)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Degassing chamber (vacuum oven)

  • Mold

Procedure:

  • Pre-dry the polyester polyol and the chain extender under vacuum to remove any residual moisture.

  • In a reaction vessel, heat the polyester polyol to a temperature that ensures it is in a liquid state with low viscosity (e.g., 70-80°C).

  • Add the chain extender (e.g., diethanolamine) to the polyester polyol and mix thoroughly.

  • Degas the polyol/chain extender mixture under vacuum to remove any dissolved gases.

  • In a separate container, melt the diisocyanate (if solid at room temperature) and bring it to the reaction temperature.

  • Add the catalyst to the polyol mixture and stir vigorously.

  • Add the stoichiometric amount of the diisocyanate to the polyol mixture and mix rapidly and thoroughly for a short period (typically 30-60 seconds).

  • Pour the reacting mixture into a preheated mold.

  • Cure the polyurethane in an oven at a specified temperature and for a specific duration to complete the polymerization.

  • Demold the polyurethane elastomer and allow for post-curing at room temperature for several days to achieve final properties.

4. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a polyurethane, highlighting the stages where the components of this compound are utilized.

Polyurethane_Synthesis_Workflow Adipic_Acid Adipic Acid Polyester_Polyol Polyester Polyol Synthesis Adipic_Acid->Polyester_Polyol Diol Diol (e.g., Diethylene Glycol) Diol->Polyester_Polyol Diethanolamine Diethanolamine (Chain Extender/Crosslinker) Mixing Mixing and Degassing Diethanolamine->Mixing Diisocyanate Diisocyanate (e.g., MDI) Reaction_Molding Polyurethane Reaction and Molding Diisocyanate->Reaction_Molding Polyester_Polyol->Mixing Mixing->Reaction_Molding Curing Curing and Post-Curing Reaction_Molding->Curing Polyurethane Polyurethane Product Curing->Polyurethane

References

Application Notes and Protocols for the Characterization of Adipic Acid Diethanolamine (AADE) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adipic acid diethanolamine (AADE) polymers are a class of polyesteramides that are gaining interest in the biomedical and pharmaceutical fields.[1][2] Their unique structure, containing both hydrolyzable ester bonds and hydrogen-bonding amide groups, offers a combination of biodegradability and favorable mechanical properties.[1][2][3] Proper characterization of these polymers is critical for ensuring quality, predicting performance, and meeting regulatory standards in applications such as drug delivery, tissue engineering, and medical devices.[3][4] This document provides detailed analytical methods and protocols for the comprehensive characterization of AADE polymers.

Structural Characterization by Spectroscopic Methods

Structural analysis is the foundational step to confirm the chemical identity and purity of the synthesized AADE polymer. Spectroscopic methods provide a "fingerprint" of the polymer's chemical structure.[5]

Application Note: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique used to identify the functional groups present in the polymer structure.[4][6] For AADE polymers, FTIR is essential to verify the formation of both ester and amide linkages, which confirms successful polycondensation. Key characteristic absorption bands are monitored to ascertain the polymer's structure.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Ensure the polymer sample is completely dry to avoid interference from water O-H bands.

    • Prepare a thin film by dissolving a small amount of the polymer (5-10 mg) in a suitable solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO), casting it onto a KBr salt plate, and allowing the solvent to evaporate completely under vacuum.

    • Alternatively, for solid samples, prepare a KBr pellet by grinding 1-2 mg of the polymer with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Parameters:

    • Spectrometer: Any standard FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

    • Acquire the sample spectrum.

    • Perform background subtraction.

    • Identify and label the characteristic peaks corresponding to the functional groups in the AADE polymer.

Data Presentation: Key FTIR Absorption Bands for AADE Polymers
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (from Diethanolamine)Stretching (H-bonded)3500 - 3200
N-H (Amide)Stretching3400 - 3200
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching~1735
C=O (Amide I)Stretching~1640
N-H (Amide II)Bending~1550
C-O (Ester)Stretching1250 - 1100
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and composition of the polymer.[4][7] ¹H NMR is used to determine the relative ratio of monomer units in the polymer backbone, confirming the polymer's chemical constitution.[8] ¹³C NMR can be used to further corroborate the structural assignments.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 10-15 mg of the AADE polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 25°C.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 64-128.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate the peaks corresponding to the protons of the adipic acid and diethanolamine moieties.

    • Calculate the monomer ratio to confirm the polymer composition.

Molecular Weight Determination

The molecular weight and its distribution are critical polymer characteristics that influence mechanical properties, degradation kinetics, and processability.[4][9][10]

Application Note: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC (also known as SEC) is the most common technique for measuring the molecular weight distribution of polymers.[7][11][12] The method separates polymer molecules based on their hydrodynamic volume in solution.[11][13] From the resulting chromatogram, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.[7][13][14]

Experimental Protocol: GPC/SEC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the AADE polymer.

    • Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) to a final concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, typically overnight with gentle agitation.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrument Parameters:

    • System: A GPC/SEC system equipped with a pump, injector, column set, and detector.

    • Columns: A set of columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: DMF with 0.01 M LiBr is common for polyesteramides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-60°C to reduce solvent viscosity and improve resolution.

    • Detector: Refractive Index (RI) detector is standard. A light scattering detector can be added for absolute molecular weight determination.[13]

    • Calibration: Use narrow-polydispersity polystyrene or PMMA standards to generate a calibration curve.[12]

  • Data Analysis:

    • Integrate the chromatogram of the polymer sample.

    • Using the calibration curve, the software calculates Mn, Mw, and PDI.

Data Presentation: Molecular Weight Summary
Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
AADE-Batch-00115,20028,9001.90
AADE-Batch-00216,50032,1001.95
AADE-Batch-00314,80027,5001.86

Thermal Properties Analysis

Thermal analysis provides insight into the material's thermal stability, glass transition temperature (Tg), melting temperature (Tm), and decomposition profile, which are crucial for defining processing conditions and end-use applications.[15][16]

Application Note: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine key thermal transitions, such as the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the melting temperature (Tm) for semi-crystalline polymers.

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Parameters:

    • Heating/Cooling Rate: 10 °C/min.

    • Temperature Program:

      • First Heat: Heat from 25°C to 200°C to erase the sample's thermal history.

      • Cool: Cool from 200°C to -50°C.

      • Second Heat: Heat from -50°C to 250°C.

    • Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis:

    • The glass transition (Tg) is identified as a step-change in the heat flow curve from the second heating scan.

    • The melting temperature (Tm) is identified as an endothermic peak.

Application Note: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[15] It is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).

Experimental Protocol: TGA Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Heating Rate: 10 or 20 °C/min.

    • Temperature Range: 25°C to 600°C.

    • Atmosphere: Inert nitrogen or oxidizing air atmosphere with a purge rate of 50-100 mL/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T₅%).

Data Presentation: Thermal Properties Summary
Sample IDGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temp. (T₅%) (°C)
AADE-Batch-00145.5N/A (Amorphous)315.2
AADE-Batch-00247.1N/A (Amorphous)318.9
AADE-Batch-00344.8N/A (Amorphous)312.5

Visualized Workflows

To facilitate understanding, the following diagrams illustrate the logical flow of the characterization process.

G cluster_0 Overall Polymer Characterization Workflow synthesis AADE Polymer Synthesis purification Purification & Drying synthesis->purification struct_char Structural Characterization (FTIR, NMR) purification->struct_char Confirm Structure mol_wt Molecular Weight Analysis (GPC/SEC) struct_char->mol_wt Verified Structure thermal_char Thermal Analysis (DSC, TGA) mol_wt->thermal_char data_report Data Compilation & Reporting thermal_char->data_report

Caption: High-level workflow for the synthesis and characterization of AADE polymers.

G cluster_1 GPC/SEC Experimental Workflow start Start prep_mobile Prepare Mobile Phase (e.g., DMF + LiBr) start->prep_mobile prep_sample Prepare Polymer Solution (1-2 mg/mL) prep_mobile->prep_sample filter_sample Filter Sample (0.45 µm filter) prep_sample->filter_sample inject Inject Sample into GPC filter_sample->inject calibrate Calibrate with Standards calibrate->inject Calibration Curve acquire Acquire Chromatogram inject->acquire analyze Analyze Data (Calculate Mn, Mw, PDI) acquire->analyze end End analyze->end

Caption: Detailed workflow for GPC/SEC analysis of AADE polymers.

G cluster_2 Thermal Analysis Logical Flow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Dry Polymer Sample dsc_weigh Weigh Sample (5-10 mg) into Al pan start->dsc_weigh tga_weigh Weigh Sample (5-10 mg) into TGA pan start->tga_weigh dsc_run Run Heat-Cool-Heat Cycle dsc_weigh->dsc_run dsc_data Determine Tg, Tm dsc_run->dsc_data report Final Thermal Properties Report dsc_data->report tga_run Heat to 600°C tga_weigh->tga_run tga_data Determine Td (T₅%) tga_run->tga_data tga_data->report

Caption: Parallel workflows for DSC and TGA thermal characterization techniques.

References

Application Notes and Protocols for Polymerization with Einecs 285-118-2 (Pentaerythritol C16-18 Fatty Acid Ester)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substance identified by Einecs 285-118-2 is a mixture of esters derived from the reaction of pentaerythritol with C16-18 fatty acids. These esters are key precursors in the synthesis of various polymers, particularly polyesters and alkyd resins. The polymerization process involves the reaction of the hydroxyl groups of pentaerythritol with the carboxyl groups of the fatty acids, and often with other diacids, to form a complex polymer network. These polymers find applications in coatings, inks, and lubricants.[1][2][3] For the drug development sector, biodegradable polyesters synthesized from fatty acids are of significant interest for controlled drug delivery systems.[4][5]

Experimental Protocol: Synthesis of a Polyester from Pentaerythritol and C16-18 Fatty Acids

This protocol describes a general method for the synthesis of a polyester, a form of polymerization, using pentaerythritol and a mixture of C16-18 fatty acids. This method is based on typical esterification and polycondensation reactions.[6][7]

Materials:

  • Pentaerythritol

  • C16-18 Fatty Acid Mixture (e.g., a blend of palmitic, stearic, and oleic acids)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or an organometallic catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Solvent (for azeotropic water removal): Toluene or Xylene

  • Nitrogen gas supply

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware: Three-neck round-bottom flask, Dean-Stark apparatus, condenser, thermometer, mechanical stirrer, heating mantle.

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser. Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the flask with pentaerythritol and the C16-18 fatty acid mixture. The molar ratio of fatty acid to pentaerythritol can be varied to control the degree of esterification and branching of the resulting polymer. A common starting point is a molar ratio of fatty acid to hydroxyl groups of approximately 1:1.[6] Add the solvent (e.g., toluene, approximately 10-20% of the total reactant weight) to facilitate the removal of water formed during the reaction.

  • Catalyst Addition: Add the catalyst to the reaction mixture. For p-TSA, a typical loading is 0.1-0.5% by weight of the total reactants. For organometallic catalysts, the manufacturer's recommendations should be followed.

  • Polymerization Reaction:

    • Begin stirring the mixture and gradually heat the flask using a heating mantle.

    • Raise the temperature to 150-180°C to initiate the esterification reaction.[7] Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

    • Continue to heat the reaction mixture to a higher temperature, typically in the range of 200-250°C, to drive the polycondensation reaction to completion.[1][2]

    • Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a desired low level (e.g., < 20 mg KOH/g).[8][9] The total reaction time can range from 4 to 18 hours.[1][6]

  • Purification:

    • Once the desired acid value is reached, cool the reaction mixture to below 100°C.

    • If an acid catalyst was used, neutralize the mixture by washing it with a 5% sodium bicarbonate solution.

    • Wash the organic layer with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and any unreacted monomers by vacuum distillation.

Characterization:

The resulting polyester can be characterized by various techniques, including:

  • Acid Value Determination: To confirm the completion of the reaction.

  • Viscosity Measurement: To determine the molecular weight and degree of polymerization.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution of the polymer.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.[3][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of polyesters from pentaerythritol and fatty acids, as derived from various literature sources.

ParameterValueReference
Reactants & Ratios
Fatty Acid:Pentaerythritol Molar Ratio3.9:1 to 4.9:1[7]
Fatty Acid:Hydroxyl Group Molar RatioApprox. 1:1[6]
Catalyst
p-Toluenesulfonic Acid (p-TSA)0.1 - 0.5 wt%[10]
Sulfuric Acid1.0 - 2.0% w/w[7]
Reaction Conditions
Initial Temperature150 - 180 °C[7]
Final Temperature200 - 250 °C[1][2]
Reaction Time4 - 18 hours[1][6]
Product Characteristics
Final Acid Value< 20 mg KOH/g[8][9]

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization setup Assemble 3-neck flask, stirrer, thermometer, Dean-Stark, condenser purge Purge with Nitrogen setup->purge charge Charge Pentaerythritol, Fatty Acids, Solvent purge->charge add_catalyst Add Catalyst charge->add_catalyst Continue until Acid Value is low heat_initiate Heat to 150-180°C (Esterification) add_catalyst->heat_initiate Continue until Acid Value is low heat_complete Heat to 200-250°C (Polycondensation) heat_initiate->heat_complete Continue until Acid Value is low monitor Monitor Acid Value heat_complete->monitor Continue until Acid Value is low monitor->heat_complete Continue until Acid Value is low cool Cool Reaction Mixture monitor->cool neutralize Neutralize (if acid catalyst) cool->neutralize wash Wash with Brine neutralize->wash dry Dry over Na2SO4 wash->dry distill Vacuum Distillation dry->distill acid_value Acid Value distill->acid_value viscosity Viscosity distill->viscosity gpc GPC distill->gpc ftir FTIR distill->ftir nmr NMR distill->nmr

Caption: Experimental workflow for the synthesis of polyester from pentaerythritol fatty acid esters.

Application in Drug Development: Controlled Release Systems

Polymers derived from fatty acids are gaining attention in drug development due to their biocompatibility and biodegradability.[5] These polyesters can be formulated into microparticles, nanoparticles, or implants for the controlled and sustained release of therapeutic agents.[4][11] The hydrophobic nature of the fatty acid chains can effectively encapsulate lipophilic drugs, protecting them from degradation and controlling their release profile. By modifying the polymer composition (e.g., the ratio of fatty acids to pentaerythritol, or by incorporating other monomers), the physical properties such as degradation rate and drug release kinetics can be tailored to specific therapeutic needs.[11]

Signaling Pathway Diagram (Logical Relationship)

While a specific biological signaling pathway is not directly modulated by the polymerization process itself, the following diagram illustrates the logical relationship from polymer synthesis to its application in drug delivery, a key area of interest for the target audience.

drug_delivery_pathway cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Therapeutic Application monomers Pentaerythritol + C16-18 Fatty Acids polymerization Polycondensation monomers->polymerization polyester Biodegradable Polyester polymerization->polyester formulation Encapsulation/ Formulation polyester->formulation drug Therapeutic Agent (Drug) drug->formulation delivery_system Drug-loaded Micro/Nanoparticles formulation->delivery_system administration Administration (e.g., Injection) delivery_system->administration release Controlled Drug Release administration->release effect Therapeutic Effect release->effect

Caption: Logical workflow from polymer synthesis to application in controlled drug delivery.

References

Application Notes: Catalytic Systems for Adipic Acid and Diethanolamine Polycondensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Poly(ester amide)s (PEAs) are a versatile class of polymers that combine the beneficial properties of both polyesters and polyamides. Their biodegradability, stemming from hydrolyzable ester linkages, and their enhanced thermal and mechanical stability, due to hydrogen bonding between amide groups, make them highly attractive for biomedical applications, including drug delivery and tissue engineering.[1][2][3] The polycondensation of adipic acid with diethanolamine is a key reaction for synthesizing a specific type of PEA, where the diethanolamine monomer provides both hydroxyl and secondary amine functionalities for ester and amide bond formation, respectively. The choice of catalyst is critical as it dictates reaction efficiency, polymer properties, and process conditions.

Catalytic Approaches The synthesis of PEAs from adipic acid and diethanolamine can be achieved through several catalytic routes, primarily involving melt polycondensation. This process involves heating the monomers above their melting points, often under vacuum, to drive the reaction forward by removing the water byproduct. Key catalytic systems include acid catalysts, metal-based catalysts, and enzymatic catalysts.

  • Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for esterification.[4] They function by protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl and amine groups of diethanolamine. Phosphoric acid (H₃PO₄) has also been successfully used in polycondensation for related polyesters.[5]

  • Metal-Based Catalysis: Organometallic compounds, particularly those based on tin, are widely used in polymerization. Catalysts such as stannous chloride (SnCl₂) and dibutyltin methoxide (Bu₂Sn(OMe)₂) have been employed in the synthesis of various PEAs.[1][6] These catalysts are thought to activate the carbonyl group, facilitating the condensation reaction.

  • Enzymatic Catalysis: Biocatalysis offers a greener alternative, proceeding under milder reaction conditions which can prevent unwanted side reactions.[7] Lipases, such as Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435, are highly effective for catalyzing both esterification and amidation reactions in the synthesis of polyesters and polyamides.[8][9]

Factors Influencing Polycondensation Several process parameters significantly influence the properties of the final polymer. A study on the polycondensation of adipic acid and diethanolamine identified the following key factors:[4]

  • Temperature: Higher temperatures increase the reaction rate but can also lead to thermal degradation or side reactions. For melt polycondensation, temperatures typically range from 150°C to 230°C.[5]

  • Time: Longer reaction times generally lead to higher molecular weight polymers, but the process must be optimized to avoid degradation.

  • Vacuum: Applying a vacuum is crucial for removing water, the byproduct of condensation. This shifts the reaction equilibrium towards the formation of the polymer, leading to higher molecular weights.

  • Catalyst Concentration: The amount of catalyst affects the reaction rate. The optimal concentration must be determined experimentally to maximize efficiency without causing undesirable side effects.

The interplay of these factors affects key polymer characteristics, such as the acid value. For use as a dispersant in certain applications, polycondensates with acid values between 75.7 and 104.0 mg KOH/g have been found to be suitable.[4]

logical_relationship cluster_params Process Parameters cluster_props Polymer Properties Temperature Reaction Temperature MW Molecular Weight Temperature->MW AV Acid Value Temperature->AV Time Reaction Time Time->MW Time->AV Catalyst Catalyst System & Concentration Catalyst->MW PDI Polydispersity Index Catalyst->PDI Vacuum Vacuum Level Vacuum->MW

Caption: Factors influencing the polycondensation process.

Data Presentation

Table 1: Comparison of Catalytic Systems and Conditions for Poly(ester amide) Synthesis

Catalyst SystemCatalyst ExampleTypical Temperature (°C)Typical ConditionsKey AdvantagesReference(s)
Acid Catalysis p-Toluenesulfonic Acid (p-TSA)150 - 190Melt polycondensation, vacuumCost-effective, readily available[4]
Metal-Based Stannous Chloride (SnCl₂)180 - 200Melt polycondensation, inert atm.High catalytic activity[6]
Enzymatic Immobilized Lipase (Novozym 435)80 - 95Solvent-free or organic solventMild conditions, high selectivity[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Melt Polycondensation

This protocol describes the synthesis of a poly(ester-amide) from adipic acid and diethanolamine using p-toluenesulfonic acid (p-TSA) as a catalyst.

Materials:

  • Adipic Acid (AA)

  • Diethanolamine (DEA)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Nitrogen gas (high purity)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Condenser with a collection flask (e.g., Dean-Stark trap)

  • Vacuum pump with a cold trap

  • Nitrogen inlet

Procedure:

  • Monomer Charging: Place equimolar amounts of adipic acid and diethanolamine into the three-neck flask. For example, add 14.61 g (0.1 mol) of adipic acid and 10.51 g (0.1 mol) of diethanolamine.

  • Catalyst Addition: Add the p-TSA catalyst to the flask. A typical catalyst loading is 0.5-1.0% by weight of the total monomers (e.g., 0.12 g to 0.25 g).

  • Inert Atmosphere: Assemble the mechanical stirrer and condenser. Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow.

  • First Stage (Esterification):

    • Begin stirring and heat the mixture to 150-160°C. The reactants will melt and form a homogenous liquid.

    • Maintain this temperature for 2-3 hours. Water will be generated and collected in the condenser/trap.

  • Second Stage (Polycondensation under Vacuum):

    • Gradually increase the temperature to 180-190°C.

    • Slowly apply vacuum to the system, reducing the pressure to below 20 mBar over about 30 minutes.[5] This prevents vigorous boiling of the reactants.

    • Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly as the polymer forms.

  • Reaction Termination and Product Recovery:

    • Stop heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure.

    • Allow the reactor to cool to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the polymer in a suitable solvent (e.g., DMF, DMSO) for further purification or characterization.

    • The polymer can be purified by precipitation in a non-solvent like cold water or methanol, followed by filtration and drying under vacuum.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing charge Charge Monomers & Catalyst (Adipic Acid, Diethanolamine, p-TSA) purge Purge with Nitrogen charge->purge stage1 Stage 1: Melt & Esterify (150-160°C, 2-3h, N₂) purge->stage1 stage2 Stage 2: Polycondense (180-190°C, 4-6h, Vacuum) stage1->stage2 cool Cool to Room Temp under Nitrogen stage2->cool dissolve Dissolve in Solvent (e.g., DMF) cool->dissolve purify Purify by Precipitation dissolve->purify dry Dry under Vacuum purify->dry

Caption: General workflow for melt polycondensation.

Protocol 2: Enzymatic Polycondensation in a Solvent-Free System

This protocol outlines the synthesis of a poly(ester-amide) using an immobilized lipase catalyst under milder, solvent-free conditions.

Materials:

  • Adipic Acid (AA)

  • Diethanolamine (DEA)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (3Å or 4Å, activated)

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Heating block or oil bath with magnetic stirring

  • Vacuum oven

Procedure:

  • Monomer and Enzyme Preparation:

    • In a reaction vial, add equimolar amounts of adipic acid (e.g., 1.46 g, 10 mmol) and diethanolamine (1.05 g, 10 mmol).

    • Add Novozym 435. A typical loading is 10% by weight of the total monomers (e.g., 0.25 g).

    • Add activated molecular sieves (approx. 1 g) to adsorb the water byproduct.

  • Reaction Setup:

    • Seal the vial and place it in a preheated oil bath or heating block set to 85-95°C.[9]

    • Begin magnetic stirring to ensure the mixture is homogenous once melted.

  • Polycondensation:

    • Maintain the reaction at the set temperature with continuous stirring for 24-72 hours. The reaction progress can be monitored by periodically taking small aliquots and analyzing for molecular weight (GPC) or acid value.

  • Product Recovery and Purification:

    • After the desired reaction time, cool the vial to room temperature.

    • Add a suitable solvent (e.g., chloroform or DMF) to dissolve the polymer product.

    • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with solvent, dried, and potentially reused.

    • Isolate the polymer from the filtrate by evaporating the solvent under reduced pressure or by precipitation in a non-solvent.

    • Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.

catalytic_mechanism p1 p2 p3 p4 p5 p6 p7 AA Adipic Acid(R-COOH) Activated Activated Carbonyl [R-C(OH)₂⁺] AA->Activated Activation DEA Diethanolamine(R'-OH / R'-NHR'') DEA->Activated Nucleophilic Attack Catalyst Catalyst (H⁺, Metal, or Enzyme) Catalyst->Activated Polymer Poly(ester amide) Activated->Polymer Water Water (Byproduct) Activated->Water Elimination

Caption: Simplified mechanism of catalyzed polycondensation.

References

Application Notes and Protocols for Coatings Formulated with Adipic Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of adipic acid with diethanolamine forms a polyesteramide polyol, a versatile polymer intermediate. This molecule is characterized by the presence of both ester and amide linkages, as well as reactive hydroxyl groups. These functional groups make it a valuable component in the formulation of a variety of coatings, particularly polyurethanes. The resulting coatings can be tailored to exhibit a range of properties, from flexible and tough to hard and scratch-resistant, by carefully selecting the other components in the formulation.[1][2]

In the realm of drug development, biodegradable polyesters and their derivatives are of significant interest for applications such as drug-eluting stents and other medical device coatings.[3][4][5] The inherent biodegradability of some polyester-based coatings can be advantageous, as the coating degrades over time, leaving behind an inert surface and potentially reducing long-term inflammatory responses.[5][6] Adipate-based polyurethanes are also used in medical applications like breathable wound dressings and biodegradable sutures.[7]

These application notes provide detailed protocols for the synthesis of an adipic acid-diethanolamine polyesteramide polyol, its characterization, and its formulation into a polyurethane coating. Additionally, methods for evaluating the performance of the resulting coating and its potential applications in drug delivery are discussed.

Data Presentation

Table 1: Typical Properties of Adipic Acid-Based Polyesteramide Polyols

PropertyTypical Value RangeASTM/ISO Method
Hydroxyl Value (mg KOH/g)50 - 300ASTM E1899, DIN 53240-3[8][9]
Acid Value (mg KOH/g)< 2.0ASTM D4662, ASTM D7253[9][10]
Molecular Weight ( g/mol )1000 - 4000Gel Permeation Chromatography (GPC)
Viscosity at 25°C (mPa·s)5,000 - 20,000ASTM D2196
Water Content (%)< 0.1ASTM D4672

Table 2: Example Polyurethane Coating Formulation

ComponentRoleWeight Percentage (%)
Adipic Acid-Diethanolamine PolyolPolyol40 - 60
Hexamethylene Diisocyanate (HDI)Isocyanate Crosslinker20 - 30
Dibutyltin Dilaurate (DBTDL)Catalyst0.01 - 0.05
Methyl Ethyl Ketone (MEK)Solvent10 - 30
Leveling AgentAdditive0.1 - 0.5

Table 3: Performance Characteristics of Adipic Acid-Diethanolamine Based Polyurethane Coatings

Performance MetricTypical ResultASTM Method
Adhesion (Cross-hatch)4B - 5BASTM D3359[11]
Pencil HardnessHB - 2HASTM D3363
Flexibility (Conical Mandrel)Pass (No cracking)ASTM D522[11]
Impact Resistance (Direct)120 - 160 lb-inASTM D2794
Solvent Resistance (MEK rubs)>100ASTM D5402

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid-Diethanolamine Polyesteramide Polyol

This protocol describes the laboratory-scale synthesis of a polyesteramide polyol from adipic acid and diethanolamine via a two-stage melt condensation reaction.

Materials:

  • Adipic Acid

  • Diethanolamine

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas supply

  • 500 mL three-necked round-bottom flask

  • Heating mantle with magnetic stirrer and temperature controller

  • Mechanical overhead stirrer

  • Dean-Stark trap or similar distillation setup

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the overhead stirrer, a temperature probe, and the distillation head connected to a condenser. Ensure a nitrogen inlet is available.

  • Charging Reactants: Charge the flask with 146.1 g (1.0 mol) of adipic acid and 231.3 g (2.2 mol) of diethanolamine. The molar ratio of hydroxyl to carboxyl groups is 2.2:1.[1]

  • Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen gas to maintain an inert atmosphere and prevent oxidation.

  • First Stage (Esterification/Amidation):

    • Begin stirring the mixture.

    • Slowly heat the reactor to 160°C.

    • Hold the temperature at 160°C for approximately 2 hours. Water will begin to distill off as the esterification and amidation reactions proceed.

  • Second Stage (Polycondensation):

    • Add approximately 0.1% (w/w) of p-toluenesulfonic acid as a catalyst.[1]

    • Gradually increase the temperature to 200°C.[1]

    • Continue the reaction at this temperature, collecting the water of condensation. The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals (see Protocol 2).

    • Once the rate of water distillation slows, gradually apply a vacuum (down to ~10-20 mmHg) to remove the remaining water and drive the reaction to completion.

    • Continue the reaction under vacuum until the desired acid value (typically < 2 mg KOH/g) is reached.

  • Cooling and Storage:

    • Once the reaction is complete, turn off the vacuum and cool the reactor to room temperature under a nitrogen blanket.

    • The resulting viscous polyesteramide polyol can be stored in an airtight container.

Protocol 2: Characterization of the Polyesteramide Polyol

A. Determination of Acid Value (ASTM D4662):

  • Accurately weigh approximately 1-2 g of the polyol sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution in ethanol until a faint pink endpoint persists for at least 30 seconds.

  • Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V * N * 56.1) / W where V is the volume of KOH solution used (mL), N is the normality of the KOH solution, and W is the weight of the sample (g).[9]

B. Determination of Hydroxyl Value (ASTM E1899):

  • Accurately weigh a sample of the polyol (the weight depends on the expected hydroxyl value) into a flask.

  • Add a precise volume of an acylating agent (e.g., phthalic anhydride-pyridine solution).

  • Heat the flask to acetylate the hydroxyl groups.

  • After cooling, add a measured amount of water to hydrolyze the excess anhydride.

  • Titrate the resulting solution with a standardized sodium hydroxide (NaOH) solution to determine the amount of anhydride that was consumed by the polyol.

  • A blank determination without the polyol sample must be performed.

  • The hydroxyl value is calculated based on the difference in titrant volume between the blank and the sample.[12]

Protocol 3: Formulation of a Two-Component Polyurethane Coating

This protocol describes the preparation of a solvent-borne, two-component polyurethane coating cured at ambient temperature.

Materials:

  • Synthesized adipic acid-diethanolamine polyol (from Protocol 1)

  • Aliphatic polyisocyanate (e.g., Hexamethylene diisocyanate trimer, HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in MEK)

  • Methyl ethyl ketone (MEK) or other suitable urethane-grade solvent

  • Leveling agent

  • Glass beakers or metal cans for mixing

  • Mechanical stirrer

Procedure:

  • Component A (Polyol Component):

    • In a mixing vessel, add 50.0 g of the synthesized polyesteramide polyol.

    • Add 20.0 g of MEK and mix until the polyol is fully dissolved.

    • Add 0.3 g of a leveling agent and 0.02 g of the DBTDL catalyst solution. Mix thoroughly.

  • Component B (Isocyanate Component):

    • The amount of isocyanate needed depends on the hydroxyl value of the polyol and the equivalent weight of the isocyanate. The NCO:OH ratio is typically targeted between 1.05 and 1.1.

    • Calculate the required amount of HDI. For example, if the polyol has a hydroxyl value of 150 mg KOH/g and the HDI has an NCO equivalent weight of 193 g/eq:

      • Equivalents of OH in 50g polyol = (50 * 150) / 56100 = 0.134 eq

      • Equivalents of NCO needed (for 1.05 ratio) = 0.134 * 1.05 = 0.141 eq

      • Mass of HDI needed = 0.141 eq * 193 g/eq = 27.2 g

  • Mixing:

    • Slowly add the calculated amount of Component B (HDI) to Component A while stirring continuously.

    • Continue mixing for 5-10 minutes to ensure a homogeneous mixture.

  • Induction Time:

    • Allow the mixture to stand for 15-20 minutes (induction time) before application. This allows for initial reaction between the polyol and isocyanate.

  • Application:

    • The coating can be applied to a substrate (e.g., steel panels, glass) using a film applicator, spray gun, or brush.

    • Allow the coating to cure at ambient temperature. Full cure properties are typically achieved after 7 days.

Protocol 4: Performance Testing of the Cured Coating

A. Adhesion Test (ASTM D3359 - Test Method B):

  • After the coating is fully cured, use a sharp blade to make a series of six parallel cuts, and then another series of six cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the lattice and smooth it into place.

  • After a short period, rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area for removal of coating and classify the adhesion on a scale of 0B (complete removal) to 5B (no removal).[11]

B. Pencil Hardness Test (ASTM D3363):

  • A set of calibrated drawing pencils of varying hardness (from 6B to 6H) is used.

  • The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.

  • The hardness is defined as the hardest pencil that does not scratch or gouge the coating.

C. Flexibility Test (ASTM D522 - Conical Mandrel):

  • A coated panel is bent over a conical mandrel.

  • The point at which the coating begins to crack is noted. The result is often reported as pass/fail for a 1/8-inch mandrel, or the diameter at which cracking occurred.[11]

Applications in Drug Development

Polyesteramide-based coatings can be designed to be biodegradable, making them suitable for temporary medical implants and drug delivery systems.[13]

Potential Applications:

  • Drug-Eluting Stent Coatings: The polyesteramide can act as a carrier matrix for antiproliferative drugs like sirolimus. The drug is released as the polymer matrix degrades, helping to prevent in-stent restenosis.[3][4]

  • Antimicrobial Coatings: The polymer backbone can be functionalized with antimicrobial agents or designed to have inherent antimicrobial properties to prevent biofilm formation on medical devices.[14][15]

  • Controlled-Release Formulations: The degradation rate of the polyesteramide can be tuned by altering the monomer composition, allowing for controlled release of therapeutic agents over a specific period.[7]

Biocompatibility Assessment: For any medical application, the biocompatibility of the coating must be thoroughly evaluated. Key tests include:

  • Cytotoxicity Assays (ISO 10993-5): To ensure the material is not toxic to cells.

  • Hemocompatibility Testing (ISO 10993-4): To assess the material's interaction with blood, including tests for hemolysis and platelet adhesion.[16]

Visualizations

Diagram 1: Synthesis of Adipic Acid-Diethanolamine Polyesteramide Polyol

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Adipic_Acid Adipic Acid Reactor Three-Necked Flask (Reactor) Adipic_Acid->Reactor Diethanolamine Diethanolamine Diethanolamine->Reactor Stage1 Stage 1: 160°C, N2 Atmosphere Reactor->Stage1 Heating Stage2 Stage 2: 200°C, Catalyst, Vacuum Stage1->Stage2 Polycondensation Byproduct Water (Removed by Distillation) Stage1->Byproduct Product Polyesteramide Polyol Stage2->Product Stage2->Byproduct CoatingFormulation cluster_A Component A cluster_B Component B Polyol Polyesteramide Polyol Mixing Mixing Polyol->Mixing Solvent Solvent (MEK) Solvent->Mixing Catalyst Catalyst (DBTDL) Catalyst->Mixing Additives Additives Additives->Mixing Isocyanate Polyisocyanate (HDI) Isocyanate->Mixing Cured_Coating Cured Polyurethane Film Mixing->Cured_Coating Curing (7 days) DrugElutingStent Stent Stent Substrate (e.g., Metal Alloy) Coating Biodegradable Coating Polyol Matrix Drug Molecules Stent->Coating Coating Application Release Drug Release (via Polymer Degradation) Coating:d->Release Tissue Arterial Wall Release->Tissue Therapeutic Effect

References

Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tin(II) octoate, also known as stannous octoate or tin(II) 2-ethylhexanoate, is a highly effective and widely utilized catalyst in the synthesis of biodegradable polymers.[1] It is particularly prominent in the production of polylactic acid (PLA), a leading bioplastic derived from renewable resources like corn starch or sugarcane.[1] This organometallic compound facilitates the ring-opening polymerization (ROP) of cyclic esters, such as lactide (the monomer for PLA), to produce high molecular weight polymers.[1][2] The use of tin(II) octoate is favored due to its high catalytic activity under relatively mild conditions, which allows for the efficient and cost-effective production of biodegradable polymers with controlled properties.[1] These polymers are extensively used in biomedical applications, including surgical implants, drug delivery systems, and resorbable sutures, owing to their biocompatibility and controlled degradation rates.

Mechanism of Action

Tin(II) octoate catalyzes the ROP of cyclic esters through a coordination-insertion mechanism. The tin atom coordinates to the carbonyl group of the ester, which facilitates the opening of the ring and the subsequent propagation of the polymer chain.[1] While tin(II) octoate is an efficient catalyst, the polymerization rate can be relatively slow when used alone.[2] To enhance the reaction rate, a co-initiator, typically a hydroxyl-functionalized compound like an alcohol, is often added.[2][3] The co-initiator reacts with the tin(II) octoate to form a stannous alkoxide linkage, which is the actual initiating species for the polymerization.[2] This allows for better control over the synthesis and the production of high molecular weight PLA.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of Tin(II) octoate in the synthesis of biodegradable polymers.

Table 1: Typical Reaction Conditions for PLA Synthesis using Tin(II) Octoate

ParameterValueReference
Temperature Range125 to 200 °C[2]
Polymerization Time1 to 24 hours[2]
AtmosphereNitrogen or Vacuum[2]
Catalyst ConcentrationVaries (see Table 2)[4][5]

Table 2: Effect of Tin(II) Octoate Concentration on Polymer Properties and Residual Tin Content

Monomer:Catalyst RatioResidual Tin (ppm)Application SuitabilityReference
1,000:1176General[5]
10,000:15Biomedical[5]
50,000:1< 20 (FDA limit)Biomedical[5]

Note: Lowering the catalyst concentration is crucial for biomedical applications to meet regulatory limits on residual tin content.[5]

Experimental Protocols

Protocol 1: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP) using Tin(II) Octoate

1. Materials:

  • L-lactide (monomer)

  • Tin(II) octoate (catalyst)

  • 1-Dodecanol (co-initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Thermometer

  • Schlenk line or nitrogen inlet

  • Vacuum oven

3. Procedure:

  • Drying: Dry the L-lactide and 1-dodecanol under vacuum at 40°C for 24 hours to remove any moisture.

  • Setup: Assemble the reaction flask with the magnetic stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and then flush with dry nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: Under a nitrogen flow, add the dried L-lactide to the reaction flask.

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the L-lactide. Then, add the desired amount of 1-dodecanol (co-initiator).

  • Catalyst Addition: In a separate vial, dissolve the Tin(II) octoate in anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir. Monitor the reaction progress over time (e.g., 4-8 hours).

  • Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into an excess of cold methanol while stirring vigorously.

  • Washing and Drying: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer in a vacuum oven at 50°C until a constant weight is achieved.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tin(II) octoate can be hazardous; refer to the safety data sheet (SDS) before use.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dry L-lactide and 1-dodecanol B Flame-dry glassware under vacuum A->B C Flush with Nitrogen B->C D Charge L-lactide into flask C->D E Add Toluene and 1-dodecanol D->E F Add Tin(II) octoate solution E->F G Heat and stir (Polymerization) F->G H Cool to room temperature G->H I Precipitate in Methanol H->I J Filter and wash PLA I->J K Dry polymer in vacuum oven J->K

Caption: Experimental workflow for the synthesis of Polylactic Acid (PLA).

catalytic_cycle catalyst Sn(Oct)2 active_species Oct-Sn-OR (Active Initiator) catalyst->active_species Activation initiator R-OH (Alcohol) initiator->active_species propagation Polymer Chain Growth active_species->propagation Initiation monomer Lactide monomer->propagation Ring-Opening propagation->propagation Chain Growth polymer PLA propagation->polymer Propagation

Caption: Catalytic cycle of Tin(II) octoate in Ring-Opening Polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Adipic Acid Diethanolamine Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of adipic acid and diethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the polycondensation of adipic acid and diethanolamine?

The primary factors that affect the acid value and overall success of the polycondensation are temperature, reaction time, vacuum level, and the concentration of the catalyst.[1] Proper control of these parameters is crucial for achieving the desired polymer properties.

Q2: What is the expected outcome of a successful adipic acid diethanolamine polymerization?

A successful polymerization should yield a poly(ester amide) with the desired molecular weight, low polydispersity, and minimal discoloration. The physical properties, such as brittleness and viscosity, should also be within the expected range for the intended application.

Q3: What are some common side reactions to be aware of during this polymerization?

Side reactions can include oxidation of amine traces, which can lead to discoloration, and the formation of crosslinked gels, particularly at high conversions or with improper stoichiometry.[2] Thermal degradation at elevated temperatures can also lead to the formation of chromophore α-ketoamide groups, contributing to yellowing.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of adipic acid and diethanolamine in a question-and-answer format.

Problem 1: The final polymer is discolored (yellow to brown).

  • Question: What causes the discoloration of my poly(ester amide) during synthesis?

  • Answer: Discoloration, typically yellowing or browning, is often caused by thermal oxidation, especially in the presence of residual amine monomers or impurities.[2][3] At high polymerization temperatures, the methylene group adjacent to the carbonyl of the amide can oxidize, forming chromophoric α-ketoamide groups.[3] Air leaks in the reaction setup can exacerbate this issue.[2]

  • Question: How can I prevent or minimize discoloration?

  • Answer:

    • Inert Atmosphere: Ensure the polymerization is conducted under a continuous flow of an inert gas like nitrogen or argon to minimize contact with oxygen.[2]

    • Monomer Purity: Use highly purified monomers to reduce impurities that can act as catalysts for degradation reactions.

    • Antioxidants: The addition of antioxidants, such as hindered phenols (e.g., Irganox 1330), can help to mitigate oxidative degradation.[2]

    • Reducing Agents: In some cases, the addition of a small amount of a reducing agent like hypophosphorous acid has been shown to minimize coloration in polyamide melt polymerization.[4]

    • Temperature Control: Avoid excessively high temperatures and prolonged reaction times.

Problem 2: The resulting polymer has a low molecular weight.

  • Question: My polymer's viscosity is too low, and characterization indicates a low molecular weight. What are the likely causes?

  • Answer: Low molecular weight is a common challenge in condensation polymerization and can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to achieve high conversion.

    • Inefficient Water Removal: The water generated as a byproduct of the esterification reaction must be efficiently removed to drive the equilibrium towards polymer formation. Inadequate vacuum or a poor distillation setup can hinder this.[5]

    • Improper Stoichiometry: An imbalance in the molar ratio of adipic acid and diethanolamine can limit the chain growth.

    • Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate.

    • Chain Termination Reactions: Impurities in the monomers or side reactions can lead to premature chain termination.[5]

  • Question: What steps can I take to increase the molecular weight of my polymer?

  • Answer:

    • Optimize Reaction Time and Temperature: Increase the reaction time and ensure the temperature is optimal for polymerization without causing degradation. A two-step process, with an initial lower temperature for prepolymer formation followed by a higher temperature for polycondensation, is often effective.[5]

    • Improve Vacuum: Use a high-vacuum system and ensure all connections are properly sealed to facilitate the removal of water.

    • Verify Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio.

    • Adjust Catalyst Concentration: Experiment with slightly higher catalyst concentrations, but be mindful that excessive catalyst can sometimes promote side reactions.

    • Monomer Purity: Use monomers of the highest possible purity.

Problem 3: Gel formation occurs during the polymerization.

  • Question: My reaction mixture has turned into an insoluble gel. Why did this happen?

  • Answer: Gel formation, or crosslinking, can occur in adipic acid diethanolamine polymerization due to the trifunctional nature of diethanolamine (two hydroxyl groups and one secondary amine). Under certain conditions, the secondary amine can participate in side reactions, leading to branching and eventually a crosslinked network. This is more likely to happen at higher temperatures and extended reaction times.

  • Question: How can I prevent gelation?

  • Answer:

    • Control Reaction Temperature and Time: Carefully control the reaction temperature and avoid excessively long reaction times, especially in the later stages of polymerization.

    • Lower Monomer Concentration: Running the reaction at a lower concentration (if in solution) can sometimes reduce the likelihood of intermolecular crosslinking.

    • "Freeze" the Reaction: Stop the polymerization at a lower conversion, before the gel point is reached. This will result in a lower molecular weight polymer.[6]

    • Use of Protecting Groups: While more complex, temporarily protecting the secondary amine is a potential strategy, though it adds extra synthesis and deprotection steps.

Problem 4: The final polymer is brittle.

  • Question: The polymer I synthesized is very brittle and shatters easily. What could be the cause?

  • Answer: Brittleness in polyesteramides can be a result of several factors:

    • Low Molecular Weight: Polymers with low molecular weight often exhibit poor mechanical properties, including brittleness.

    • High Crystallinity: A high degree of crystallinity can lead to a rigid and brittle material. The regular structure of the polymer chains can promote extensive hydrogen bonding between amide groups, leading to high crystallinity.

    • Degradation: Thermal degradation during polymerization can lead to chain scission and a weaker, more brittle polymer.

    • Improper Processing: The method used to process the polymer into a film or solid sample can induce stress and brittleness.

  • Question: How can I improve the flexibility of my polymer?

  • Answer:

    • Increase Molecular Weight: Follow the steps outlined in "Problem 2" to achieve a higher molecular weight.

    • Introduce Co-monomers: Incorporating a flexible co-monomer can disrupt the polymer chain regularity, reduce crystallinity, and improve flexibility.

    • Optimize Polymerization Conditions: Use the mildest possible conditions (temperature, time) to minimize degradation.

    • Annealing: For processed samples, a controlled annealing process below the melting temperature might improve toughness.

    • Plasticizers: The addition of a suitable plasticizer can increase the flexibility of the polymer.

Experimental Protocols

1. Synthesis of Adipic Acid Diethanolamine Polyesteramide

  • Materials:

    • Adipic acid (high purity)

    • Diethanolamine (high purity)

    • Catalyst (e.g., p-toluenesulfonic acid, titanium butoxide)

    • Nitrogen or Argon gas (high purity)

    • Solvent for purification (e.g., chloroform, acetone)

  • Procedure:

    • Monomer Preparation: Accurately weigh equimolar amounts of adipic acid and diethanolamine into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

    • Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5 mol% relative to the adipic acid.

    • First Stage (Esterification): Heat the mixture to 150-160°C under a slow stream of nitrogen for 2-3 hours. Water will begin to distill off.

    • Second Stage (Polycondensation): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (e.g., starting from atmospheric pressure and gradually reducing to <1 mmHg) over 1-2 hours.

    • Polymerization: Continue the reaction under high vacuum for an additional 4-6 hours, or until the desired viscosity is achieved (as observed by the torque on the mechanical stirrer).

    • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like acetone to purify it.

    • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

2. Purification of the Polymer

  • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform, DMF).

  • Slowly pour the polymer solution into a large excess of a vigorously stirred non-solvent (e.g., acetone, methanol, or water, depending on the polymer's polarity).

  • The purified polymer will precipitate out of the solution.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until all solvent has been removed.

Quantitative Data Summary

Table 1: Factors Influencing the Polycondensation of Adipic Acid and Diethanolamine

ParameterTypical RangeEffect on Polymer Properties
Temperature 150 - 220 °CHigher temperatures increase reaction rate but can also lead to degradation and discoloration.[1]
Reaction Time 4 - 10 hoursLonger times generally lead to higher molecular weight, but also increase the risk of side reactions.[1]
Vacuum Level < 1 mmHgA high vacuum is crucial for the efficient removal of water, driving the reaction to completion and achieving high molecular weight.[1]
Catalyst Conc. 0.1 - 1.0 mol%Higher concentrations increase the reaction rate, but can also catalyze side reactions.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization cluster_analysis Characterization Monomer_Prep Weigh Equimolar Monomers (Adipic Acid & Diethanolamine) Catalyst_Add Add Catalyst (e.g., p-TSA) Monomer_Prep->Catalyst_Add First_Stage First Stage: Esterification (150-160°C, N2 atmosphere) Remove Water Catalyst_Add->First_Stage Second_Stage Second Stage: Polycondensation (180-200°C, High Vacuum) Remove Water First_Stage->Second_Stage Cooling Cool to Room Temperature (under N2) Second_Stage->Cooling Purification Dissolve in Solvent & Precipitate in Non-solvent Cooling->Purification Drying Dry in Vacuum Oven Purification->Drying Analysis Analyze Polymer (FTIR, NMR, GPC, DSC) Drying->Analysis

Caption: Experimental workflow for the synthesis of adipic acid diethanolamine polyesteramide.

Troubleshooting_Logic cluster_discoloration Discoloration cluster_low_mw Low Molecular Weight cluster_gelation Gelation cluster_brittle Brittleness Start Polymerization Issue Identified Discoloration Issue: Discoloration (Yellow/Brown) Start->Discoloration Low_MW Issue: Low Molecular Weight (Low Viscosity) Start->Low_MW Gelation Issue: Gel Formation Start->Gelation Brittle Issue: Brittle Polymer Start->Brittle Cause_Oxidation Cause: Oxidation, High Temperature Discoloration->Cause_Oxidation Diagnosis Solution_Inert Solution: Use Inert Gas, Add Antioxidant, Lower Temperature Cause_Oxidation->Solution_Inert Corrective Action Cause_Water Cause: Inefficient Water Removal, Improper Stoichiometry Low_MW->Cause_Water Diagnosis Solution_Vacuum Solution: Improve Vacuum, Check Stoichiometry, Increase Reaction Time Cause_Water->Solution_Vacuum Corrective Action Cause_Crosslinking Cause: Side Reactions, High Temperature/Time Gelation->Cause_Crosslinking Diagnosis Solution_Conditions Solution: Control Temp/Time, Lower Concentration Cause_Crosslinking->Solution_Conditions Corrective Action Cause_LowMW_Cryst Cause: Low MW, High Crystallinity Brittle->Cause_LowMW_Cryst Diagnosis Solution_IncreaseMW Solution: Increase MW, Use Co-monomer Cause_LowMW_Cryst->Solution_IncreaseMW Corrective Action

Caption: Troubleshooting logic for common issues in adipic acid diethanolamine polymerization.

References

Technical Support Center: Optimizing Polymer Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance associated with EINECS number 285-118-2, Fatty acids, C16-18, esters with pentaerythritol, is not a monomer that undergoes polymerization to form high molecular weight polymers in the conventional sense. This technical support guide will therefore focus on a widely studied polymer relevant to the fields of life sciences and drug development, Poly(N-isopropylacrylamide) or PNIPAM, to address the core topic of improving polymer molecular weight. PNIPAM is a thermoresponsive polymer synthesized from the monomer N-isopropylacrylamide and is extensively used in applications like drug delivery.[1][2][3]

Frequently Asked Questions (FAQs) for PNIPAM Molecular Weight Control

Q1: What are the primary methods for synthesizing PNIPAM?

A1: PNIPAM is commonly synthesized via free-radical polymerization.[3] For more precise control over the molecular weight and a narrower molecular weight distribution, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[4][5]

Q2: How can I increase the molecular weight of PNIPAM during synthesis?

A2: To increase the molecular weight of PNIPAM, you can:

  • Decrease the initiator concentration: A lower concentration of the initiator relative to the monomer will result in fewer polymer chains being initiated, leading to longer chains and higher molecular weight.

  • Increase the monomer concentration: A higher initial monomer concentration can lead to a higher molecular weight.

  • In RAFT polymerization, increase the monomer-to-RAFT agent ratio: The molecular weight in a controlled polymerization is directly proportional to the ratio of monomer to the chain transfer agent (CTA).[5]

Q3: What factors can lead to low molecular weight or failed polymerization?

A3: Common causes for obtaining a lower than expected molecular weight include:

  • High initiator concentration: Too much initiator will generate a large number of short polymer chains.

  • Presence of impurities: Impurities can terminate the polymerization process prematurely. It is crucial to use purified monomers.[5]

  • Incorrect reaction temperature: The temperature affects the rate of initiator decomposition and polymerization. Suboptimal temperatures can lead to inefficient polymerization.

  • Oxygen inhibition: Oxygen can inhibit free radical polymerization. It is essential to de-gas the reaction mixture thoroughly.[6]

Q4: How is the molecular weight of PNIPAM typically characterized?

A4: The molecular weight and molecular weight distribution (polydispersity index, PDI) of PNIPAM are most commonly determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[7][8][9] Other techniques include light scattering and viscometry.[7][8][10]

Troubleshooting Guide: Low Molecular Weight in PNIPAM Synthesis

This guide provides a systematic approach to diagnosing and resolving issues related to achieving the desired molecular weight in PNIPAM synthesis.

Problem: The synthesized PNIPAM has a significantly lower molecular weight than targeted.

Troubleshooting_Low_MW start Low Molecular Weight Observed check_initiator Verify Initiator Concentration start->check_initiator initiator_issue High Initiator:Monomer Ratio check_initiator->initiator_issue check_monomer_purity Assess Monomer Purity monomer_issue Impurities Present check_monomer_purity->monomer_issue check_degassing Evaluate Degassing Procedure degassing_issue Oxygen Inhibition check_degassing->degassing_issue check_temp_time Review Reaction Temperature & Time temp_time_issue Suboptimal Conditions check_temp_time->temp_time_issue initiator_issue->check_monomer_purity No solution_initiator Decrease Initiator Concentration initiator_issue->solution_initiator Yes monomer_issue->check_degassing No solution_monomer Purify Monomer (e.g., recrystallization) monomer_issue->solution_monomer Yes degassing_issue->check_temp_time No solution_degassing Improve Degassing (e.g., freeze-pump-thaw cycles) degassing_issue->solution_degassing Yes solution_temp_time Optimize Temperature and Extend Reaction Time temp_time_issue->solution_temp_time Yes end Achieved Target Molecular Weight temp_time_issue->end No solution_initiator->end solution_monomer->end solution_degassing->end solution_temp_time->end

Caption: Troubleshooting workflow for low molecular weight PNIPAM.

Experimental Protocols

Protocol 1: Free Radical Polymerization of N-isopropylacrylamide (NIPAM)

This protocol describes a standard method for synthesizing PNIPAM via free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Solvent (e.g., 1,4-dioxane, Dimethylformamide (DMF))

  • Nitrogen gas

  • Reaction flask with a condenser and magnetic stirrer

  • Constant temperature oil bath

Procedure:

  • Monomer Purification: Recrystallize NIPAM from a suitable solvent like toluene/hexane to remove inhibitors and impurities. Dry under vacuum.

  • Reaction Setup: In a reaction flask, dissolve the desired amount of purified NIPAM monomer and AIBN in the solvent. A typical molar ratio of monomer to initiator to achieve a moderate molecular weight is in the range of 100:1 to 500:1.

  • Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).[11]

  • Reaction Time: Allow the polymerization to proceed for a set time, generally ranging from 4 to 24 hours.

  • Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of N-isopropylacrylamide (NIPAM)

This protocol provides a method for synthesizing PNIPAM with a controlled molecular weight and low polydispersity.

Materials:

  • Purified N-isopropylacrylamide (NIPAM) monomer

  • AIBN initiator

  • RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid)[1]

  • Solvent (e.g., DMF)[1]

  • Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas

Procedure:

  • Component Preparation: Prepare a stock solution of the NIPAM monomer, RAFT agent, and AIBN in the chosen solvent in a Schlenk flask. The target molecular weight is determined by the ratio of monomer to RAFT agent.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.[6]

  • Polymerization: Place the sealed flask in a thermostatically controlled bath at the desired temperature (e.g., 60°C).[4]

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight.

  • Termination and Purification: Once the desired conversion is reached, the polymerization is stopped by cooling and exposing the mixture to air. The polymer is then purified by precipitation in a non-solvent.

RAFT_Mechanism initiation Initiation (Initiator -> Radical) chain_initiation Chain Initiation (Radical + Monomer -> Pn•) initiation->chain_initiation raft_activation RAFT Activation (Pn• + RAFT Agent -> Intermediate) chain_initiation->raft_activation intermediate RAFT Intermediate Radical raft_activation->intermediate reinitiation Re-initiation (Intermediate -> Dormant Polymer + R•) intermediate->reinitiation chain_propagation Chain Propagation (R• + Monomer -> Pm•) reinitiation->chain_propagation chain_equilibration Chain Equilibration (Pm• + Dormant Polymer <=> Intermediate) chain_propagation->chain_equilibration termination Termination (Radical + Radical -> Dead Polymer) chain_equilibration->termination

Caption: Simplified mechanism of RAFT polymerization for controlled polymer growth.

Quantitative Data Summary

The molecular weight of PNIPAM is highly dependent on the reaction conditions. The following table summarizes the expected impact of varying key parameters in RAFT polymerization on the resulting polymer characteristics.

Parameter ChangeEffect on Number Average Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Rationale
Increase [Monomer]/[RAFT Agent] Ratio IncreasesMinimal changeMn is directly proportional to this ratio in a controlled polymerization.
Increase [RAFT Agent]/[Initiator] Ratio Minimal changeDecreases (improves control)A higher ratio ensures that more chains are controlled by the RAFT agent, leading to a narrower molecular weight distribution.[4]
Increase Reaction Time Increases (with conversion)May slightly increaseAs monomer is consumed, the molecular weight of the living chains increases.
Change Solvent Can varyCan varyThe choice of solvent can affect the reaction kinetics and solubility of the growing polymer chains.[5]

Note: The actual molecular weights obtained should be verified experimentally using techniques like GPC/SEC. The sample preparation for GPC is crucial; for instance, traces of water may be needed when dissolving PNIPAM in THF to prevent chain aggregation.[12][13][14]

References

Technical Support Center: Synthesis of Adipic Acid Diethanolamine Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(ester amide)s from adipic acid and diethanolamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of adipic acid diethanolamine polymers.

Issue Potential Cause Recommended Action
Low Polymer Molecular Weight Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress by measuring the acid value or viscosity.[1]
Inefficient removal of water byproduct, shifting the equilibrium back to the reactants.Ensure a high vacuum is applied during the polycondensation stage to effectively remove water.[1]
Non-stoichiometric ratio of adipic acid to diethanolamine.Accurately weigh the monomers to ensure a 1:1 molar ratio.
Presence of monofunctional impurities in the monomers.Use high-purity monomers. Consider purification of monomers if impurities are suspected.
Hydrolysis of ester linkages by residual water.Ensure all reactants and equipment are thoroughly dried before starting the reaction.
Polymer Discoloration (Yellowing) High reaction temperatures leading to thermal degradation.Optimize the reaction temperature to the lowest effective level. Consider using a catalyst to lower the required reaction temperature.
Oxidation of the polymer at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process.
Gel Formation Presence of trifunctional impurities (e.g., tricarboxylic acids or triols) leading to crosslinking.Use high-purity monomers.
Uncontrolled side reactions at high temperatures.Carefully control the reaction temperature and time to minimize side reactions.
High Acid Value in Final Polymer Incomplete esterification.Extend the reaction time or increase the catalyst concentration.[1]
Degradation of the polymer during prolonged heating, regenerating carboxylic acid end groups.Optimize reaction time and temperature to achieve the desired molecular weight without causing significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of adipic acid diethanolamine polymers?

A1: The synthesis is typically a two-stage melt polycondensation. The first stage involves esterification at a lower temperature (e.g., 140-160°C) under an inert atmosphere to form oligomers. The second stage is carried out at a higher temperature (e.g., 180-220°C) under high vacuum to facilitate the removal of water and drive the polymerization to completion, yielding a high molecular weight polymer.[1]

Q2: What is the role of a catalyst in this polymerization?

A2: A catalyst, such as p-toluenesulfonic acid (p-TSA), is often used to accelerate the esterification reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethanolamine.[1] This allows the reaction to proceed at a lower temperature and/or for a shorter duration, which can help to minimize side reactions like discoloration.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include:

  • Cyclization: At elevated temperatures, intramolecular reactions can lead to the formation of cyclic ester amides, which can limit the growth of the polymer chains.

  • Hydrolysis: The presence of water, especially at high temperatures, can lead to the cleavage of ester bonds in the polymer backbone, resulting in a lower molecular weight.

  • Oxidative degradation: At high temperatures in the presence of oxygen, the polymer can degrade, leading to discoloration and a decrease in molecular weight.

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at different time intervals. A decrease in the acid value indicates the consumption of carboxylic acid groups and the progress of the esterification reaction.[1] Another method is to measure the melt viscosity of the reaction mixture; an increase in viscosity corresponds to an increase in the polymer's molecular weight.

Q5: What analytical techniques are suitable for characterizing the final polymer and potential side products?

A5: The following techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester and amide linkages and to identify the presence of unreacted carboxylic acid and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and to identify and quantify any side products.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Experimental Protocol: Bulk Polycondensation of Adipic Acid and Diethanolamine

This protocol outlines a general procedure for the synthesis of a poly(ester amide) from adipic acid and diethanolamine.

Materials:

  • Adipic acid (high purity)

  • Diethanolamine (high purity)

  • p-Toluenesulfonic acid (catalyst, optional)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen/Argon inlet

  • Vacuum pump and vacuum trap

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of adipic acid and diethanolamine and add them to the three-neck round-bottom flask. If using a catalyst, add it at this stage (e.g., 0.1-0.5 wt% of the total monomer weight).

  • Inert Atmosphere: Assemble the reaction apparatus, ensuring a tight seal. Purge the system with nitrogen or argon for at least 30 minutes to remove any air. Maintain a gentle flow of the inert gas throughout the first stage of the reaction.

  • First Stage (Esterification):

    • Begin stirring the reaction mixture.

    • Gradually heat the flask to 140-160°C.

    • Maintain this temperature for 2-4 hours. Water will be produced as a byproduct and will be collected in the condenser.

  • Second Stage (Polycondensation):

    • Increase the temperature to 180-220°C.

    • Once the desired temperature is reached, gradually apply a vacuum (e.g., <1 mmHg).

    • Continue the reaction under vacuum for another 4-8 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the mixture will increase significantly.

  • Polymer Recovery:

    • Once the desired viscosity is achieved, stop heating and break the vacuum by introducing the inert gas.

    • While the polymer is still molten, carefully pour it onto a suitable surface (e.g., a Teflon-coated tray) to cool and solidify.

    • The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.

Visualizations

Main_Reaction_Pathway Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Oligomer Oligomer (Low Molecular Weight Pre-polymer) Adipic_Acid->Oligomer Diethanolamine Diethanolamine (HN(CH2CH2OH)2) Diethanolamine->Oligomer Polymer Poly(ester amide) (-[O-CH2CH2-N(CO-(CH2)4-CO)-CH2CH2-]n-) Oligomer->Polymer High Temp, Vacuum Water1 Water (H2O) Oligomer->Water1 + Water2 Water (H2O) Polymer->Water2 +

Caption: Main reaction pathway for the synthesis of adipic acid diethanolamine polymer.

Side_Reaction_Pathways cluster_main Main Polymerization cluster_side Side Reactions Polymer_Chain Growing Polymer Chain Cyclic_Product Cyclic Ester Amide Polymer_Chain->Cyclic_Product High Temp (Intramolecular reaction) Hydrolyzed_Chain Hydrolyzed Polymer Chain (Lower MW) Polymer_Chain->Hydrolyzed_Chain Presence of Water (Ester hydrolysis) Degraded_Polymer Oxidized/Degraded Polymer (Discolored) Polymer_Chain->Degraded_Polymer High Temp + Oxygen (Oxidation)

Caption: Potential side reaction pathways during polymerization.

Troubleshooting_Workflow cluster_mw_solutions Low MW Solutions cluster_color_solutions Discoloration Solutions cluster_gel_solutions Gel Formation Solutions Start Problem Encountered Low_MW Low Molecular Weight? Start->Low_MW Discoloration Discoloration? Low_MW->Discoloration No Increase_Time_Temp Increase Reaction Time/Temperature Low_MW->Increase_Time_Temp Yes Gel_Formation Gel Formation? Discoloration->Gel_Formation No Lower_Temp Lower Reaction Temperature Discoloration->Lower_Temp Yes End Consult Further Literature/Expert Gel_Formation->End No Check_Purity Check Monomer Purity Gel_Formation->Check_Purity Yes Improve_Vacuum Improve Vacuum Increase_Time_Temp->Improve_Vacuum Check_Stoichiometry Check Monomer Ratio Improve_Vacuum->Check_Stoichiometry Inert_Atmosphere Ensure Inert Atmosphere Lower_Temp->Inert_Atmosphere Control_Conditions Control Reaction Conditions Check_Purity->Control_Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Poly(2-ethyl-2-oxazoline) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided EINECS number 285-118-2 corresponds to "adipic acid, compound with 2,2'-iminodiethanol (1:2)," which is a salt, not a polymer.[1][2][3][4] Given the context of the query, which focuses on polymer purification for a scientific audience, this guide will address the purification of Poly(2-ethyl-2-oxazoline) (PEtOx or PEOZ) , a common polymer in biomedical research and drug development that is likely the subject of interest.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of poly(2-ethyl-2-oxazoline) polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Poly(2-ethyl-2-oxazoline) (PEtOx) after synthesis?

Common impurities include residual 2-ethyl-2-oxazoline monomer, unreacted initiator, oligomers, and solvents used during polymerization.[5] The removal of these impurities is crucial for regulatory approval and for applications in the food and medical fields.[5]

Q2: Which purification methods are most suitable for PEtOx?

Several methods are effective for purifying PEtOx, with the choice depending on the scale of the experiment, the nature of the impurities, and the desired final purity. Common methods include:

  • Precipitation: The polymer is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and then precipitated by adding it to a non-solvent (e.g., cold diethyl ether or n-hexane).[6][7][8] This process is often repeated multiple times to enhance purity.[6][7]

  • Dialysis: This technique is particularly useful for removing small molecule impurities. The polymer solution is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzed against a large volume of solvent (typically water).[9][10]

  • Lower Critical Solution Temperature (LCST) Purification: PEtOx exhibits a lower critical solution temperature in water, meaning it becomes less soluble as the temperature is raised above approximately 60°C.[5] This property can be exploited to separate the polymer from water-soluble impurities. By heating the aqueous polymer solution, a polymer-rich phase separates and can be isolated.[5]

Q3: How can I verify the purity of my PEtOx sample after purification?

Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to detect the absence of monomer signals and to confirm the polymer's chemical structure.[7]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Provides information on the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is often indicative of a successful polymerization and purification.[7]

Troubleshooting Guide

Issue 1: Low polymer recovery after precipitation.

  • Q: I'm losing a significant amount of my polymer during the precipitation step. What could be the cause?

    • A: Several factors could contribute to low recovery. Ensure that the non-solvent is sufficiently cold, as this generally decreases the polymer's solubility. The ratio of the non-solvent to the polymer solution should be high enough (e.g., 10:1) to ensure complete precipitation. Also, consider that very low molecular weight polymer chains may remain soluble in the non-solvent.

Issue 2: The polymer precipitates as an oil or sticky solid instead of a fine powder.

  • Q: During precipitation into diethyl ether, my PEtOx is forming an unmanageable sticky mass. How can I get a powder?

    • A: This is a common issue. Try adding the polymer solution dropwise into the cold, vigorously stirred non-solvent.[6] A slower addition rate and efficient stirring can promote the formation of a fine powder. If the issue persists, you might be using a non-solvent in which the polymer is partially soluble. You could try a different non-solvent system.

Issue 3: Residual monomer is still present after purification.

  • Q: My ¹H NMR spectrum shows peaks corresponding to the 2-ethyl-2-oxazoline monomer even after multiple precipitations. What should I do?

    • A: If precipitation is not completely removing the monomer, consider an alternative or additional purification step. Dialysis is very effective at removing small molecules like residual monomers.[9][10] Alternatively, performing an additional precipitation step may help.[6]

Issue 4: Solubility problems after thionation.

  • Q: I attempted a post-polymerization modification (thionation) and now my polymer won't dissolve for purification. What are my options?

    • A: For highly thionated PEtOx, solubility can become a significant issue, with few suitable solvents.[11] Hexafluoroisopropanol (HFIP) has been noted as a potential solvent for these modified polymers.[11] However, purification methods like dialysis in such a solvent can be challenging.[11] It may be necessary to optimize the degree of modification to maintain solubility in more common solvents.

Data Presentation

Table 1: Comparison of Common PEtOx Purification Methods

Purification MethodTypical Impurities RemovedAdvantagesDisadvantagesEstimated Recovery
Precipitation Monomer, initiator, saltsFast, relatively simple, good for larger quantitiesMay not effectively remove oligomers, can lead to polymer loss70-95%
Dialysis Monomer, initiator, salts, small moleculesHighly effective for small molecule removal, gentle on the polymerTime-consuming, requires large volumes of solvent, not suitable for removing oligomers>90%
LCST Purification Monomer, initiators, production aids, oligomersCost-effective, can be highly efficient in removing a broad range of impurities, including oligomers[5]Requires precise temperature control, only applicable to aqueous solutionsCan be >90%

Experimental Protocols

Protocol 1: Purification of PEtOx by Precipitation

This protocol describes a general procedure for purifying PEtOx by precipitation into a non-solvent.

  • Dissolution: Dissolve the crude PEtOx polymer in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) to create a concentrated solution.

  • Preparation of Non-Solvent: In a separate flask, cool a volume of diethyl ether (at least 10 times the volume of the polymer solution) in an ice bath.

  • Precipitation: While vigorously stirring the cold diethyl ether, add the polymer solution dropwise. A white precipitate of the purified polymer should form.

  • Isolation: Allow the precipitate to settle, then decant the supernatant. Alternatively, the polymer can be isolated by filtration.

  • Washing: Wash the precipitated polymer with a small amount of fresh, cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 50°C) overnight to remove all residual solvents.[6]

  • Repeat (Optional): For higher purity, redissolve the dried polymer and repeat the precipitation process.[6][7]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude PEtOx (Polymer + Impurities) dissolution 1. Dissolve in Good Solvent synthesis->dissolution precipitation 2. Precipitate in Cold Non-Solvent dissolution->precipitation precipitation->synthesis Repeat for Higher Purity isolation 3. Isolate Polymer (Filtration/Decanting) precipitation->isolation drying 4. Dry Under Vacuum isolation->drying analysis Pure PEtOx drying->analysis

Caption: Experimental workflow for the purification of PEtOx by precipitation.

G start Low Polymer Recovery After Precipitation q1 Is the non-solvent sufficiently cold? start->q1 a1 Cool non-solvent in an ice bath. q1->a1 No q2 Is the non-solvent to solution ratio high enough? q1->q2 Yes a1->q2 a2 Increase ratio (e.g., >10:1). q2->a2 No q3 Is the polymer very low MW? q2->q3 Yes a2->q3 a3 Consider alternative method (e.g., dialysis). q3->a3 Yes end Recovery Improved q3->end No a3->end

Caption: Troubleshooting guide for low polymer recovery during precipitation.

References

Technical Support Center: Controlling the Reaction Kinetics of Adipic Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the reaction kinetics of adipic acid and diethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction between adipic acid and diethanolamine?

The main factors that control the rate and extent of the polycondensation reaction between adipic acid and diethanolamine are:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Reaction Time: Longer reaction times lead to a higher degree of polymerization.

  • Vacuum Level: Applying a vacuum helps to remove the water byproduct, driving the reaction towards completion.

  • Catalyst Concentration: The presence and amount of a catalyst, such as p-toluenesulfonic acid, can significantly accelerate the reaction.[1]

Q2: What is a typical catalyst used for this reaction, and how does its concentration affect the outcome?

A common catalyst for the polycondensation of adipic acid and diethanolamine is p-toluenesulfonic acid.[1] Increasing the catalyst concentration generally enhances the reaction rate by providing more active sites for the reactants.[2] However, there is often an optimal concentration beyond which further increases may not significantly improve the rate or could lead to side reactions.[2]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.[1] The acid value indicates the amount of unreacted carboxylic acid groups from the adipic acid. A decreasing acid value signifies the progression of the polymerization.[3] Titration with a standardized solution of potassium hydroxide (KOH) is a common method for determining the acid value.[3] Additionally, spectroscopic techniques like FTIR and NMR can be used to track the disappearance of reactant functional groups and the appearance of product functional groups.[4][5][6][7][8][9][10][11]

Q4: What are the expected structural features in FTIR and NMR spectra for the polyesteramide product?

  • FTIR: You would expect to see the appearance of characteristic amide and ester carbonyl stretching bands. The broad O-H stretch of the carboxylic acid and the N-H stretch of the amine will change as the reaction proceeds. Specifically, the strong carbonyl peak of adipic acid around 1700 cm⁻¹ will be accompanied by new peaks corresponding to the amide and ester linkages.[8][11]

  • NMR: In ¹H NMR, you would monitor the disappearance of the acidic proton of adipic acid and the amine protons of diethanolamine, and the appearance of new signals corresponding to the protons in the newly formed ester and amide linkages.[5][9][10]

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Slow or Incomplete Reaction 1. Insufficient Temperature: The reaction temperature may be too low to achieve a reasonable rate. 2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and hinder reactant interaction. 3. Inefficient Water Removal: The presence of water, a byproduct of the condensation reaction, can inhibit the forward reaction. 4. Low Catalyst Concentration: The amount of catalyst may be insufficient to effectively promote the reaction.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of degradation. 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. 3. Apply or Increase Vacuum: Use a vacuum to effectively remove water as it is formed.[1] 4. Optimize Catalyst Amount: Incrementally increase the catalyst concentration, monitoring the effect on the reaction rate.
Product Discoloration (Yellowing/Browning) 1. High Reaction Temperature: Excessive heat can lead to thermal degradation and the formation of colored byproducts. 2. Presence of Oxygen: Oxidation of reactants or products at high temperatures can cause discoloration. 3. Impurities in Reactants: Contaminants in the adipic acid or diethanolamine can lead to side reactions and color formation.1. Lower Reaction Temperature: Operate at the lowest effective temperature to achieve the desired reaction rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. 3. Use High-Purity Reactants: Ensure the purity of the starting materials.
Gel Formation 1. Imbalance in Stoichiometry: A significant deviation from a 1:1 molar ratio of adipic acid to diethanolamine can lead to cross-linking and gelation. 2. Side Reactions: Unwanted side reactions, particularly at high temperatures, can create cross-linked networks.1. Precise Stoichiometry: Accurately weigh and charge the reactants to maintain a 1:1 molar ratio. 2. Control Temperature: Avoid excessive temperatures that can promote side reactions leading to gelation. The use of additives like urea has been shown to prevent spontaneous gelation in some polymer systems.[12]
Inconsistent Product Properties (e.g., variable viscosity) 1. Poor Control Over Reaction Parameters: Fluctuations in temperature, pressure (vacuum), or mixing speed can lead to batch-to-batch variations. 2. Non-uniform Heating: Hot spots in the reactor can cause localized differences in the extent of reaction.1. Strict Process Control: Maintain tight control over all reaction parameters throughout the synthesis. 2. Ensure Uniform Heating: Use a well-designed reactor with uniform heat distribution.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Acid Value Titration

This protocol describes how to determine the acid value of the reaction mixture to monitor the conversion of adipic acid.

Materials:

  • Reaction mixture aliquot (approximately 1-2 g)

  • Methanol

  • Phenolphthalein indicator solution

  • Standardized 0.1 N Potassium Hydroxide (KOH) solution in ethanol or water

  • Erlenmeyer flask (250 mL)

  • Burette (50 mL)

  • Analytical balance

Procedure:

  • Accurately weigh about 1-2 g of the reaction mixture into a 250 mL Erlenmeyer flask.

  • Add 50 mL of methanol and warm gently to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator to the flask.

  • Titrate the solution with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

Protocol 2: Synthesis of Polyesteramide from Adipic Acid and Diethanolamine

This protocol provides a general procedure for the synthesis of a polyesteramide. Note: This is a general guideline and may require optimization for specific applications.

Materials:

  • Adipic acid

  • Diethanolamine

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen or Argon gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

Procedure:

  • Ensure the reaction vessel is clean and dry.

  • Charge the reactor with equimolar amounts of adipic acid and diethanolamine.

  • Add the desired amount of p-toluenesulfonic acid catalyst (e.g., 0.1-0.5 mol% based on adipic acid).

  • Begin stirring and purge the system with nitrogen for 15-20 minutes to remove any residual air.

  • Heat the reaction mixture to the desired temperature (e.g., 140-180°C) under a gentle flow of nitrogen.

  • Water will begin to distill off as the reaction proceeds.

  • Once the rate of water distillation slows, gradually apply a vacuum to further drive the reaction to completion.

  • Monitor the reaction progress by taking aliquots and measuring the acid value (as described in Protocol 1) or by spectroscopic methods.

  • Continue the reaction until the desired acid value or molecular weight is achieved.

  • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

Data Presentation

Table 1: Influence of Reaction Parameters on the Acid Value of the Polycondensate

ParameterLevel 1Level 2Level 3
Temperature (°C) 140160180
Time (h) 246
Vacuum (mmHg) 760 (atm)400200
Catalyst (p-TSA, wt%) 0.10.30.5
Resulting Acid Value (mg KOH/g) Data to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results

This table is a template for organizing experimental data to understand the impact of different reaction conditions. The specific acid values will depend on the combination of parameters used.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Polyesteramide Polyesteramide + H2O Adipic_Acid->Polyesteramide + Diethanolamine Diethanolamine (HN(CH2CH2OH)2) Diethanolamine->Polyesteramide Catalyst Catalyst (e.g., p-TSA) Catalyst->Polyesteramide Heat_Vacuum Heat & Vacuum Heat_Vacuum->Polyesteramide

Caption: Reaction scheme for the formation of polyesteramide from adipic acid and diethanolamine.

Troubleshooting_Workflow Start Problem with Reaction Slow_Reaction Slow or Incomplete Reaction? Start->Slow_Reaction Discoloration Product Discolored? Slow_Reaction->Discoloration No Increase_Temp Increase Temperature Improve Mixing Apply Vacuum Increase Catalyst Slow_Reaction->Increase_Temp Yes Gelation Gel Formation? Discoloration->Gelation No Lower_Temp Lower Temperature Use Inert Atmosphere Check Reactant Purity Discoloration->Lower_Temp Yes Check_Stoichiometry Verify Stoichiometry Control Temperature Gelation->Check_Stoichiometry Yes End Problem Resolved Gelation->End No Increase_Temp->End Lower_Temp->End Check_Stoichiometry->End

References

Technical Support Center: Thermal Degradation of DGEBA-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for polymers derived from Einecs 285-118-2 (adipic acid, compound with 2,2'-iminodiethanol (1:2)) did not yield significant literature regarding their thermal degradation. However, extensive data is available for polymers based on 2,2-bis[4-(glycidyloxy)phenyl]propane, commonly known as Bisphenol A diglycidyl ether (DGEBA). This technical support center will therefore focus on the thermal degradation of DGEBA-based polymers, which are widely used in research and industry.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the experimental analysis of the thermal degradation of DGEBA-based polymers.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation behavior of DGEBA-based epoxy resins?

DGEBA-based epoxy resins, when cured, generally exhibit a single-step degradation process in an inert atmosphere like nitrogen.[1] The primary decomposition occurs at temperatures typically ranging from 286°C to 515°C.[1] However, the exact temperature range and degradation profile can be influenced by the specific curing agent used, the presence of fillers or additives, and the heating rate during analysis.

Q2: What are the main gaseous products evolved during the thermal degradation of DGEBA-based polymers?

The primary pyrolysis products of DGEBA-based epoxy resins include phenol, p-isopropylphenol, and bisphenol-A.[1] Other evolved gases can consist of water, carbon dioxide, methane, propane, acetylene, and acetic acid.[2][3] The identification of these products is crucial for understanding the degradation mechanism.

Q3: How can I improve the thermal stability of my DGEBA-based polymer?

Several strategies can be employed to enhance the thermal stability of DGEBA-based polymers:

  • Inclusion of Fillers: Incorporating fillers like biochar can improve thermal stability.[4]

  • Flame Retardants: The addition of flame retardants, such as those containing phosphorus, can inhibit thermal decomposition.[5]

  • Curing Agent Selection: The choice of curing agent can significantly impact the cross-linking density and, consequently, the thermal stability of the resulting thermoset.

Q4: My thermogravimetric analysis (TGA) curve shows multiple degradation steps. What could be the reason?

While a single degradation step is common, multiple steps can occur due to:

  • Presence of Additives: Plasticizers, unreacted monomers, or other additives may degrade at different temperatures than the main polymer matrix.

  • Incomplete Curing: If the epoxy resin is not fully cured, the unreacted components can lead to additional weight loss at lower temperatures.

  • Complex Formulations: Blends with other polymers or the presence of certain fillers can introduce additional degradation stages.[1][4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent TGA results for the same sample. 1. Inhomogeneous sample. 2. Variation in sample size or preparation. 3. Instrument calibration drift.1. Ensure the sample is well-mixed and representative. 2. Use a consistent sample mass and preparation technique. 3. Regularly calibrate the TGA instrument, particularly the temperature and weight sensors.
Lower than expected onset of degradation temperature. 1. Presence of impurities or residual solvent. 2. Incomplete curing of the epoxy resin. 3. Use of a less thermally stable curing agent.1. Ensure the sample is thoroughly dried and free of contaminants. 2. Verify the curing schedule (time and temperature) to ensure complete reaction. 3. Review the thermal stability of the curing agent used.
Unexpectedly high char yield. 1. Presence of flame retardants or certain fillers (e.g., phosphorus compounds, silica). 2. Analysis performed in an inert atmosphere which promotes char formation.1. Review the composition of your polymer system for char-promoting additives.[5] 2. Note that high char yield is expected in inert atmospheres compared to oxidative environments.
Difficulty in identifying degradation products with GC/MS. 1. Low concentration of evolved gases. 2. Co-elution of different compounds. 3. Products are too polar or too high in molecular weight for the GC column.1. Increase the sample size for TGA-GC/MS analysis. 2. Optimize the GC temperature program to improve separation. 3. Use a different GC column or derivatization of the products if necessary.

Experimental Protocols

Thermogravimetric Analysis (TGA) of DGEBA-Based Polymers

Objective: To determine the thermal stability and degradation profile of a cured DGEBA-based polymer.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Cured DGEBA polymer sample (5-10 mg)

  • High-purity nitrogen gas

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation: Carefully weigh 5-10 mg of the cured polymer sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[1]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight loss percentage versus temperature to obtain the TGA curve.

    • Determine the onset temperature of degradation (Tonset), the temperature of maximum weight loss rate (Tmax), and the final char yield.

Visualizations

Logical Workflow for Troubleshooting TGA Results

TGA_Troubleshooting start Inconsistent TGA Results check_sample Check Sample Homogeneity and Preparation start->check_sample check_instrument Check Instrument Calibration start->check_instrument consistent Consistent Results check_sample->consistent Homogeneous inconsistent Still Inconsistent check_sample->inconsistent Inhomogeneous check_instrument->consistent Calibrated check_instrument->inconsistent Needs Calibration DGEBA_Degradation DGEBA Cured DGEBA Polymer Heat Heat (286-515°C) DGEBA->Heat Primary_Deg Primary Degradation Heat->Primary_Deg Gaseous Gaseous Products Primary_Deg->Gaseous Solid Solid Residue (Char) Primary_Deg->Solid Phenol Phenol Gaseous->Phenol p_isopropylphenol p-isopropylphenol Gaseous->p_isopropylphenol BPA Bisphenol-A Gaseous->BPA Other_gases Other Gases (H2O, CO2, etc.) Gaseous->Other_gases

References

Technical Support Center: Optimizing Catalyst Concentration for Polyesteramide Polymerization (Einecs 285-118-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Einecs 285-118-2, chemically identified as adipic acid, compound with 2,2'-iminodiethanol (1:2). The focus is on optimizing catalyst concentration to achieve desired polymer characteristics.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of adipic acid and diethanolamine to form a polyesteramide.

Issue Potential Cause Troubleshooting Steps
Low Polymer Molecular Weight Insufficient catalyst concentration.Gradually increase the catalyst (e.g., p-toluenesulfonic acid) concentration in small increments. Monitor the effect on molecular weight.
Incomplete removal of water byproduct.Ensure an efficient vacuum system is in place to drive the equilibrium towards polymer formation. Check for leaks in the system.
Reaction temperature is too low.Increase the reaction temperature to the optimal range for polycondensation (typically 160-220°C).
Reaction time is too short.Extend the reaction time to allow for sufficient chain growth.
High Acid Value of Final Polymer High initial catalyst concentration.While seemingly counterintuitive, an excess of an acidic catalyst like p-toluenesulfonic acid can contribute to a higher final acid value.[1] Start with a lower catalyst concentration and optimize.
Incomplete reaction.Increase reaction temperature or time to ensure maximum conversion of carboxylic acid groups.
Degradation of the polymer at high temperatures.Avoid excessively high reaction temperatures that can lead to side reactions and polymer degradation.
Gel Formation or Cross-linking Reaction temperature is too high.Lower the reaction temperature to prevent unwanted side reactions.
Presence of trifunctional impurities.Ensure the purity of adipic acid and diethanolamine monomers.
Poor Reproducibility of Results Inconsistent catalyst loading.Accurately weigh and dispense the catalyst for each reaction.
Fluctuations in reaction temperature or vacuum.Utilize precise temperature controllers and vacuum gauges to maintain stable reaction conditions.
Variations in monomer quality.Use monomers from the same batch or ensure consistent purity analysis for each new batch.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the polycondensation of adipic acid and diethanolamine?

A1: A catalyst, such as p-toluenesulfonic acid, increases the rate of the esterification and amidation reactions by protonating the carbonyl oxygen of the adipic acid, making it more susceptible to nucleophilic attack by the hydroxyl and amino groups of diethanolamine. This accelerates the formation of the polyesteramide and the removal of water.

Q2: How does the concentration of p-toluenesulfonic acid affect the final polymer?

A2: The concentration of p-toluenesulfonic acid is a critical factor influencing the reaction. The factors influencing the acid value of the polycondensate are, in order of intensity: temperature, time, vacuum level, and the mass of p-toluenesulfonic acid.[1][2][3] Interestingly, at a reaction temperature of 160°C, increasing the quantity of p-toluenesulfonic acid can lead to a higher acid value of the resulting polycondensate.[1] This suggests that while the catalyst is necessary, an excessive amount might have a negative impact under certain conditions. Optimization is therefore crucial.

Q3: What are the optimal reaction conditions for this polymerization?

A3: The optimal conditions depend on the desired polymer properties. However, typical conditions for this type of polycondensation involve temperatures ranging from 160°C to 220°C and the application of a vacuum to remove the water byproduct.[4][5] The reaction time can vary from a few hours to over 24 hours.

Q4: Can other catalysts be used for this reaction?

A4: Yes, other acid catalysts can potentially be used. However, p-toluenesulfonic acid is a commonly cited catalyst for this type of reaction. The choice of catalyst can influence reaction kinetics and the properties of the final polymer.

Experimental Protocols

General Protocol for the Polycondensation of Adipic Acid and Diethanolamine

This protocol provides a general procedure. The specific quantities and conditions should be optimized based on the desired polymer characteristics.

Materials:

  • Adipic acid

  • Diethanolamine

  • p-Toluenesulfonic acid (catalyst)

  • High-boiling point, inert solvent (optional, e.g., xylene)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Condenser with a Dean-Stark trap or equivalent for water removal

  • Vacuum pump and gauge

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Monomer Charging: In a clean and dry three-neck round-bottom flask, charge equimolar amounts of adipic acid and diethanolamine. If using a solvent, add it at this stage.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, thermometer, and a condenser connected to a water removal apparatus. Purge the system with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add the desired amount of p-toluenesulfonic acid catalyst to the reaction mixture.

  • Heating and Water Removal: Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 180°C).[5] As the reaction proceeds, water will be formed and can be collected in the Dean-Stark trap.

  • Vacuum Application: Once the rate of water collection slows down, gradually apply a vacuum to the system to further drive the reaction to completion by removing residual water.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the amount of water collected or by taking samples at regular intervals to determine the acid value or melt viscosity.

  • Termination and Isolation: Once the desired degree of polymerization is achieved (indicated by a stable viscosity or low acid value), cool the reaction mixture to room temperature. The resulting polyesteramide can then be isolated.

Visualizations

Experimental Workflow for Optimizing Catalyst Concentration

experimental_workflow start Start: Define Desired Polymer Properties setup Reaction Setup: - Adipic Acid - Diethanolamine - Inert Atmosphere start->setup catalyst_addition Add p-Toluenesulfonic Acid (Initial Concentration) setup->catalyst_addition reaction Polycondensation Reaction (Controlled Temperature & Vacuum) catalyst_addition->reaction monitoring Monitor Reaction Progress (Viscosity, Acid Value) reaction->monitoring analysis Analyze Polymer Properties (Molecular Weight, PDI) monitoring->analysis decision Properties Meet Target? analysis->decision adjust Adjust Catalyst Concentration decision->adjust No end End: Optimized Protocol decision->end Yes adjust->catalyst_addition logical_relationship catalyst Catalyst Concentration acid_value Acid Value catalyst->acid_value Complex Effect rate Reaction Rate catalyst->rate Increases temperature Reaction Temperature mw Molecular Weight temperature->mw Influences temperature->rate Increases time Reaction Time time->mw Increases vacuum Vacuum Level vacuum->mw Increases rate->mw Influences

References

Technical Support Center: Polycondensation with Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polycondensation reactions involving diethanolamine. The focus is on preventing gelation and controlling polymer architecture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gelation when using diethanolamine in polycondensation?

A1: Gelation, the formation of an insoluble, cross-linked polymer network, is a common issue when using diethanolamine (DEA) in polycondensation. The primary cause is the trifunctional nature of the DEA monomer. Diethanolamine possesses three reactive sites: two primary hydroxyl (-OH) groups and one secondary amine (-NH) group. While the hydroxyl groups are intended to participate in polyesterification, the secondary amine can also react, leading to branching and, ultimately, a cross-linked network.

Q2: What is the main side reaction involving diethanolamine that leads to cross-linking?

A2: The main side reaction is the amidation reaction between the secondary amine of diethanolamine and a carboxylic acid or ester group from another monomer or polymer chain. This reaction forms a stable amide bond, creating a branch point in the polymer structure. As these branching reactions continue, a three-dimensional network forms, resulting in gelation. The N-acylation of diethanolamine is a key competing reaction to the desired O-acylation (esterification).[1]

Q3: How does reaction temperature influence gelation in polycondensation with diethanolamine?

A3: Higher reaction temperatures generally increase the rate of both the desired esterification and the undesired amidation reactions. However, the amidation reaction often has a higher activation energy, meaning its rate increases more significantly with temperature. Therefore, excessively high temperatures can favor the branching reaction, accelerating the onset of gelation. It is crucial to find an optimal temperature that promotes polyesterification while minimizing the competing amidation.

Q4: Can the choice of catalyst help prevent gelation?

A4: Yes, the choice of catalyst is critical. Some catalysts can selectively promote the esterification reaction over the amidation reaction. For instance, certain tin-based or titanium-based catalysts are commonly used for polyesterification and may offer better selectivity compared to strong acid catalysts, which can promote both reactions.[2][3] Researching catalysts that have a lower affinity for activating the amine group for acylation is a key strategy.

Q5: How can I control the molecular weight of the polymer to avoid gelation?

A5: Controlling the molecular weight is a key strategy to prevent the polymer from reaching the gel point. This can be achieved in two primary ways[4][5][6][7][8]:

  • Stoichiometric Imbalance: Using a slight excess of one of the bifunctional monomers (e.g., the diol or diacid) ensures that the polymer chains will all be terminated with the same functional group, preventing further growth and cross-linking.

  • Addition of a Monofunctional Reagent: Introducing a small amount of a monofunctional acid or alcohol will act as a chain stopper, capping the growing polymer chains and limiting the overall molecular weight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Premature Gelation Reaction temperature is too high, favoring the amidation side reaction.Lower the reaction temperature. Conduct small-scale experiments to determine the optimal temperature range for your specific monomer system.
Incorrect stoichiometry of monomers.Carefully calculate and measure the molar ratios of your monomers. A slight excess of the diacid or a non-amine diol can help control the reaction.
Catalyst is non-selective or used at too high a concentration.Screen different esterification catalysts to find one with higher selectivity for hydroxyl groups over secondary amines. Reduce the catalyst concentration.
Low Molecular Weight / Low Conversion Reaction temperature is too low.Gradually increase the reaction temperature in increments, monitoring the viscosity.
Inefficient removal of condensation byproducts (e.g., water).Ensure your reaction setup has an efficient system for removing byproducts, such as a Dean-Stark trap or high vacuum, to drive the equilibrium towards polymer formation.[7]
Impure monomers.Purify all monomers before use. Impurities can act as chain terminators or interfere with the catalyst.
Polymer Discoloration Oxidation or thermal degradation at high temperatures.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature if possible.
Side reactions involving the amine group.Optimize reaction conditions to minimize side reactions. Consider the use of antioxidants.

Experimental Protocols

Example Protocol: Synthesis of a Linear Polyester with Diethanolamine and Adipic Acid

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • Diethanolamine (DEA)

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

  • Toluene (for azeotropic removal of water)

  • Methanol (for polymer precipitation)

Procedure:

  • Monomer and Catalyst Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add adipic acid (1.0 mol) and diethanolamine (0.98 mol, a slight excess of the diacid is used to control molecular weight). Add toluene to constitute approximately 30% of the total reaction volume.

  • Initial Reaction: Heat the mixture to 140-150°C with stirring. Water will begin to be removed azeotropically and collected in the Dean-Stark trap.

  • Catalyst Addition: Once the initial water evolution slows, cool the reaction mixture slightly and add the titanium(IV) butoxide catalyst (0.1 mol% relative to the adipic acid).

  • Polycondensation: Slowly increase the temperature to 180-190°C while continuing to remove water. Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples for acid number titration.

  • High Vacuum Stage: Once the rate of water collection significantly decreases, remove the Dean-Stark trap and apply a high vacuum (e.g., <1 mmHg) to remove the remaining water and toluene. Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or DMF) and precipitate it into a non-solvent like cold methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data Summary (for optimization):

ParameterRange to InvestigateEffect on Gelation
DEA:Adipic Acid Molar Ratio 0.95:1.0 to 1.0:1.0Increasing the ratio towards 1.0 increases the risk of gelation.
Catalyst Concentration (mol%) 0.05 - 0.2Higher concentrations can increase reaction rate but may also promote side reactions.
Temperature (°C) 160 - 200Higher temperatures increase the rate but also significantly increase the risk of gelation.
Reaction Time (hours) 4 - 12Longer times at high temperatures increase the likelihood of gelation.

Visualizations

Logical Workflow for Troubleshooting Gelation

Troubleshooting_Workflow Start Experiment Results in Gelation Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Catalyst Evaluate Catalyst Type and Concentration Start->Check_Catalyst Check_Purity Assess Monomer Purity Start->Check_Purity Adjust_Stoichiometry Adjust Stoichiometry (Slight Excess of Diacid) Check_Stoichiometry->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Change_Catalyst Change/Reduce Catalyst Check_Catalyst->Change_Catalyst Purify_Monomers Purify Monomers Check_Purity->Purify_Monomers Rerun_Experiment Re-run Experiment Adjust_Stoichiometry->Rerun_Experiment Lower_Temp->Rerun_Experiment Change_Catalyst->Rerun_Experiment Purify_Monomers->Rerun_Experiment Rerun_Experiment->Start Gelation Persists Success Successful Linear Polymer Synthesis Rerun_Experiment->Success No Gelation

Caption: A logical workflow for troubleshooting gelation issues.

Reaction Pathways of Diethanolamine in Polycondensation

Reaction_Pathways cluster_reactions Reaction Pathways DEA Diethanolamine (HO-R-NH-R-OH) Esterification Esterification (Desired) DEA->Esterification -OH group reacts Amidation Amidation (Side Reaction) DEA->Amidation -NH group reacts Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Esterification Diacid->Amidation Linear_Polyester Linear Polyester Chain (...-O-R-NH-R-O-CO-R'-CO-...) Esterification->Linear_Polyester Branched_Polymer Branched Polymer (Branch Point at N) Amidation->Branched_Polymer Linear_Polyester->Amidation Pendant -NH reacts Branched_Polymer->Branched_Polymer Gel Cross-linked Network (Gel) Branched_Polymer->Gel

Caption: Competing reaction pathways for diethanolamine.

References

troubleshooting discoloration in adipic acid based polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during experiments with adipic acid-based polymers, such as certain nylons (e.g., PA66) and polyesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in my adipic acid-based polymer?

A1: Discoloration, typically seen as yellowing, is a common sign of polymer degradation. The primary causes stem from molecular-level changes initiated by environmental factors.[1] Key triggers include:

  • Thermo-oxidative Degradation: This is the most common cause. At elevated temperatures, especially during processing (extrusion, molding) or heat aging, polymer chains react with oxygen.[2] This reaction forms chromophores (color-causing groups), such as carbonyl groups, which absorb visible light and impart a yellow hue.[1]

  • UV Radiation: Exposure to ultraviolet (UV) light, even from standard laboratory lighting over time, can provide the energy needed to break chemical bonds in the polymer backbone.[1] This process, known as photodegradation, generates free radicals and can lead to the formation of yellowing intermediates.[3]

  • Hydrolysis: For polyesters, moisture can lead to the breakdown of ester linkages, a process that can be accelerated by heat and contribute to changes in physical properties and appearance.[1]

  • Residual Catalysts or Impurities: Trace amounts of catalysts used during polymerization or other impurities can sometimes promote degradation reactions that lead to color formation.[4]

Q2: My polymer turned yellow immediately after processing. What is the likely cause?

A2: Yellowing that appears immediately after melt processing (e.g., extrusion or injection molding) is almost always due to thermo-oxidative degradation. This can be caused by one or more of the following processing conditions:

  • Excessive Temperature: Processing the polymer above its recommended temperature range significantly accelerates oxidation.[1][2]

  • Long Residence Time: Allowing the molten polymer to remain in the processing equipment for too long, even at an acceptable temperature, increases its exposure to heat and potential degradation.[5][6]

  • High Shear: High shear rates can raise the melt temperature and introduce mechanical stress, which can also contribute to polymer chain scission and degradation.[5][7]

  • Inadequate Stabilization: The antioxidant package in the polymer may be insufficient to protect it during the processing cycle.[8]

Q3: Can additives in my formulation contribute to discoloration?

A3: Yes, certain additives can either cause discoloration themselves or interact with the polymer to create color. For instance, some pigments or plasticizers may lack stability under processing conditions.[1] Phenolic antioxidants, while essential for stability, can sometimes form colored degradation byproducts, such as quinones, which contribute to yellowing.[8][9] It is also possible for additives to have deleterious interactions with each other, which can result in the degradation of the main polymer chains.[1]

Q4: What are antioxidants and how do they prevent discoloration?

A4: Antioxidants are chemical additives that protect polymers from oxidative degradation.[10] They work by interrupting the free-radical chain reaction that leads to discoloration and the deterioration of mechanical properties.[11] There are two main types that often work together synergistically:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols. They function by donating a hydrogen atom to neutralize highly reactive peroxy radicals, stopping the degradation cascade.[12]

  • Secondary Antioxidants (Peroxide Decomposers): These are often phosphite- or thioether-based compounds. They work by decomposing hydroperoxides—intermediate products of oxidation—into stable, non-radical products, thus preventing them from breaking down and forming new radicals.[12]

Troubleshooting Guide for Discoloration

This guide provides a systematic approach to identifying and resolving discoloration issues in your adipic acid-based polymers.

Step 1: Initial Observation and Problem Definition
  • Q: When does the discoloration occur?

    • A: Immediately after polymerization, during melt processing (e.g., extrusion, molding), during secondary processing (e.g., annealing, sterilization), or during storage/aging? Pinpointing the stage is the first critical step.

  • Q: What is the nature of the discoloration?

    • A: Is it a uniform yellowing, or are there streaks or specks of color? Non-uniformity might suggest issues with additive dispersion or localized overheating.

  • Q: Has anything changed in the process or formulation?

    • A: Compare the discolored batch to a "golden" (non-discolored) batch. Have there been any changes to raw material suppliers, processing temperatures, residence times, or additive packages?

Step 2: Diagnose the Root Cause

The following workflow can help diagnose the potential cause of discoloration.

Troubleshooting_Workflow Start Discoloration Observed When When did it occur? Start->When Processing During/After Melt Processing When->Processing Processing Aging During Storage or Heat Aging When->Aging Storage/Aging Check_Temp Processing Temp Too High? Processing->Check_Temp Check_UV UV Light Exposure? Aging->Check_UV Check_Time Residence Time Too Long? Check_Temp->Check_Time No Sol_Temp Reduce Processing Temperature Check_Temp->Sol_Temp Yes Check_Stab Inadequate Stabilization? Check_Time->Check_Stab No Sol_Time Reduce Residence Time / Purge Check_Time->Sol_Time Yes Sol_Stab Review Antioxidant Package (Type/Level) Check_Stab->Sol_Stab Yes Check_O2 Oxygen Exposure? Check_UV->Check_O2 No Sol_UV Use UV-Filtering Containers/Lighting Check_UV->Sol_UV Yes Sol_O2 Store Under Inert Atmosphere (e.g., N2) Check_O2->Sol_O2 Yes

Caption: A troubleshooting workflow for diagnosing polymer discoloration.

Step 3: Implementing Solutions
  • For Processing-Induced Discoloration:

    • Optimize Temperature: Lower the processing temperature in increments while ensuring a complete melt is achieved.

    • Minimize Residence Time: Increase throughput or use purges between runs to prevent material from stagnating in the equipment. For polylactic acid, a related biodegradable polymer, reducing residence time was found to be a key factor in minimizing degradation.[6][7]

    • Enhance Stabilization: Consult with your material supplier about a more robust antioxidant package. A synergistic blend of primary and secondary antioxidants is often most effective.[8]

  • For Storage/Aging-Induced Discoloration:

    • Control Storage Environment: Store polymers in dark or UV-opaque containers to protect against light-induced degradation.

    • Limit Oxygen Exposure: For highly sensitive materials, consider storing them under an inert atmosphere like nitrogen.

    • Add UV Stabilizers: If the final product will be exposed to light, the formulation should include a UV stabilizer, such as a hindered amine light stabilizer (HALS) or a UV absorber (e.g., benzotriazoles).[4]

Data on Stabilizer Performance

The selection of an appropriate antioxidant package is critical for preventing thermo-oxidative degradation. The table below presents data from a study on a bio-based polyamide (PA56T), which is partially derived from adipic acid, showing the effect of different antioxidant systems on the Yellowness Index (YI) after thermal aging. A lower YI value indicates less discoloration and better stability.

Sample FormulationAntioxidant TypeYellowness Index (YI) after Aging at 150°C
PA56T (Control)None> 60 (Severe Yellowing)
PA56T + Stabilizer 1Primary AO (Hindered Phenol)~ 45
PA56T + Stabilizer 2Secondary AO (Phosphite)~ 35
PA56T + Stabilizer 3Synergistic Blend (Phenol + Phosphite)18.36

Data adapted from a study on PA56T, a polyamide containing adipic acid.

Key Chemical Pathways and Mechanisms

Thermo-Oxidative Degradation Pathway

Discoloration is the visible result of a free-radical chain reaction that creates chromophoric structures within the polymer.

Degradation_Pathway Polymer Polymer Chain (P-H) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation Radical Polymer Radical (P.) Initiation->Radical Oxygen Oxygen (O2) Radical->Oxygen Peroxy Peroxy Radical (P-O-O.) Oxygen->Peroxy Fast Propagation Propagation Peroxy->Propagation Hydroperoxide Hydroperoxide (P-O-O-H) Propagation->Hydroperoxide Decomposition Decomposition (Unstable) Hydroperoxide->Decomposition NewRadicals Alkoxy (P-O.) + Hydroxyl (.OH) Radicals Decomposition->NewRadicals Products Degradation Products (e.g., Carbonyls = C=O) NewRadicals->Products Further Reactions Discoloration Discoloration (Yellowing) Products->Discoloration

Caption: The thermo-oxidative degradation cycle in polymers.

Synergistic Antioxidant Mechanism

Primary and secondary antioxidants work together to interrupt the degradation cycle at different points, providing more effective protection than either type alone.

Antioxidant_Mechanism Peroxy Peroxy Radical (P-O-O.) PrimaryAO Primary AO (Hindered Phenol, AH) Peroxy->PrimaryAO Intercepts StableProduct1 Stable Polymer (P-O-O-H) PrimaryAO->StableProduct1 StableRadical Stable AO Radical (A.) PrimaryAO->StableRadical Hydroperoxide Hydroperoxide (P-O-O-H) SecondaryAO Secondary AO (Phosphite, etc.) Hydroperoxide->SecondaryAO Decomposes StableProduct2 Non-Radical, Stable Products SecondaryAO->StableProduct2

Caption: Synergistic mechanism of primary and secondary antioxidants.

Experimental Protocols

Protocol: Evaluating Polymer Color Stability after Accelerated Thermal Aging

This protocol describes a standard method for quantifying the discoloration of a polymer sample after exposure to elevated temperatures for a set duration. It combines principles from ASTM D3045 (Heat Aging of Plastics) and ASTM E313/D1925 (Yellowness Index).[10][12]

1. Objective: To measure the change in Yellowness Index (YI) of an adipic acid-based polymer after accelerated thermal aging to assess its thermo-oxidative stability.

2. Materials and Equipment:

  • Polymer samples (e.g., compression-molded plaques, films, or pellets of uniform size and shape). A minimum of three replicates should be used.

  • Control sample of the same polymer, stored in a dark, oxygen-free environment.

  • Forced-air laboratory oven with calibrated temperature control.

  • Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).

  • Lint-free cloths.

  • Tongs for sample handling.

3. Methodology:

  • Part A: Baseline Color Measurement

    • Sample Preparation: Ensure all polymer samples are clean and free of surface contaminants.[11] Handle samples by the edges or with tongs to avoid fingerprints.

    • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black reference tiles.

    • Measure Control Sample: Place the un-aged control sample in the spectrophotometer's measurement port.[11]

    • Acquire Data: Measure the CIE Tristimulus values (X, Y, Z) for the control sample. Most modern instruments will automatically calculate the Yellowness Index (YI) according to ASTM E313.[12] Record this value as YI_initial.

    • Repeat for all test specimens to ensure they have a consistent starting color.

  • Part B: Accelerated Thermal Aging

    • Set Oven Temperature: Preheat the forced-air oven to the desired aging temperature. This temperature should be elevated relative to the material's intended use but well below its melting point. Multiple temperatures can be used to study the effect of heat. A common starting point for polyamides might be 120-150°C.

    • Place Samples: Place the test specimens in the preheated oven, ensuring they are not touching and that there is adequate air circulation around each one.

    • Age for a Defined Period: Age the samples for a predetermined duration (e.g., 24, 48, 100, or 300 hours). The time will depend on the polymer's stability and the test's objective.

    • Cooling: After the aging period, turn off the oven and allow the samples to cool to room temperature inside the oven (or in a desiccator) to prevent thermal shock and moisture absorption.

  • Part C: Post-Aging Color Measurement

    • Once cooled, repeat the measurement process from Part A (steps 3-4) for each of the aged specimens.

    • Record the final Yellowness Index value as YI_final.

4. Data Analysis and Interpretation:

  • Calculate the Change in Yellowness Index (ΔYI): For each aged sample, calculate the change in yellowness using the formula:

    • ΔYI = YI_final - YI_initial

  • Compare Results:

    • A higher ΔYI value indicates greater discoloration and lower thermal stability.

    • Compare the ΔYI of samples with different antioxidant packages to determine which provides the best protection.

    • A ΔYI of less than 5 is typically not discernible to the human eye. This can serve as a benchmark for acceptable performance in some applications.

References

Validation & Comparative

A Comparative Guide to Adipic Acid-Based Polyesteramides for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polyesteramides (PEAs) derived from adipic acid with two widely used biodegradable polyesters in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). While the EINECS number 285-118-2 refers to the monomer salt "Adipic acid, compound with 2,2'-iminodiethanol (1:2)," this document focuses on the properties of the resulting polyesteramides synthesized from adipic acid and amino alcohols like diethanolamine, as this is the logical interpretation for a comparison of polymer properties.

The combination of ester and amide linkages in PEAs offers a unique balance of biodegradability, mechanical strength, and thermal stability, making them promising candidates for advanced drug delivery systems.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for adipic acid-based PEAs, PLGA, and PCL, focusing on properties relevant to drug development and formulation.

Table 1: Comparison of Mechanical Properties

PropertyAdipic Acid-Based PolyesteramidePoly(lactic-co-glycolic acid) (PLGA 50:50)Poly(ε-caprolactone) (PCL)
Tensile Strength (MPa) 10 - 55[1][2][3]5.3 - 11.4[4]16 - 24[5]
Young's Modulus (MPa) 240 - 313[1]170 - 386[4][6]265 - 430[7]
Elongation at Break (%) >360[1]~84[6]>100

Table 2: Comparison of Thermal Properties

PropertyAdipic Acid-Based PolyesteramidePoly(lactic-co-glycolic acid) (PLGA 50:50)Poly(ε-caprolactone) (PCL)
Glass Transition Temperature (°C) -50 to 40.3[1][3]40 - 55[8][9][10]-60[11]
Melting Temperature (°C) ~140-162[2][3]Amorphous58 - 64[12]
Decomposition Temperature (°C) >300[2]~300280 - 330[13]

Table 3: Comparison of Degradation and Drug Release Properties

PropertyAdipic Acid-Based PolyesteramidePoly(lactic-co-glycolic acid) (PLGA 50:50)Poly(ε-caprolactone) (PCL)
Degradation Mechanism Hydrolytic and enzymaticHydrolytic (bulk erosion)Hydrolytic (surface erosion)
In Vivo Degradation Time Weeks to months[14]Weeks to months[15][16][17]Months to years[5]
Commonly Used for Drug Release Sustained release of lipophilic drugs[18]Sustained release of various drugsLong-term sustained release
Example Drug Release Profile Constant delivery of dexamethasone for at least 90 days in vitro[18]Biphasic release of dexamethasone, with an initial burst followed by continuous release for about a month[19][20][21]Sustained release of various drugs over extended periods[22][23][24][25][26]

Experimental Protocols

Synthesis of Adipic Acid-Based Polyesteramide

This protocol describes a representative method for synthesizing a polyesteramide from a fatty amide diol (derived from a vegetable oil and diethanolamine) and adipic acid.

Materials:

  • Hydroxyethyl fatty amide (HEMAFA) from Melia azedarach seed oil and diethanolamine

  • Adipic acid

  • Xylene (solvent)

  • Four-necked round bottom flask

  • Dean-Stark trap

  • Thermometer

  • Water condenser

  • Mechanical stirrer

Procedure:

  • Place equimolar ratios of HEMAFA and adipic acid in the four-necked round bottom flask.

  • Add xylene to the flask to act as a solvent.

  • Fit the flask with a Dean-Stark trap, thermometer, water condenser, and a mechanical stirrer.

  • Heat the reaction mixture and reflux the xylene. The water produced during the polycondensation reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the desired acid and amine values are reached, indicating the progression of the polymerization.

  • Monitor the reaction progress by measuring the acid and amine values of the reaction mixture at regular intervals. The reaction is typically continued until these values fall below a predetermined threshold.

  • Once the reaction is complete, the solvent is removed under reduced pressure to obtain the polyesteramide resin.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_synthesis Polyesteramide Synthesis cluster_formulation Drug Formulation Monomers Monomers Polycondensation Polycondensation Monomers->Polycondensation Adipic Acid, Diethanolamine derivative Purification Purification Polycondensation->Purification Crude Polymer Characterization Characterization Purification->Characterization Purified PEA Drug_Loading Drug_Loading Characterization->Drug_Loading Microsphere_Fabrication Microsphere_Fabrication Drug_Loading->Microsphere_Fabrication Drug-Polymer Mixture Final_Product Final_Product Microsphere_Fabrication->Final_Product Drug-loaded Microspheres

Caption: Experimental workflow for PEA synthesis and drug formulation.

signaling_pathway cluster_drug_release Drug Release from Biodegradable Polymer Matrix Drug_Polymer_Matrix Drug-loaded Polyesteramide Matrix Hydrolysis Polymer Hydrolysis (Ester bond cleavage) Drug_Polymer_Matrix->Hydrolysis Water Penetration Diffusion Drug Diffusion Drug_Polymer_Matrix->Diffusion Erosion Matrix Erosion Hydrolysis->Erosion Drug_Release Sustained Drug Release Erosion->Drug_Release Diffusion->Drug_Release

Caption: Mechanisms of drug release from a polyesteramide matrix.

References

A Comparative Analysis of Adipic Acid and Sebacic Acid in Polyesteramide Performance for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of diacid monomer is critical in tailoring the properties of polyesteramides for specific biomedical applications. This guide provides an objective comparison of polyesteramides synthesized with adipic acid versus those with sebacic acid, supported by experimental data on their thermal, mechanical, and biodegradable properties.

Polyesteramides (PEAs) are a versatile class of biodegradable polymers that merge the beneficial properties of polyesters and polyamides. The selection of the dicarboxylic acid monomer, a key building block, significantly influences the final characteristics of the polymer. Adipic acid, a six-carbon aliphatic diacid, and sebacic acid, a ten-carbon aliphatic diacid, are two commonly utilized monomers in the synthesis of PEAs. The difference in the length of their aliphatic chains imparts distinct properties to the resulting polymers, impacting their suitability for applications ranging from drug delivery to tissue engineering.

Performance Comparison at a Glance

PropertyPolyesteramides with Adipic AcidPolyesteramides with Sebacic AcidKey Differences & Implications
Thermal Properties
Melting Temperature (Tm)Generally lowerGenerally higherSebacic acid-based PEAs, with their longer hydrocarbon chains, exhibit stronger van der Waals forces, leading to higher melting points and a broader processing window.[1]
Glass Transition Temp (Tg)Typically ranges from 11 to 59 °CCan be higher, contributing to greater rigidityThe longer methylene chain in sebacic acid can increase chain mobility in the amorphous phase, but the overall effect on Tg can be complex and influenced by other monomers.
Thermal StabilityGood, with decomposition temperatures often above 300°CGood, with decomposition temperatures often above 300°CBoth diacids produce PEAs with sufficient thermal stability for melt processing.[1]
Mechanical Properties
Tensile StrengthGenerally goodOften higherThe increased crystallinity and intermolecular forces in sebacic acid-based PEAs can lead to materials with greater strength.
Elongation at BreakVariable, can be tailoredCan be lowerThe higher crystallinity in sebacic acid-based PEAs may lead to more brittle materials compared to the more flexible adipic acid-based counterparts.
Biodegradability
Enzymatic DegradationSusceptible to enzymatic degradationSusceptible to enzymatic degradation, but the rate can be slowerThe higher hydrophobicity of sebacic acid can reduce the rate of enzymatic hydrolysis compared to the more hydrophilic adipic acid.[2][3]
Hydrolytic DegradationMore susceptible to hydrolysisMore hydrolytically stableThe lower hydrophilicity of sebacic acid-based PEAs results in slower water uptake and consequently, a slower rate of hydrolytic degradation.[3]
Drug Delivery
Drug ReleaseCan be tailored for faster release profilesMay exhibit slower, more sustained release profilesThe slower degradation rate of sebacic acid-based PEAs can be advantageous for long-term drug delivery applications.

In-Depth Analysis

Thermal Properties

The length of the dicarboxylic acid chain plays a crucial role in determining the thermal characteristics of the resulting polyesteramide. Polyesteramides synthesized from sebacic acid generally exhibit a higher melting temperature (Tm) compared to those derived from adipic acid.[1] This is attributed to the increased van der Waals interactions and more efficient chain packing enabled by the longer methylene sequence in sebacic acid. The glass transition temperature (Tg) can be influenced by multiple factors, including the specific amino acid and diol used in the polymerization. However, studies have shown that for a given set of monomers, the Tg of adipic acid-based PEAs can range from 11 to 59 °C.[1][4] Both adipic acid and sebacic acid-based polyesteramides demonstrate good thermal stability, with decomposition temperatures typically exceeding 300°C, making them suitable for melt-based processing techniques.[1]

Mechanical Properties

The mechanical integrity of polyesteramides is a critical factor for their application in load-bearing tissue engineering scaffolds and other medical devices. The longer aliphatic chain of sebacic acid can contribute to a higher degree of crystallinity in the polymer, which in turn can lead to increased tensile strength and modulus. Conversely, the shorter and potentially more flexible nature of adipic acid may result in polyesteramides with a lower modulus and higher elongation at break, offering greater ductility. The choice between the two diacids allows for the tuning of mechanical properties to match the requirements of the target application.

Biodegradability

The degradation profile is a key determinant of a biodegradable polymer's utility. Polyesteramides derived from adipic acid, being more hydrophilic, tend to exhibit faster rates of hydrolytic degradation.[3] In contrast, the increased hydrophobicity of sebacic acid-based PEAs leads to greater hydrolytic stability.[3]

Enzymatic degradation is also influenced by the diacid choice. While both types of PEAs are susceptible to enzymatic hydrolysis, the rate can be slower for those containing sebacic acid due to its lower ester bond density and higher hydrophobicity, which can hinder enzyme access.[2] This tunable degradation allows for the design of materials that degrade over a desired timeframe, from weeks to months.

Experimental Protocols

The following section details a general methodology for the synthesis and characterization of polyesteramides, based on protocols described in the literature.

Synthesis of Polyesteramides by Melt Polycondensation

A common method for synthesizing polyesteramides is through melt polycondensation.

  • Monomer Preparation: The dicarboxylic acid (adipic or sebacic acid), a diol (e.g., 1,4-butanediol), and a diamine or an amino acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C for 2-4 hours to facilitate the initial esterification reaction, during which water is distilled off.

  • Polycondensation: The temperature is then gradually increased to 200-250°C, and a vacuum is applied (typically <1 mmHg) to remove the final traces of water and drive the polymerization to completion. This stage is typically maintained for 4-8 hours.

  • Purification: The resulting polymer is cooled, dissolved in a suitable solvent (e.g., N,N-dimethylformamide or chloroform), and precipitated in a non-solvent (e.g., methanol or water) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized polyesteramides.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, such as the ester (C=O stretching around 1735 cm⁻¹) and amide (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1640 cm⁻¹) linkages.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesteramides.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition temperature of the polymers.

  • Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to ASTM standards.

  • In Vitro Degradation Studies: The hydrolytic degradation of the polymers is assessed by incubating polymer films or microspheres in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. The enzymatic degradation is studied by adding a specific enzyme (e.g., lipase or α-chymotrypsin) to the PBS solution. The degradation is monitored by measuring the weight loss, changes in molecular weight, and pH of the degradation medium over time.

Visualizing the Synthesis and Structure

The following diagrams illustrate the general synthesis pathway and the structural differences between adipic acid and sebacic acid-based polyesteramides.

Polyesteramide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Diacid Dicarboxylic Acid (Adipic or Sebacic Acid) Melt_Polycondensation Melt Polycondensation (Heat, Vacuum) Diacid->Melt_Polycondensation Diol Diol Diol->Melt_Polycondensation Diamine Diamine / Amino Acid Diamine->Melt_Polycondensation PEA Polyesteramide Melt_Polycondensation->PEA Water Water (byproduct) Melt_Polycondensation->Water

Caption: General workflow for the synthesis of polyesteramides.

Diacid_Structure cluster_adipic Adipic Acid (C6) cluster_sebacic Sebacic Acid (C10) cluster_pea_adipic Resulting PEA segment cluster_pea_sebacic Resulting PEA segment A1 HOOC A2 (CH₂)₄ A3 COOH S1 HOOC S2 (CH₂)₈ S3 COOH PEA_A -[CO-(CH₂)₄-CO-NH-R-NH-CO-R'-O]-n PEA_S -[CO-(CH₂)₈-CO-NH-R-NH-CO-R'-O]-n cluster_adipic cluster_adipic cluster_pea_adipic cluster_pea_adipic cluster_adipic->cluster_pea_adipic cluster_sebacic cluster_sebacic cluster_pea_sebacic cluster_pea_sebacic cluster_sebacic->cluster_pea_sebacic

Caption: Structural comparison of adipic and sebacic acid.

Conclusion

The choice between adipic acid and sebacic acid in the synthesis of polyesteramides allows for significant control over the final properties of the polymer. Adipic acid tends to produce more flexible polyesteramides with faster degradation rates, making them suitable for applications requiring rapid resorption. In contrast, sebacic acid imparts greater thermal stability, mechanical strength, and hydrolytic resistance, positioning these polyesteramides as excellent candidates for long-term implants and controlled drug delivery systems. By understanding the structure-property relationships dictated by these diacid monomers, researchers can rationally design polyesteramides with tailored performance characteristics to meet the demanding requirements of various biomedical applications.

References

A Comparative Guide to the Mechanical Properties of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative analysis of the mechanical properties of polymers potentially derived from the substance associated with EINECS number 285-118-2, identified as Fatty acids, C16-18, esters with pentaerythritol. Given that this substance is not a conventional monomer for high-performance polymers, this guide broadens its scope to include a class of materials with related chemistry, Aromatic Polyamides, and benchmarks them against two well-established high-performance polymers: Polyether Ether Ketone (PEEK) and Polyimides. This comparison aims to provide valuable context for material selection in demanding applications.

The mechanical integrity of a polymer is paramount in applications ranging from advanced electronic components to biomedical devices. Properties such as tensile strength, flexural modulus, and impact resistance dictate a material's suitability for its intended use. This guide presents a summary of these key mechanical properties, followed by detailed experimental protocols for their measurement, and a visual representation of a standard testing workflow.

Comparative Analysis of Mechanical Properties

The following table summarizes the typical mechanical properties of Aromatic Polyamides, PEEK, and Polyimides. It is important to note that the properties of a specific polymer can vary significantly based on its exact composition, processing conditions, and the presence of any fillers or reinforcements.

Mechanical PropertyAromatic PolyamidesPolyether Ether Ketone (PEEK)PolyimidesTest Standard
Tensile Strength 72.5 - 87.3 MPa[1]90 - 100 MPa[2]> 100 MPa[3]ASTM D638
Flexural Modulus 2.35 - 2.87 GPa[1]3.6 GPa[2]Up to 21 GPa (reinforced)[4]ASTM D790
Notched Izod Impact Varies55 kJ/m²[2]VariesASTM D256
Elongation at Break 5.3 - 9.5%[1]50%[2]> 10%[3]ASTM D638

Detailed Experimental Protocols

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[5][6]

Objective: To measure the force required to break a plastic sample and the extent to which the specimen stretches or elongates to that breaking point.[7] Key properties derived from this test include tensile strength, tensile modulus, and elongation.[8][9]

Experimental Procedure:

  • Specimen Preparation: Test specimens are typically prepared in a "dumbbell" or "dogbone" shape through injection molding, machining, or die-cutting.[6][9] The standard specimen for ASTM D638 is a Type I tensile bar.[7]

  • Test Setup: The specimen is securely held in the grips of a universal testing machine.[5][9] An extensometer is attached to the specimen's gauge length to accurately measure strain.

  • Testing: A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[8] The test speed is determined by the material specification.[7]

  • Data Acquisition: The force and elongation data are recorded throughout the test to generate a stress-strain curve. From this curve, tensile strength, tensile modulus, and elongation at break are calculated.[5]

Flexural Properties (ASTM D790)

This test method determines the flexural properties of unreinforced and reinforced plastics, including high-modulus composites and electrical insulating materials.[10]

Objective: To measure a material's stiffness and its ability to resist deformation under a bending load.[11] The primary data obtained are the flexural strength and flexural modulus.[12]

Experimental Procedure:

  • Specimen Preparation: A rectangular bar-shaped specimen is used. The dimensions are critical and are typically 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[13]

  • Test Setup: The test specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup).[11][14] The support span is typically 16 times the specimen's thickness.[14]

  • Testing: The loading nose applies a load at a constant rate, and the test continues until the specimen breaks or reaches a maximum strain of 5%.[11][12]

  • Data Acquisition: The load and deflection data are recorded to calculate the flexural stress and strain. The flexural modulus is determined from the initial linear portion of the stress-strain curve.[10]

Notched Izod Impact Resistance (ASTM D256)

This test method is used to determine the impact resistance of plastics.[15][16]

Objective: To measure the energy absorbed by a notched specimen when it is broken by a swinging pendulum.[17][18] This provides an indication of the material's toughness and notch sensitivity.[18]

Experimental Procedure:

  • Specimen Preparation: A standard specimen with dimensions of 63.5 mm x 12.7 mm x 3.2 mm is prepared. A V-notch is machined into the specimen to create a stress concentration point.[17][19]

  • Test Setup: The notched specimen is clamped vertically in a cantilever position in the test fixture, with the notch facing the direction of the pendulum's impact.[16][18]

  • Testing: A pendulum of a specified weight is released from a fixed height, swinging down to strike and break the specimen.[15][16]

  • Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen. The impact strength is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[15][18]

Visualization of Experimental Workflow

To further elucidate the experimental process, a logical workflow for determining the tensile properties of a polymer according to ASTM D638 is provided below in the form of a Graphviz diagram.

Tensile_Test_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis cluster_end Conclusion Start Start: Obtain Polymer Material PrepareSpecimen Prepare Dumbbell-shaped Specimen (ASTM D638 Type I) Start->PrepareSpecimen MeasureSpecimen Measure Specimen Dimensions (Width & Thickness) PrepareSpecimen->MeasureSpecimen MountSpecimen Mount Specimen in Universal Testing Machine Grips MeasureSpecimen->MountSpecimen Conditioned Specimen AttachExtensometer Attach Extensometer to Gauge Length MountSpecimen->AttachExtensometer ApplyLoad Apply Tensile Load at Constant Crosshead Speed AttachExtensometer->ApplyLoad RecordData Record Force and Elongation Data until Fracture ApplyLoad->RecordData PlotCurve Generate Stress-Strain Curve RecordData->PlotCurve Raw Data CalculateProperties Calculate: - Tensile Strength - Tensile Modulus - Elongation at Break PlotCurve->CalculateProperties ReportResults Report Results CalculateProperties->ReportResults End End of Test ReportResults->End

Caption: Workflow for Tensile Property Testing (ASTM D638).

References

A Comparative Guide to the Thermal Stability of Adipic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polyesters derived from adipic acid, with a focus on structures analogous to adipic acid diethanolamine polymers. The thermal performance of these polymers is crucial for applications in drug delivery and advanced biomaterials, where manufacturing processes like melt extrusion or sterilization require materials that can withstand high temperatures without degrading. This document summarizes key thermal decomposition data, outlines experimental protocols for thermal analysis, and visualizes relevant chemical and experimental processes.

Comparison of Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability. It measures the change in a material's mass as a function of temperature. Key parameters include:

  • Tonset or T5% : The temperature at which 5% weight loss occurs, indicating the onset of significant decomposition.

  • Tmax : The temperature at which the maximum rate of weight loss occurs.

  • Char Yield : The percentage of residual mass at the end of the experiment (e.g., at 600°C or 800°C).

PolymerMonomersT5% / Onset Temp (°C)Tmax (°C)Char Yield (%) @ Temp (°C)Reference
Poly(glycerol adipate) (PGA) Adipic Acid, Glycerol~300 °C~390-470 °C~2-4% @ 600 °C[1]
Poly(butylene adipate-co-terephthalate) (PBATGA) Adipic Acid, Butanediol, Terephthalic Acid, Glycolic Acid375-382 °CNot specifiedNot specified[2]
Poly(ester-amide) (PEA) Adipic Acid, 1,4-Butanediol, β-Alanine~330 °CNot specifiedNot specified[3]
Poly(lactic acid) (PLA) / Poly(ε-caprolactone) (PCL) Blend Lactic Acid, ε-Caprolactone~297 °CNot specifiedNot specified[4]

Analysis : Polyesters derived from adipic acid and glycerol (PGA) demonstrate good thermal stability, with decomposition starting around 300°C and the main degradation occurring at higher temperatures[1]. Copolymers like PBATGA also show high thermal stability with a 5% weight loss temperature above 375°C[2]. The introduction of amide linkages, as in the poly(ester-amide) derived from β-alanine, results in a polymer that is stable up to 330°C[3]. This suggests that a polymer made from diethanolamine, which contains both hydroxyl and amine functionalities, would likely exhibit a complex thermal behavior influenced by both the resulting ester and potential amide-like interactions or side reactions. The stability is generally higher than that of common aliphatic polyesters like PLA/PCL blends, which begin to decompose just under 300°C[4].

Experimental Protocols

This protocol outlines a standard method for determining the thermal stability of polymers.

Objective: To measure the mass loss of a polymer sample as a function of temperature in a controlled atmosphere.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/SDTA 851e)[1][5]

  • High-precision balance

  • Sample crucibles (e.g., alumina, platinum)[5]

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvent.

    • Weigh a small amount of the sample (typically 5-10 mg) directly into a TGA crucible[6]. Record the initial mass precisely.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manual sample holder.

    • Select the desired atmosphere (e.g., inert gas like Nitrogen (N2) or an oxidative one like Air). Set the gas flow rate, typically between 20-50 mL/min[1][6].

  • Thermal Method:

    • Program the temperature profile. A common method is a linear ramp:

      • Equilibration: Hold at a starting temperature (e.g., 30-40°C) for a few minutes to stabilize.

      • Heating Ramp: Increase the temperature at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C or 800°C)[1][2].

    • The instrument will continuously record the sample mass throughout this profile.

  • Data Analysis:

    • The output is a thermogram, a plot of mass (%) versus temperature (°C).

    • From this curve, determine the key parameters: T5% (onset of degradation), temperatures for other weight loss percentages (10%, 50%), and the final residual mass (char yield).

    • A derivative thermogravimetric (DTG) curve, which plots the rate of mass loss versus temperature, can also be generated. The peak of the DTG curve corresponds to Tmax, the temperature of the maximum decomposition rate[1].

Visualizations

The diagram below illustrates the fundamental polycondensation reaction between a dicarboxylic acid (Adipic Acid) and a diol (representing the hydroxyl groups of diethanolamine or glycerol) to form a polyester.

Synthesis Adipic_Acid Adipic Acid (Diacid) Catalyst Catalyst High Temperature (e.g., 140-230°C) Adipic_Acid->Catalyst Diol Diol / Polyol (e.g., Diethanolamine) Diol->Catalyst Polyester Polyester + Water Catalyst->Polyester Polycondensation

Caption: Polycondensation synthesis of an adipic acid-based polyester.

This flowchart outlines the standard operating procedure for conducting a TGA experiment to assess polymer thermal stability.

TGA_Workflow A 1. Sample Preparation (5-10 mg) B 2. Weigh into TGA Crucible A->B C 3. Load Sample into Instrument B->C D 4. Set Gas Atmosphere (e.g., N2 at 50 mL/min) C->D E 5. Program Temperature Ramp (e.g., 10°C/min to 600°C) D->E F 6. Run Experiment E->F Start G 7. Generate Thermogram (Weight % vs. Temp) F->G H 8. Data Analysis (Determine T_onset, T_max) G->H

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

This diagram illustrates the key relationships between polymer characteristics and their resulting thermal stability.

StabilityFactors Stability Thermal Stability BondEnergy Bond Dissociation Energy (e.g., C-C, C-O, C-N) BondEnergy->Stability Increases Crystallinity Degree of Crystallinity Crystallinity->Stability Increases MW Molecular Weight MW->Stability Increases Structure Chemical Structure (Aromatic vs. Aliphatic) Structure->Stability Influences Atmosphere Environment (Inert vs. Oxidative) Atmosphere->Stability Affects

Caption: Key factors that determine the thermal stability of a polymer.

References

A Comparative Guide to the Biodegradability of Adipic Acid-Based Polymers and Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biodegradability of polymers derived from adipic acid, a key component of the substance identified by EINECS 285-118-2, and Polylactic Acid (PLA), a widely studied biodegradable polymer. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Introduction to Adipic Acid-Based Polymers and PLA

This compound refers to the salt of adipic acid and 2,2'-iminodiethanol. Adipic acid is a crucial dicarboxylic acid monomer used in the synthesis of various commercially significant polymers, including:

  • Polyamides: Most notably Nylon 6,6, produced through polycondensation with a diamine like hexamethylenediamine.[1][2][3] Polyamides are known for their high strength, durability, and resistance to wear.[4]

  • Polyesters: Aliphatic-aromatic copolyesters such as Poly(butylene adipate-co-terephthalate) (PBAT) are synthesized using adipic acid and are recognized for their biodegradability and good thermo-mechanical properties.[5][6]

Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources like corn starch or sugarcane.[7][8] It is a prominent benchmark for biodegradable polymers due to its compostability under industrial conditions.[9] However, its degradation in less controlled environments like soil or marine water is significantly slower.[9][10]

This guide will compare the biodegradability of these two classes of polymers, focusing on their degradation mechanisms, rates under various conditions, and the standard methodologies used for their assessment.

Comparative Biodegradability Data

The biodegradability of polymers is influenced by their chemical structure, crystallinity, and the surrounding environment.[11] The following tables summarize the key differences and available quantitative data for adipic acid-based polymers and PLA.

Table 1: General Comparison of Biodegradability

PropertyAdipic Acid-Based Polyamides (e.g., Nylon 6,6)Adipic Acid-Based Polyesters (e.g., PBAT)Polylactic Acid (PLA)
Primary Degradation Mechanism Enzymatic hydrolysis of amide bonds.[12][13]Hydrolytic (abiotic) and enzymatic cleavage of ester bonds.[14][15]Primarily hydrolytic degradation of ester bonds, often autocatalyzed by acidic byproducts.[11][16]
Biodegradability Profile Generally considered resistant to biodegradation; degradation is slow and often limited to low molecular weight oligomers.[12]Readily biodegradable in composting environments.[5][6]Readily biodegradable under industrial composting conditions (high temperature and humidity).[8][9]
Key Influencing Factors Crystallinity, molecular weight, presence of specific enzymes.[12]Ratio of aliphatic to aromatic content, crystallinity.[5]Crystallinity, molecular weight, temperature, pH.[10][11]
Typical Degradation Products Adipic acid, diamines, and smaller oligomers.[12]Diols, dicarboxylic acids (including adipic and terephthalic acid).[14]Lactic acid, oligomers of lactic acid.[16]

Table 2: Quantitative Biodegradation Data

PolymerTest MethodEnvironmentDurationBiodegradation (%)Reference
PLA Soil BurialSoil180 days~6%[17]
PLA with Vermicompost Soil BurialAmended Soil180 days~45%[17]
Adipic Acid Polyester Activated SludgeAquatic35 days>75% (CO2 evolution)[18]
PBATGA40 (Adipic Acid Copolyester) Hydrolysis (pH 12)Aqueous Solution49 days58.29% (Weight Loss)[6]
PBATGA40 (Adipic Acid Copolyester) Hydrolysis (pH 7)Aqueous Solution49 days17.21% (Weight Loss)[6]
Poly(oxamide ester)s (from Adipic Acid) Enzymatic (Proteinase K)Aqueous Solution20 days>50% (Weight Loss)[19]
Nylon 4 (Polyamide) Standard Activated SludgeAquaticNot specifiedFast biodegradation[20]

Note: Direct comparison of percentage biodegradation can be challenging due to variations in test methods, conditions, and the specific formulation of the polymer.

Degradation Mechanisms and Pathways

The degradation of these polymers primarily proceeds through hydrolytic cleavage of their backbone linkages, which can be either abiotic or enzyme-catalyzed.

Polyesters (PLA and Adipic Acid-Based)

Polyesters undergo hydrolysis of their ester bonds. This process can be catalyzed by acids, bases, or enzymes (esterases and lipases).[15][16] The degradation is a two-step process:

  • Abiotic Hydrolysis: Water molecules cleave the ester linkages, leading to a reduction in molecular weight and the formation of shorter polymer chains (oligomers) and monomers (e.g., lactic acid, adipic acid, butanediol).[11] For PLA, the generation of lactic acid can autocatalyze further degradation.[11]

  • Microbial Action: Once the molecular weight is sufficiently low, microorganisms can assimilate the smaller molecules, ultimately converting them to carbon dioxide, water, and biomass.[14]

Polyester_Degradation Polymer High Molecular Weight Polyester (PLA, PBAT) Oligomers Oligomers & Monomers Polymer->Oligomers  Hydrolysis (Abiotic/Enzymatic) Metabolism Assimilation & Metabolism Oligomers->Metabolism Microorganisms Microorganisms (Bacteria, Fungi) Microorganisms->Metabolism EndProducts CO2, H2O, Biomass Metabolism->EndProducts

Caption: Generalized biodegradation pathway for polyesters like PLA and PBAT.

Polyamides (Adipic Acid-Based)

Polyamides are generally more resistant to hydrolysis than polyesters due to the stability of the amide bond.[16] Their biodegradation is primarily driven by enzymatic action from specific microorganisms.

  • Surface Erosion: Enzymes such as proteases, lipases, and amidases act on the surface of the polyamide, cleaving the amide bonds.[12][13] This process is typically slower than the bulk erosion seen in many polyesters.

  • Chain Scission: The enzymatic attack leads to a gradual reduction in molecular weight, releasing monomers like adipic acid and hexamethylenediamine.

  • Microbial Assimilation: These smaller molecules can then be utilized by microorganisms as a source of carbon and nitrogen.

Polyamide_Degradation Polyamide High Molecular Weight Polyamide (Nylon 6,6) Surface Surface Erosion Polyamide->Surface Enzymatic Attack Oligomers Oligomers & Monomers Surface->Oligomers EndProducts CO2, H2O, NH3, Biomass Oligomers->EndProducts Microbial Assimilation Microorganisms Microorganisms (with specific enzymes) Microorganisms->Surface

Caption: Primary enzymatic degradation pathway for adipic acid-based polyamides.

Standard Experimental Protocols

The assessment of polymer biodegradability is governed by standardized test methods from organizations like ASTM International and the International Organization for Standardization (ISO). These protocols provide reproducible conditions to evaluate the extent and rate of biodegradation.

Aerobic Biodegradation in Soil
  • Standard: ASTM D5988-18 or ISO 17556:2019.[21]

  • Objective: To determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the evolved carbon dioxide.

  • Methodology:

    • Preparation: The test polymer is mixed with a standardized soil containing a natural population of microorganisms. A reference material (e.g., cellulose) and a negative control (soil only) are run in parallel.

    • Incubation: The mixtures are incubated in sealed vessels (respirometers) under controlled temperature (20-28°C) and moisture for a period of up to 6 months or longer.

    • Measurement: A stream of CO2-free air is passed through the vessels. The carbon dioxide produced by microbial respiration is trapped in an alkaline solution (e.g., Ba(OH)2 or NaOH) and quantified by titration or an infrared analyzer.

    • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test polymer to its theoretical maximum CO2 production (based on its carbon content), corrected for the CO2 produced by the blank.

Aerobic Biodegradation under Controlled Composting Conditions
  • Standard: ASTM D5338-15 or ISO 14855-1:2012.[21]

  • Objective: To determine the degree and rate of aerobic biodegradation of plastic materials in a simulated composting environment.

  • Methodology:

    • Preparation: The test material is mixed with a mature compost inoculum.

    • Incubation: The mixture is incubated in a controlled environment at thermophilic temperatures (typically 58 ± 2°C).

    • Measurement: The amount of evolved CO2 is measured over time, similar to the soil test.

    • Analysis: The test is typically run for up to 180 days. For a material to be considered compostable, a high percentage of biodegradation (e.g., 90% for the organic carbon) must be achieved within this timeframe.[21]

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Polymer Test Polymer Mix Mix Polymer and Matrix Polymer->Mix Matrix Soil / Compost Matrix Matrix->Mix Respirometer Incubate in Respirometer (Controlled Temp. & Moisture) Mix->Respirometer CO2_Trap Trap Evolved CO2 Respirometer->CO2_Trap Quantify Quantify CO2 (e.g., Titration, IR) CO2_Trap->Quantify Calculate Calculate % Biodegradation Quantify->Calculate

Caption: General experimental workflow for assessing aerobic biodegradability.

Conclusion

The biodegradability of polymers derived from this compound (adipic acid) varies significantly based on whether they are polyesters or polyamides.

  • Adipic Acid-Based Polyesters (e.g., PBAT): These polymers demonstrate significant potential for biodegradation, particularly in compost environments. Their degradation rates can be tailored by adjusting the chemical composition, making them a versatile alternative to conventional plastics for applications requiring controlled end-of-life options.

  • Adipic Acid-Based Polyamides (e.g., Nylon 6,6): Conventional high-molecular-weight polyamides are highly resistant to biodegradation. While some novel copolyamides incorporating amino acids have shown improved degradability, standard nylons are not considered biodegradable under normal environmental conditions.

  • Polylactic Acid (PLA): PLA serves as an important benchmark, being readily biodegradable under specific industrial composting conditions. However, its slow degradation in soil and water highlights the critical role of the disposal environment in determining the ultimate fate of a "biodegradable" polymer.

For researchers and developers, the choice between these polymers must consider the intended application and the likely end-of-life scenario. While adipic acid-based polyesters offer a promising avenue for creating biodegradable materials, polyamides derived from adipic acid require significant structural modification to achieve meaningful biodegradation.

References

Spectroscopic Validation of Adipic Acid Diethanolamine Polymer Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for validating the structure of polyesteramides derived from adipic acid. Due to the limited availability of published spectra for the specific adipic acid diethanolamine polymer, this guide presents a detailed analysis of closely related and well-characterized polyesteramides as alternatives. This comparative approach allows for a robust understanding of the expected spectroscopic features and provides a framework for the characterization of novel polyesteramides.

Introduction to Polyesteramide Characterization

Polyesteramides are a class of polymers that incorporate both ester and amide linkages in their backbone. This combination of functional groups imparts unique properties, including biodegradability and good thermal and mechanical stability, making them attractive for various biomedical and pharmaceutical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure, composition, and purity of these polymers.

Comparative Spectroscopic Data

This section compares the spectroscopic data of a polymer derived from adipic acid and diethanolamine with two alternative polyesteramides synthesized from adipic acid and other monomers.

Table 1: Summary of Comparative Spectroscopic Data

Polymer Monomers ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR (cm⁻¹) Mass Spectrometry
Adipic Acid Diethanolamine Polymer (Expected) Adipic Acid, DiethanolamineSignals for adipoyl protons (~1.6, 2.3), diethanolamine protons (methylene groups adjacent to N and O)Signals for carbonyl, methylene carbons of adipic acid and diethanolamineAmide I (C=O stretch), Amide II (N-H bend), C-O stretch (ester), N-H stretchData not readily available in literature.
Poly(ester amide) from Adipic Acid, L-alanine, and 1,4-Butanediol Adipic Acid, L-alanine, 1,4-ButanediolMultiple peaks corresponding to the different monomer units and their linkages within the polymer backbone.[1]Signals characterize the distribution of amide and ester linkages along the polymer backbone.[2]Exhibits characteristic amide and ester vibrational bands.[1]Not detailed in the provided results.
Poly(ester amide) from Adipic Acid and 1,6-Hexanediamine Adipic Acid, 1,6-HexanediamineSignals corresponding to the methylene protons of adipic acid and 1,6-hexanediamine.Carbonyl and methylene carbon signals confirming the polyamide structure.Characteristic amide I and II bands, along with C-H stretching vibrations.Not detailed in the provided results.

Detailed Spectroscopic Analysis

Adipic Acid Diethanolamine Polymer (Hypothetical Analysis)
  • ¹H NMR: Resonances corresponding to the methylene protons of the adipic acid backbone and the methylene protons of the diethanolamine units adjacent to the nitrogen and oxygen atoms.

  • FTIR: Characteristic absorption bands for the amide group (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹), the ester group (C=O stretch around 1730 cm⁻¹), and N-H stretching vibrations.

Alternative 1: Poly(ester amide) from Adipic Acid, L-alanine, and Diols

A study by Abbes et al. describes the synthesis and characterization of polyesteramides from adipic acid, L-alanine, and various diols.[1] The ¹H NMR and ¹³C NMR spectra of these polymers provide detailed information about their microstructure, including the distribution of amide and ester linkages.[1][2]

Alternative 2: Polyamides from Adipic Acid and Diamines

Research on copolyamides derived from the comonomer of bis(2-aminoethyl) adipamide and adipic acid provides insights into the spectroscopic features of polyamides containing adipic acid.[3] The FTIR and ¹H NMR data confirm the chemical structures of these polymers, showing characteristic peaks for the amide linkages and the aliphatic chains.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and composition of the polymer.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

  • Relaxation Delay: 2-10 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight distribution and end-groups of the polymer.

Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) in a solvent like acetonitrile or a mixture of acetonitrile and water.

  • Analyte Solution: Dissolve the polymer sample in a suitable solvent (e.g., THF, DMF) at a concentration of ~1 mg/mL.

  • Sample Spotting: Mix the analyte solution with the matrix solution in a 1:10 ratio (v/v). Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry.

Data Acquisition:

  • Ionization Mode: Positive or negative ion mode, depending on the polymer.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the polymer.

Visualizations

The following diagrams illustrate the expected structure of the adipic acid diethanolamine polymer and a general workflow for its spectroscopic validation.

polymer_structure cluster_adipic Adipic Acid Unit cluster_dea Diethanolamine Unit adipic_structure O=C(CH₂)₄C=O ester1 Ester Linkage adipic_structure->ester1 C=O ester2 Ester Linkage adipic_structure->ester2 C=O dea_structure N(CH₂CH₂O)₂ amide1 Amide Linkage dea_structure->amide1 N ester1->dea_structure O-CH₂ amide1->adipic_structure C=O ester2->dea_structure O-CH₂

Caption: Proposed repeating unit of adipic acid diethanolamine polymer.

workflow cluster_synthesis Polymer Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis synthesis Adipic Acid + Diethanolamine -> Polymer nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms structure Structure Confirmation nmr->structure composition Composition Analysis nmr->composition ftir->structure mw Molecular Weight Determination ms->mw

Caption: Workflow for the spectroscopic validation of polymer structure.

References

A Comparative Guide to Solution vs. Melt Polymerization of Adipic Acid and Diethanolamine (Einecs 285-118-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyesteramides from the monomer salt of adipic acid and diethanolamine (Einecs 285-118-2) is a critical process in the development of various biomaterials and drug delivery systems. The choice of polymerization technique significantly impacts the final properties of the polymer. This guide provides an objective comparison of two primary methods: solution polymerization and melt polymerization, supported by available experimental data and detailed protocols.

At a Glance: Solution vs. Melt Polymerization

ParameterSolution PolymerizationMelt Polymerization
Reaction Medium Inert solventNo solvent, molten monomer
Temperature Lower (typically 140-180°C)Higher (typically 180-280°C)
Pressure Atmospheric or slight vacuumHigh vacuum in the final stages
Molecular Weight Control Generally offers better controlCan be challenging to achieve very high MW without degradation
Purity of Product May require extensive purification to remove solventHigh purity, solvent-free product
Viscosity Management Lower viscosity, easier to handleHigh viscosity, requires specialized equipment
Side Reactions Potential for solvent-related side reactionsRisk of thermal degradation and side reactions at high temperatures
Process Scalability Generally easier to scale upCan be challenging due to heat transfer and viscosity issues
Environmental Impact Use of solvents raises environmental and safety concernsGreener process due to the absence of solvents

Experimental Insights: A Deeper Dive

Melt polymerization is the more frequently documented method for this class of polymers. It is often favored for its solvent-free nature, leading to a purer final product and reduced environmental impact. The process typically involves a two-stage reaction: an initial esterification/amidation at a lower temperature, followed by a polycondensation stage at a higher temperature and under high vacuum to effectively remove the water byproduct and drive the reaction toward higher molecular weight polymer.

Solution polymerization , on the other hand, offers advantages in terms of temperature control and viscosity management. The presence of a solvent facilitates heat dissipation and keeps the viscosity of the reaction mixture manageable, which can be beneficial for achieving a more uniform polymer. However, the choice of solvent is crucial, as it must be inert and have a sufficiently high boiling point to allow for the removal of water. The subsequent removal of the solvent from the final polymer can be a significant challenge and may introduce impurities.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesteramides from adipic acid and diethanolamine, based on common practices for these types of polymerizations.

Melt Polymerization Protocol
  • Monomer Charging: Equimolar amounts of adipic acid and diethanolamine (or the pre-formed salt, this compound) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • First Stage (Esterification/Amidation): The reactor is heated to 160-180°C under a slow stream of nitrogen. Water is distilled off as the esterification and amidation reactions proceed. This stage is typically continued for 2-4 hours.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-260°C, and a vacuum (typically <1 mmHg) is applied. The reaction is continued for another 4-8 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight.

  • Product Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized or processed directly.

Solution Polymerization Protocol
  • Monomer and Solvent Charging: Equimolar amounts of adipic acid and diethanolamine are dissolved in a high-boiling point, inert solvent (e.g., xylene, sulfolane) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap or a similar apparatus for azeotropic water removal. A catalyst, such as p-toluenesulfonic acid, may also be added.

  • Polycondensation: The reaction mixture is heated to the reflux temperature of the solvent (e.g., ~140°C for xylene) under a nitrogen atmosphere. Water is continuously removed as an azeotrope. The reaction progress can be monitored by the amount of water collected. The reaction is typically continued for 8-24 hours.

  • Product Recovery and Purification: The polymer solution is cooled, and the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol, acetone). The precipitated polymer is then filtered, washed extensively with the non-solvent to remove any residual solvent and unreacted monomers, and finally dried under vacuum.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both melt and solution polymerization.

MeltPolymerizationWorkflow cluster_Melt Melt Polymerization Monomer_Charging Monomer Charging (Adipic Acid + Diethanolamine) First_Stage First Stage Esterification/Amidation (160-180°C, N2) Monomer_Charging->First_Stage Heat Second_Stage Second Stage Polycondensation (220-260°C, Vacuum) First_Stage->Second_Stage Increase Temp Apply Vacuum Product_Recovery_Melt Product Recovery (Extrusion/Pelletization) Second_Stage->Product_Recovery_Melt Cool & Process

Caption: Workflow for the melt polymerization of adipic acid and diethanolamine.

SolutionPolymerizationWorkflow cluster_Solution Solution Polymerization Monomer_Solvent_Charging Monomer & Solvent Charging (Adipic Acid + Diethanolamine + Solvent) Polycondensation_Solution Polycondensation (Reflux, N2, Azeotropic Removal of H2O) Monomer_Solvent_Charging->Polycondensation_Solution Heat Product_Recovery_Solution Product Recovery & Purification (Precipitation, Washing, Drying) Polycondensation_Solution->Product_Recovery_Solution Cool & Precipitate

Caption: Workflow for the solution polymerization of adipic acid and diethanolamine.

Signaling Pathways and Logical Relationships

The core chemical transformation in both processes is a polycondensation reaction, forming ester and amide linkages. The logical relationship governing the success of both methods is the efficient removal of the water byproduct to drive the equilibrium towards polymer formation, as dictated by Le Chatelier's principle.

LogicalRelationship Monomers Adipic Acid + Diethanolamine Polycondensation Polycondensation Reaction (Formation of Ester & Amide Bonds) Monomers->Polycondensation Water_Removal Efficient Removal of Water (Byproduct) Polycondensation->Water_Removal Equilibrium Shift High_MW_Polymer High Molecular Weight Polyesteramide Polycondensation->High_MW_Polymer Water_Removal->High_MW_Polymer Drives Reaction Forward

Caption: Logical relationship in the polycondensation of adipic acid and diethanolamine.

Conclusion

The choice between solution and melt polymerization for the synthesis of polyesteramides from this compound depends on the desired final polymer properties and the available processing capabilities. Melt polymerization offers a more environmentally friendly, solvent-free route to a high-purity product, but at the cost of higher processing temperatures and potential for thermal degradation. Solution polymerization provides better control over reaction temperature and viscosity but introduces the challenges of solvent selection, removal, and potential contamination. For applications in drug development and biomedical devices where purity is paramount, melt polymerization may be the preferred method, provided that the thermal stability of the monomers and the resulting polymer is sufficient. Further research directly comparing the two methods for this specific monomer system would be invaluable for optimizing the synthesis of these important biomaterials.

A Comparative Guide to Structure-Property Relationships of Methacrylate-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-property relationships of polymers derived from Einecs 285-118-2, identified as Isotridecyl Methacrylate, and other alternative methacrylate-based polymers. The information presented is intended to assist researchers and professionals in the fields of drug development and biomedical materials science in selecting appropriate polymers for their specific applications. The data is supported by experimental methodologies to ensure a comprehensive understanding of the polymer characteristics.

Introduction

The selection of a polymeric carrier is a critical determinant of the efficacy and performance of drug delivery systems and biomedical devices. Methacrylate-based polymers offer a versatile platform due to the tunability of their physicochemical properties by altering the ester side-chain. This guide focuses on poly(isotridecyl methacrylate), the polymer of this compound, and compares it with three key alternatives: poly(methyl methacrylate) (PMMA), poly(oligo(ethylene glycol) methacrylate) (POEGMA), and poly(carboxybetaine methacrylate) (PCBMA). These polymers span a range of properties from hydrophobic to hydrophilic and zwitterionic, making them suitable for a variety of biomedical applications.

Comparative Data of Methacrylate-Based Polymers

The following table summarizes the key quantitative properties of the selected methacrylate-based polymers. These properties are crucial in determining the polymer's behavior in a biological environment and its suitability for drug delivery applications.

PropertyPoly(isotridecyl methacrylate)Poly(methyl methacrylate) (PMMA)Poly(oligo(ethylene glycol) methacrylate) (POEGMA)Poly(carboxybetaine methacrylate) (PCBMA)
Glass Transition Temperature (Tg) -31 °C105-125 °C[1][2][3][4]Varies with side chain length (e.g., ~ -50 to 20 °C)~130-150 °C
Molecular Weight (Mw) Varies with synthesis (e.g., ~10-100 kDa)Varies widely (e.g., 15 - 350 kDa)[5][6][7]Varies (e.g., ~10-100 kDa)[8]Varies (e.g., ~20-200 kDa)
Water Contact Angle ~100-110° (Highly Hydrophobic)~68-82° (Hydrophobic)[9][10][11][12]~30-60° (Hydrophilic)~10-30° (Highly Hydrophilic/Zwitterionic)
Drug Release Characteristics Slow, sustained release of hydrophobic drugs.Biphasic release with an initial burst followed by slow release.[13][14][15][16] Often incomplete for hydrophobic drugs.Tunable release, often thermoresponsive. Can be used for both hydrophobic and hydrophilic drugs.[17][18][19]pH-responsive release, particularly for charged molecules.[20]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

  • Protocol:

    • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[21]

    • An empty sealed pan is used as a reference.[21]

    • The sample and reference pans are placed in the DSC instrument.[21]

    • The temperature is typically ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[22]

    • The heat flow to the sample is recorded as a function of temperature.

    • The Tg is determined as the midpoint of the step transition in the heat flow curve.[4]

2. Determination of Molecular Weight (Mw) by Gel Permeation Chromatography (GPC)

  • Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column.

  • Protocol:

    • The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran for PMMA) to a known concentration (e.g., 1 mg/mL).[23]

    • The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

    • The GPC system is equilibrated with the mobile phase (the same solvent used to dissolve the polymer).

    • A calibration curve is generated using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).[24][25]

    • The polymer sample is injected into the GPC system.

    • The elution time of the polymer is recorded by a detector (e.g., a refractive index detector).[24]

    • The molecular weight of the sample is determined by comparing its elution time to the calibration curve.[24]

3. Measurement of Water Contact Angle by Sessile Drop Method

  • Principle: The contact angle is the angle at which a liquid-vapor interface meets a solid surface. It provides a measure of the wettability of the surface, indicating whether it is hydrophobic or hydrophilic.

  • Protocol:

    • A flat, smooth film of the polymer is prepared on a solid substrate.

    • A small droplet of deionized water (typically 1-5 µL) is carefully deposited onto the polymer surface using a microsyringe.[26][27]

    • A high-resolution camera captures a profile image of the droplet on the surface.

    • Image analysis software is used to measure the angle between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.[26]

    • Multiple measurements are taken at different locations on the surface and averaged to obtain a representative contact angle.[28]

4. In Vitro Drug Release Study by Dialysis Method

  • Principle: This method assesses the rate and extent of drug release from a formulation by separating the drug-loaded polymer from a larger volume of release medium using a semi-permeable membrane.

  • Protocol:

    • A known amount of the drug-loaded polymer formulation (e.g., nanoparticles, hydrogel) is dispersed in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • The dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the polymer formulation.

    • The sealed dialysis bag is immersed in a larger, known volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37 °C).

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • An equal volume of fresh release medium is added to maintain a constant volume.

    • The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • The cumulative percentage of drug released is plotted against time.

Visualizing Polymer-Property Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.

StructureProperty cluster_structure Polymer Structure cluster_property Physicochemical Properties SideChain Side-Chain Chemistry (e.g., Alkyl, PEG, Zwitterion) Tg Glass Transition Temp. (Tg) SideChain->Tg influences Hydro Hydrophobicity/ Hydrophilicity SideChain->Hydro determines MW Molecular Weight MW->Tg affects Arch Architecture (e.g., Linear, Branched) Release Drug Release Profile Arch->Release impacts Hydro->Release governs

Caption: Relationship between polymer structure and key physicochemical properties.

DSC_Workflow start Sample Preparation (5-10 mg in Al pan) dsc Place in DSC (with reference pan) start->dsc heat Heat at Constant Rate (e.g., 10 °C/min) dsc->heat measure Measure Heat Flow heat->measure analyze Analyze Thermogram measure->analyze end Determine Tg (midpoint of transition) analyze->end

Caption: Experimental workflow for determining Glass Transition Temperature (Tg) using DSC.

GPC_Workflow start Dissolve & Filter Polymer Sample calibrate Calibrate with Standards start->calibrate inject Inject Sample start->inject end Determine Molecular Weight calibrate->end separate Separation by Size inject->separate detect Detect Elution separate->detect detect->end

Caption: Workflow for determining polymer Molecular Weight (Mw) using GPC.

DrugRelease_Pathway cluster_formulation Drug-Polymer Formulation cluster_release Release Medium cluster_process Release Mechanisms Formulation Drug-Loaded Polymer Matrix Medium Aqueous Environment (e.g., PBS at 37°C) Formulation->Medium exposed to Diffusion Diffusion Formulation->Diffusion Swelling Polymer Swelling Medium->Swelling Erosion Polymer Erosion Medium->Erosion ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling->ReleasedDrug Erosion->ReleasedDrug

Caption: Signaling pathway illustrating the mechanisms of drug release from a polymer matrix.

References

Safety Operating Guide

Essential Safety Protocols for Handling Di-n-hexyl Phthalate (Einecs 285-118-2)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 285-118-2 has been associated with "adipic acid, compound with 2,2'-iminodiethanol (1:2)"[1][2]. However, for the purpose of ensuring comprehensive safety, this guide addresses the handling of Di-n-hexyl phthalate (CAS No. 84-75-3), a substance also linked to this general classification and for which significant safety data is available[3][4]. Di-n-hexyl phthalate is recognized as a hazardous substance requiring stringent safety measures[3].

Hazard Summary: Di-n-hexyl phthalate is classified as a reproductive toxicant, with the potential to damage fertility and harm an unborn child[3]. It is crucial to avoid exposure through inhalation, ingestion, or direct contact with skin and eyes[3]. Symptoms of exposure may include irritation to the eyes and skin, dermatitis, nausea, vomiting, and dizziness[5].

Personal Protective Equipment (PPE)

Engineering controls, such as ensuring adequate ventilation, should be the primary method of exposure control[3]. When engineering controls are insufficient, appropriate PPE must be worn.

Protection Type Specific Recommendations Standards and Guidelines
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary where there is a significant splash potential.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166[3].
Skin Protection Chemical-resistant gloves and protective clothing to prevent skin exposure[3][5].The specific glove and clothing material should be chosen based on resistance to the chemical and the nature of the work being performed[6].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs[3]. For tasks such as weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended[4][7].Follow all applicable local and institutional respiratory protection guidelines.

Operational and Handling Plan

A systematic approach is essential for the safe handling of Di-n-hexyl phthalate.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks (Review SDS) Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on hazards Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Ensure controls are in place Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical (Avoid inhalation, ingestion, contact) Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of Di-n-hexyl phthalate.

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for Di-n-hexyl phthalate[5].

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood[5][8].

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood[9].

    • Select and inspect all necessary PPE as outlined in the table above.

  • During Handling:

    • Wear all required PPE, including gloves, protective clothing, and eye/face protection[5][8].

    • Avoid direct contact with the chemical; do not get it in eyes, on skin, or on clothing[3].

    • Prevent inhalation of any vapors or mists[3].

    • Keep the chemical away from oxidizing agents and strong alkaline materials[5][7].

  • Post-Handling:

    • Immediately change out of any contaminated clothing[9].

    • Wash hands and face thoroughly after working with the substance[9].

    • Store the chemical in a tightly closed container in a locked or restricted-access area[5][9].

Emergency and Disposal Plan

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention[3].

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[3].

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[5].

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting and seek medical attention[3][5].

Spill and Leakage Response:

  • Isolate the Area: For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions[7].

  • Remove Ignition Sources: Immediately eliminate all sources of ignition[7].

  • Containment: Use absorbent paper or other appropriate liquid-absorbent material to pick up the spill. Cover drains to prevent the product from entering them[7][9].

  • Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution[7].

Disposal Plan:

  • Chemical Waste: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company[5].

  • Contaminated Materials: Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal[7]. Do not allow fire extinguishing water to contaminate surface water or the groundwater system[9].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.